molecular formula C10H12O4 B1218689 Sparassol CAS No. 520-43-4

Sparassol

货号: B1218689
CAS 编号: 520-43-4
分子量: 196.20 g/mol
InChI 键: PFVPJOAAHSOENR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sparassol (Methyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a natural organic compound that serves as a valuable chemical tool in life science research. It is primarily known as an antimicrobial metabolite isolated from fungi of the genus Sparassis , such as Sparassis crispa and Sparassis latifolia . Initially identified for its antibiotic and antifungal properties, recent studies have expanded its known research applications .Investigations have revealed promising insecticidal and nematicidal activities. This compound and its analogues have shown contact toxicity against insect pests like Drosophila suzukii (spotted wing drosophila) and demonstrated nematicidal effects against the pine wood nematode ( Bursaphelenchus xylophilus ), a significant forest pathogen . The compound's mode of action is linked to the inhibition of key enzymes, including glutathione S-transferase (GST) .For researchers, this compound is characterized by its high solubility in organic solvents such as acetone, chloroform, and ether, and moderate solubility in alcohols. It has a melting point of 67-68°C and the molecular formula C10H12O4 . As a pure analytical standard, it is ideal for studying fungal secondary metabolism, exploring natural product-based pest control strategies, and probing antimicrobial mechanisms. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 2-hydroxy-4-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVPJOAAHSOENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028412
Record name Sparassol
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-43-4
Record name Methyl everninate
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Record name Sparassol
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Record name Sparassol
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Record name SPARASSOL
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Foundational & Exploratory

Sparassol: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparassol, a methyl ester of orsellinic acid, is a bioactive secondary metabolite with known antifungal properties. This technical guide provides an in-depth overview of the known natural sources of this compound, focusing primarily on the fungal genus Sparassis. It delves into the available data on its biosynthesis, which is presumed to follow a polyketide pathway, and presents detailed experimental protocols for its extraction, purification, and quantification. This document aims to serve as a valuable resource for researchers investigating this compound for potential applications in drug development and other scientific fields.

Natural Sources of this compound

Currently, the only confirmed natural sources of this compound are fungi belonging to the genus Sparassis. Commonly known as cauliflower mushrooms, these fungi are parasitic or saprobic on the roots and bases of coniferous and some hardwood trees. The most well-documented this compound-producing species are:

  • Sparassis crispa : Widely recognized as a source of various bioactive compounds, including this compound.[1][2][3][4]

  • Sparassis latifolia : Another species within the genus that has been shown to produce this compound.

While other related phenolic compounds, such as methyl orsellinate, are also produced by these fungi, there is currently no substantial scientific evidence to suggest the natural occurrence of this compound in other fungal genera, bacteria, or plants.

Quantitative Data on this compound Production

The production of this compound can vary significantly between different strains of Sparassis and is influenced by culture conditions. The following table summarizes the available quantitative data on this compound production in Sparassis latifolia.

StrainHost PlantThis compound Concentration (mg/g dry weight of mycelium)Reference
KFRI 747Pinus densiflora0.008[5]
KFRI 1080Unknown0.004[5]
KFRI 645Larix kaempferi0.001[5]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on its chemical structure as a derivative of orsellinic acid, it is hypothesized to be synthesized via the polyketide pathway. Fungal polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and further modifications to yield a diverse array of secondary metabolites.

The genome of Sparassis crispa has been sequenced, revealing the presence of gene clusters associated with the synthesis of secondary metabolites, including polyketides.[1][2] While the specific polyketide synthase responsible for orsellinic acid and subsequently this compound formation has not yet been definitively identified and characterized, the genetic framework for its production is present in the organism.

The proposed biosynthetic pathway likely involves the following key steps:

  • Polyketide chain assembly: A type I fungal polyketide synthase would catalyze the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units.

  • Cyclization and aromatization: The resulting tetraketide chain would undergo an intramolecular aldol condensation to form the aromatic ring of orsellinic acid.

  • Methylation and Esterification: Subsequent enzymatic modifications, including methylation of a hydroxyl group and esterification of the carboxylic acid group, would lead to the final this compound molecule. The order of these final steps is yet to be determined.

Further research, including gene knockout studies and enzymatic assays, is required to identify the specific genes and enzymes involved in the this compound biosynthetic pathway.

Hypothesized Biosynthetic Pathway of this compound

Sparassol_Biosynthesis cluster_start Starting Materials cluster_pks Polyketide Synthase (PKS) Action cluster_cyclization Cyclization & Aromatization cluster_modification Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Fungal Type I PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Tetraketide Intermediate PKS->Polyketide_Chain Iterative Condensation Orsellinic_Acid Orsellinic Acid Polyketide_Chain->Orsellinic_Acid Cyclization This compound This compound Orsellinic_Acid->this compound Methylation & Esterification

Caption: Hypothesized biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA via a polyketide synthase.

Experimental Protocols

Extraction of this compound from Sparassis Mycelium

This protocol describes a general method for the extraction of this compound from fungal mycelia grown in liquid culture.

Materials:

  • Sparassis sp. mycelial culture

  • Filtration apparatus (e.g., Büchner funnel)

  • Freeze-dryer or oven

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Separatory funnel

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Harvesting Mycelia: Separate the fungal mycelia from the liquid culture medium by filtration.

  • Drying: Thoroughly dry the harvested mycelia using a freeze-dryer or in an oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Extraction:

    • Grind the dried mycelia into a fine powder.

    • Suspend the mycelial powder in methanol or ethanol (e.g., 1:10 w/v).

    • Extract at room temperature with agitation for 24-48 hours. The extraction can be repeated multiple times to ensure complete recovery.

  • Solvent Evaporation: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Resuspend the crude extract in a mixture of water and ethyl acetate (e.g., 1:1 v/v) in a separatory funnel.

    • Shake the funnel vigorously and then allow the layers to separate.

    • Collect the upper ethyl acetate layer, which will contain this compound. Repeat the partitioning of the aqueous layer with fresh ethyl acetate to maximize recovery.

  • Final Evaporation: Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield a semi-purified this compound-containing extract.

Experimental Workflow for this compound Extraction

Sparassol_Extraction start Sparassis Mycelial Culture filtration Filtration start->filtration drying Drying (Freeze-dry or Oven) filtration->drying extraction Solvent Extraction (MeOH or EtOH) drying->extraction evaporation1 Rotary Evaporation extraction->evaporation1 partitioning Solvent Partitioning (EtOAc/Water) evaporation1->partitioning evaporation2 Rotary Evaporation partitioning->evaporation2 final_product This compound-containing Extract evaporation2->final_product

Caption: General workflow for the extraction of this compound from Sparassis mycelial cultures.

Purification of this compound

Further purification of the this compound-containing extract can be achieved using chromatographic techniques.

Materials:

  • This compound-containing extract

  • Silica gel for column chromatography

  • Appropriate solvent system (e.g., hexane-ethyl acetate gradient)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Column Chromatography:

    • Dissolve the extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same non-polar solvent.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing this compound, as identified by comparison with a standard or by analytical methods.

  • High-Performance Liquid Chromatography (HPLC):

    • For higher purity, the this compound-containing fractions from column chromatography can be subjected to preparative HPLC.

    • A reverse-phase C18 column is typically used with a mobile phase such as a methanol-water or acetonitrile-water gradient.

    • The elution of this compound is monitored using a UV detector.

    • The peak corresponding to this compound is collected.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: The purified this compound or the extract can be derivatized if necessary, though it is often volatile enough for direct analysis. The sample is dissolved in a suitable solvent like methanol or dichloromethane.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Analysis: The retention time and the mass spectrum of the sample are compared with those of a pure this compound standard for identification and quantification.

High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: The sample is dissolved in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of methanol/water or acetonitrile/water is often employed.

  • Detection: this compound can be detected by its UV absorbance.

  • Quantification: A calibration curve is generated using a series of this compound standards of known concentrations to quantify the amount in the sample.

Conclusion

This compound is a promising natural product with established antifungal activity, currently known to be produced exclusively by fungi of the genus Sparassis. While quantitative data on its production is available for some strains, further research is needed to optimize culture conditions for enhanced yield. The elucidation of the complete biosynthetic pathway, including the identification and characterization of the key enzymes involved, remains a critical area for future investigation. The detailed experimental protocols provided in this guide for the extraction, purification, and analysis of this compound will aid researchers in their efforts to explore the full potential of this intriguing bioactive compound for various applications, including the development of new therapeutic agents.

References

Sparassol Biosynthesis Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparassol, a methyl ester of orsellinic acid, is a phenolic secondary metabolite produced by the cauliflower mushroom, Sparassis crispa, and other fungi.[1][2] It has garnered significant interest for its notable antibiotic and antifungal properties.[3] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing parallels from well-characterized fungal polyketide biosynthetic routes. While the complete pathway in Sparassis crispa has not been fully elucidated experimentally, this document synthesizes available genomic and biochemical data to propose a putative pathway. It further details relevant experimental protocols and quantitative data to serve as a resource for researchers in natural product biosynthesis, drug discovery, and fungal genetics.

Introduction to this compound

This compound, chemically identified as methyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a polyketide-derived aromatic compound.[1] It is a prominent secondary metabolite in Sparassis crispa, where it is often found in crystalline form on the mycelium.[1][2] Beyond this compound, S. crispa also produces related phenolic compounds, including methyl orsellinate, indicating a shared biosynthetic origin.[1][4] The biological activities of this compound, particularly its antimicrobial effects, make its biosynthetic pathway a compelling target for biotechnological applications and the development of novel therapeutic agents.[3]

Proposed this compound Biosynthesis Pathway

Based on the chemical structure of this compound and established principles of fungal secondary metabolism, a putative biosynthetic pathway is proposed. This pathway commences with the synthesis of the core polyketide scaffold, orsellinic acid, by a non-reducing polyketide synthase (NR-PKS), followed by a series of tailoring reactions.

Core Scaffold Formation: Orsellinic Acid Synthesis

The biosynthesis of this compound is believed to initiate from the polyketide pathway, with orsellinic acid serving as a key intermediate.[5][6] Fungal aromatic polyketides are synthesized by large, multifunctional enzymes known as Type I iterative polyketide synthases (PKSs).[7][8] Specifically, orsellinic acid is synthesized by a non-reducing polyketide synthase (NR-PKS).[5][8]

The synthesis of the orsellinic acid backbone by an NR-PKS involves the following key domains and steps:

  • Starter Unit Acyltransferase (SAT): This domain selects and loads an acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain.

  • Malonyl-CoA:ACP Transacylase (MAT): This domain loads malonyl-CoA extender units onto the ACP domain.

  • Ketosynthase (KS): The KS domain catalyzes the iterative Claisen condensation of the acetyl starter unit with three malonyl-CoA extender units to form a linear tetraketide intermediate covalently attached to the ACP domain.

  • Product Template (PT) Domain and Thioesterase (TE)/Claisen Cyclase (CLC) Domain: These domains are crucial for the proper folding and cyclization of the polyketide chain. The PT domain directs the regioselective aldol condensation, leading to the formation of the aromatic ring. The TE/CLC domain then catalyzes the release of the cyclized product, orsellinic acid, from the PKS enzyme.[7]

While the specific PKS gene responsible for orsellinic acid synthesis in Sparassis crispa has not been experimentally confirmed, the sequenced genome of S. crispa does contain genes predicted to encode polyketide synthases.[1][9] Bioinformatic analysis of the S. crispa genome using tools like antiSMASH could help identify candidate PKS gene clusters potentially involved in this compound biosynthesis.[10][11]

Tailoring Reactions: From Orsellinic Acid to this compound

Following the synthesis of orsellinic acid, a series of post-PKS modifications, known as tailoring reactions, are necessary to produce this compound. These reactions are catalyzed by enzymes typically encoded by genes located within the same biosynthetic gene cluster (BGC) as the PKS gene.[12]

The proposed tailoring steps are:

  • C-methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C4 hydroxyl group of orsellinic acid, forming everninic acid.

  • Carboxyl-methylation: A second methyltransferase, a carboxyl methyltransferase, catalyzes the esterification of the carboxylic acid group of everninic acid to yield this compound (methyl 2-hydroxy-4-methoxy-6-methylbenzoate).

Alternatively, the order of methylation events could be reversed, with the carboxyl group of orsellinic acid being methylated first, followed by methylation of the C4 hydroxyl group. The exact sequence of these tailoring reactions in S. crispa remains to be experimentally determined.

Sparassol_Biosynthesis acetyl_coa Acetyl-CoA orsellinic_acid Orsellinic Acid acetyl_coa->orsellinic_acid Non-Reducing Polyketide Synthase (NR-PKS) malonyl_coa 3x Malonyl-CoA malonyl_coa->orsellinic_acid everninic_acid Everninic Acid orsellinic_acid->everninic_acid O-Methyltransferase (OMT) This compound This compound (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) everninic_acid->this compound Carboxyl Methyltransferase sam S-Adenosyl-L-methionine (SAM) sam->everninic_acid sam2 S-Adenosyl-L-methionine (SAM) sam2->this compound

Figure 1: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data on this compound Production

Quantitative analysis of this compound production in fungal cultures is essential for understanding the regulation of its biosynthesis and for optimizing production for biotechnological purposes. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used for this purpose.

Fungal StrainHost Plant OriginMethyl Orsellinate (mg/mL)This compound (mg/mL)Reference
Sparassis latifolia KFRI 645Larix kaempferi0.1700.001[13]
Sparassis latifolia KFRI 747Pinus densiflora-0.004[13]

Table 1: Production of Methyl Orsellinate and this compound by Sparassis latifolia Strains. [13] Note: Data is from mycelial cultures and production patterns vary between strains. "-" indicates data not reported.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the elucidation of the this compound biosynthesis pathway. These protocols are generalized and may require optimization for Sparassis crispa.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the putative this compound biosynthetic gene cluster (BGC) in the Sparassis crispa genome.

Methodology: Bioinformatic Genome Mining

  • Obtain Genome Sequence: Download the assembled genome sequence of Sparassis crispa from a public database such as NCBI.[1][14]

  • BGC Prediction: Submit the genome sequence to the 'antibiotics & Secondary Metabolite Analysis Shell' (antiSMASH) web server or standalone software.[11]

  • Analysis of antiSMASH Output:

    • Examine the predicted BGCs for those containing a non-reducing polyketide synthase (NR-PKS) gene.

    • Look for co-localized genes within the NR-PKS cluster that encode tailoring enzymes, such as O-methyltransferases and cytochrome P450 monooxygenases.

    • Compare the predicted core structure from the PKS with the orsellinic acid backbone of this compound.

  • Homology Analysis: Perform BLASTp analysis of the candidate PKS and tailoring enzymes against databases of characterized fungal enzymes to find homologs involved in similar biosynthetic pathways.

BGC_Identification_Workflow start Obtain S. crispa Genome Sequence antismash Run antiSMASH Analysis start->antismash analyze_bgcs Analyze Predicted BGCs antismash->analyze_bgcs identify_nrpks Identify NR-PKS Clusters analyze_bgcs->identify_nrpks check_tailoring Check for Tailoring Enzyme Genes (OMT, P450) identify_nrpks->check_tailoring compare_structure Compare Predicted Product with Orsellinic Acid check_tailoring->compare_structure blastp BLASTp Analysis of Candidate Genes compare_structure->blastp end Putative this compound BGC Identified blastp->end

Figure 2: Workflow for the bioinformatic identification of the this compound BGC.

Functional Characterization of Biosynthetic Genes

Objective: To experimentally validate the function of candidate genes from the putative this compound BGC.

Methodology: Gene Knockout and Heterologous Expression

A. Gene Knockout in Sparassis crispa

  • Construct Knockout Cassette: Design a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions (approx. 1-1.5 kb) upstream and downstream of the target gene.

  • Protoplast Preparation: Grow S. crispa mycelium in liquid culture and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: Introduce the knockout cassette into the protoplasts using PEG-mediated transformation.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen putative transformants by PCR and Southern blotting to confirm homologous recombination and gene replacement.

  • Metabolite Analysis: Analyze the culture extracts of the knockout mutants by LC-MS to determine if the production of this compound and its intermediates is abolished or altered.[15][16]

B. Heterologous Expression in a Host Organism (e.g., Aspergillus oryzae)

  • Gene Cloning: Amplify the full-length cDNA of the candidate PKS and tailoring enzyme genes from S. crispa RNA.

  • Expression Vector Construction: Clone the amplified genes into a fungal expression vector under the control of a strong, inducible promoter.[1]

  • Host Transformation: Transform the expression vectors into a suitable heterologous host, such as Aspergillus oryzae.

  • Culture and Induction: Grow the transformed host under conditions that induce gene expression.

  • Metabolite Analysis: Extract the culture medium and mycelium and analyze by LC-MS to detect the production of orsellinic acid, this compound, or other related intermediates.[1][4]

In Vitro Enzyme Assays

Objective: To determine the specific catalytic function of the tailoring enzymes.

Methodology: Recombinant Protein Expression and Activity Assays

  • Recombinant Protein Production: Clone the coding sequences of the putative O-methyltransferases into an E. coli expression vector. Express and purify the recombinant proteins.

  • O-Methyltransferase Assay:

    • Prepare a reaction mixture containing the purified enzyme, the substrate (orsellinic acid or a derivative), and the methyl donor S-adenosyl-L-methionine (SAM) in an appropriate buffer.

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and extract the products.

    • Analyze the products by LC-MS to detect the formation of methylated compounds.[17]

Quantitative Analysis of Metabolites by LC-MS/MS

Objective: To quantify the concentration of this compound and its precursors in fungal extracts.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry

  • Sample Preparation:

    • Extraction: Lyophilize fungal mycelium and/or culture filtrate. Extract with a suitable organic solvent (e.g., ethyl acetate or methanol).

    • Cleanup: Use solid-phase extraction (SPE) if necessary to remove interfering matrix components.

    • Reconstitution: Evaporate the solvent and reconstitute the extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the metabolites on a C18 reversed-phase column using a gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid.

    • Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Define specific precursor-to-product ion transitions for this compound and its putative intermediates.

  • Quantification: Generate a standard curve using authentic standards of the analytes. Calculate the concentration of the target compounds in the samples by comparing their peak areas to the standard curve.[15][18]

Regulation of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. While specific regulatory mechanisms for this compound biosynthesis are unknown, general principles of fungal secondary metabolism regulation likely apply.

  • Global Regulators: Velvet complex proteins (e.g., VeA, LaeA) are known to be master regulators of secondary metabolism in many fungi and could play a role in controlling the expression of the this compound BGC.[9]

  • Pathway-Specific Transcription Factors: BGCs often contain their own transcription factors that specifically regulate the expression of the genes within that cluster.

  • Environmental Cues: Factors such as nutrient availability (carbon and nitrogen sources), pH, temperature, and light can significantly influence the production of secondary metabolites.[2]

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The availability of the Sparassis crispa genome sequence opens up exciting possibilities for the definitive identification and characterization of the this compound BGC.[1] Future work should focus on:

  • Bioinformatic identification of the complete this compound BGC in S. crispa.

  • Functional characterization of the PKS and tailoring enzymes through gene knockout and heterologous expression studies.

  • In vitro reconstitution of the entire biosynthetic pathway to confirm the function of each enzyme.

  • Investigation of the regulatory networks controlling this compound production to enable metabolic engineering for enhanced yields.

A thorough understanding of the this compound biosynthetic pathway will not only provide fundamental insights into fungal natural product biosynthesis but also pave the way for the sustainable production of this promising antimicrobial compound.

References

An In-depth Technical Guide to Sparassol: Chemical Structure, Properties, and Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparassol, a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological effects of this compound. Detailed experimental protocols for its isolation, purification, and bioactivity assessment are presented, alongside a summary of quantitative data on its antifungal, insecticidal, and enzyme inhibitory properties. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration of this compound for potential therapeutic and agrochemical applications.

Chemical Structure and Physicochemical Properties

This compound, chemically known as methyl 2-hydroxy-4-methoxy-6-methylbenzoate, is an orsellinic acid derivative.[1] Its structure is characterized by a substituted benzene ring, making it a relatively simple yet biologically active molecule.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name methyl 2-hydroxy-4-methoxy-6-methylbenzoate[2][3]
Synonyms Methyl everninate, Methyl 4-methoxy-6-methylsalicylate[3]
CAS Number 520-43-4[2][3]
Molecular Formula C₁₀H₁₂O₄[2][3]
Molecular Weight 196.20 g/mol [2][3]
Appearance Prisms from water[1]
Melting Point 67-68 °C[1]
Solubility Slightly soluble in hot water; freely soluble in acetone, ether, chloroform; moderately soluble in methanol, ethanol, petroleum ether[1]
Canonical SMILES CC1=CC(=CC(=C1C(=O)OC)O)OC[3]
InChI Key PFVPJOAAHSOENR-UHFFFAOYSA-N[3]

Biological Activities and Pharmacological Properties

This compound is primarily recognized for its potent antifungal properties.[1] It is a secondary metabolite produced by the cauliflower mushroom, Sparassis crispa, and is thought to play a role in the fungus's defense mechanisms.[1] Beyond its antifungal effects, recent studies have revealed a broader spectrum of bioactivities, including insecticidal and enzyme inhibitory actions.

Antifungal Activity

This compound has demonstrated significant activity against various fungal species. Notably, it has been shown to be effective against the plant pathogenic fungus Cladosporium cucumerinum.[1] While the precise mechanism of its antifungal action is not fully elucidated, it is hypothesized to disrupt fungal cell membrane integrity or interfere with essential enzymatic processes.

Insecticidal Activity

Research has highlighted the potential of this compound as a natural insecticide. Studies on the spotted wing drosophila, Drosophila suzukii, have demonstrated its contact toxicity.[2][3]

Nematicidal Activity

This compound has also been identified as having nematicidal properties. It has shown efficacy against the pine wood nematode, Bursaphelenchus xylophilus, a major pest in pine forests.[4]

Enzyme Inhibition

A key aspect of this compound's bioactivity lies in its ability to inhibit specific enzymes. It has been identified as an inhibitor of glutathione S-transferase (GST), an enzyme family crucial for detoxification processes in many organisms, including insects.[2][3] This inhibitory action may contribute to its insecticidal effects.

Table 2: Quantitative Biological Activity Data for this compound

Activity TypeTest Organism/EnzymeMetricValueReference(s)
Insecticidal Activity Drosophila suzukii (adults)LD₅₀18.7 µ g/fly [2][3]
Nematicidal Activity Bursaphelenchus xylophilusLC₅₀84.92 ppm[4]
Nematicidal Activity Bursaphelenchus xylophilusLC₉₅132.13 ppm[4]
Enzyme Inhibition Glutathione S-transferase (GST)IC₅₀0.19 mM[2]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound, based on established scientific literature.

Isolation and Purification of this compound from Sparassis crispa

The following protocol outlines a general procedure for the extraction and purification of this compound from the fruiting bodies of Sparassis crispa.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Purification A Fresh fruiting bodies of Sparassis crispa B Homogenization in Methanol A->B C Filtration and Concentration B->C D Crude Methanolic Extract C->D E Partition with Ethyl Acetate and Water D->E F Ethyl Acetate Fraction E->F G Aqueous Fraction (discard) E->G H Silica Gel Column Chromatography F->H I Elution with Hexane-Ethyl Acetate Gradient H->I J Fraction Collection and TLC Analysis I->J K Crystallization J->K L Pure this compound K->L G cluster_prep Assay Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Prepare GST enzyme solution D Mix enzyme, buffer, and this compound in a 96-well plate A->D B Prepare substrate solutions (GSH and CDNB) E Initiate reaction by adding substrates B->E C Prepare this compound solutions (various concentrations) C->D D->E F Monitor absorbance change at 340 nm E->F G Calculate reaction velocity F->G H Plot % inhibition vs. This compound concentration G->H I Determine IC50 value H->I

References

Sparassol IUPAC name and synonyms for database searching

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Chemical Identity, Biological Activity, and Avenues for Scientific Investigation

For researchers and scientists engaged in drug discovery and development, a comprehensive understanding of promising natural compounds is paramount. Sparassol, a metabolite primarily isolated from the cauliflower mushroom (Sparassis crispa), has garnered attention for its notable antibiotic and antifungal properties. This technical guide provides a detailed overview of this compound, including its precise chemical nomenclature, strategies for database searching, and a review of its biological activities and associated molecular pathways.

Chemical Identification and Nomenclature

A precise understanding of a compound's chemical identity is the foundation of rigorous scientific inquiry. The nomenclature of this compound is well-defined, with its systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) as methyl 2-hydroxy-4-methoxy-6-methylbenzoate .[1] This name precisely describes its molecular structure, which is key for unambiguous identification in research and publications.

To facilitate comprehensive literature and database searches, it is crucial to be aware of the various synonyms and identifiers for this compound. These are summarized in the table below.

Identifier Type Identifier
IUPAC Name methyl 2-hydroxy-4-methoxy-6-methylbenzoate[1][2][3]
Common Name This compound
Synonyms Methyl everninate, 2-hydroxy-4-methoxy-6-methylbenzoic acid methyl ester, Methyl 4-methoxy-6-methylsalicylate, Orsellinic acid methyl ester 4-methyl ether, Methyl 3-hydroxy-5-methoxy-2-toluate[1][3][4]
CAS Number 520-43-4[1][2][4]
PubChem CID 596344[1][2][3]
InChI InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5,11H,1-3H3[1][2]
InChIKey PFVPJOAAHSOENR-UHFFFAOYSA-N[1][2][3]
SMILES CC1=CC(=CC(=C1C(=O)OC)O)OC[1][2]

Table 1: Chemical Identifiers for this compound

Database Searching Strategies

Effective database searching is critical for accessing the wealth of existing knowledge on a compound. Researchers can utilize the identifiers listed in Table 1 to query a wide range of chemical and biological databases. Key databases for retrieving information on this compound include:

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays.[3]

  • ChEMBL: A database of bioactive molecules with drug-like properties.[2][5]

  • CAS (SciFinder): A comprehensive database of chemical literature and substances.

  • Wikipedia: Provides a general overview and can be a good starting point for basic information.[2]

  • Wikidata: A structured database that can provide links to other resources.[6]

When conducting searches, it is advisable to use a combination of identifiers, including the IUPAC name, common name, and CAS number, to ensure a comprehensive retrieval of relevant information.

Biological Activity and Signaling Pathways

This compound has been primarily recognized for its antimicrobial properties. It exhibits both antibiotic and antifungal activities, making it a compound of interest for the development of new anti-infective agents.[2] The precise molecular mechanisms and signaling pathways through which this compound exerts its effects are areas of ongoing research.

To illustrate a generalized workflow for investigating the biological activity of a natural product like this compound, the following diagram outlines a typical experimental approach.

experimental_workflow cluster_extraction Compound Isolation & Identification cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies extraction Extraction from Sparassis crispa purification Purification (e.g., Chromatography) extraction->purification identification Structural Elucidation (NMR, MS) purification->identification antimicrobial Antimicrobial Assays (MIC, MBC) identification->antimicrobial cytotoxicity Cytotoxicity Assays identification->cytotoxicity target_id Target Identification antimicrobial->target_id cytotoxicity->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis gene_expression Gene Expression Profiling pathway_analysis->gene_expression

Caption: A generalized workflow for the investigation of natural products.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. While specific protocols for this compound research are found within individual publications, a general methodology for antimicrobial susceptibility testing is provided below as a representative example.

Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density (typically measured by optical density at 600 nm).

  • Serial Dilution: The this compound stock solution is serially diluted in a multi-well microtiter plate containing a suitable growth medium for the test organism.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism. This is typically assessed by visual inspection for turbidity or by measuring the absorbance at 600 nm.

This guide provides a foundational understanding of this compound for researchers. Further investigation into its specific mechanisms of action and potential therapeutic applications is warranted and can be built upon the information presented herein.

References

An In-depth Technical Guide to CAS Number 520-43-4: Methyl Everninate (Sparassol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 520-43-4, correctly identified as Methyl Everninate, also known by its trivial name Sparassol. This document addresses the significant confusion in some chemical databases where this CAS number has been erroneously linked to Anhydroicaritin. Herein, we focus exclusively on the accurate chemical information for Methyl Everninate (this compound), including its chemical and physical properties, natural occurrence, synthesis, and biological activities. Detailed experimental protocols for its extraction from natural sources, chemical synthesis, and for assessing its antimicrobial properties are provided. Furthermore, a proposed mechanism of action is visualized, offering insights for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Identification and Properties

Methyl Everninate, or this compound, is a naturally occurring phenolic compound. It is recognized for its antibiotic and antifungal properties.[1]

Table 1: Chemical Identifiers for CAS 520-43-4

IdentifierValue
CAS Number 520-43-4
IUPAC Name Methyl 2-hydroxy-4-methoxy-6-methylbenzoate
Synonyms This compound, Methyl 4-methoxy-6-methylsalicylate, Everninic acid methyl ester
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Canonical SMILES CC1=CC(=CC(=C1C(=O)OC)O)OC
InChIKey PFVPJOAAHSOENR-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Methyl Everninate (this compound)

PropertyValueReference(s)
Melting Point 67-68 °C[2]
Boiling Point 302.6 °C at 760 mmHg[2]
Flash Point 116.4 °C[2]
Density 1.181 g/cm³[2]
Vapor Pressure 0.000548 mmHg at 25°C[2]
XLogP3 2.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]

Natural Occurrence and Extraction

This compound is famously produced by the cauliflower mushroom, Sparassis crispa, a basidiomycete fungus known for both its culinary and medicinal properties.[1] It is also found in the decayed wood of trees infected by this fungus.[3] The compound is believed to play a role in the fungus's ecological interactions, contributing to its ability to thrive and resist contamination by other fungi.[3]

Experimental Protocol: Extraction of this compound from Sparassis crispa

This protocol is adapted from general methods for extracting phenolic compounds from fungal materials.

  • Preparation of Fungal Material: Obtain dried fruiting bodies of Sparassis crispa. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Transfer a known weight of the powdered mushroom (e.g., 200 g) into a flask.

    • Add ethanol (e.g., 2 L) and perform extraction under reflux for 4-6 hours. Repeat this process three times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Fractionation (Optional):

    • The crude ethanol extract can be suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate compounds based on their polarity.

    • Combine the ethyl acetate fractions and evaporate the solvent to yield a fraction enriched with this compound.

  • Purification:

    • The crude extract or the enriched fraction can be further purified using column chromatography on silica gel.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine the fractions containing pure this compound (identified by comparison with a standard or by spectroscopic methods) and evaporate the solvent.

Chemical Synthesis

The chemical synthesis of Methyl Everninate can be achieved through the esterification and methylation of appropriate benzoic acid precursors. The following is a representative protocol adapted from the synthesis of a structurally similar compound, methyl 2-hydroxy-4-methoxybenzoate.

Experimental Protocol: Synthesis of Methyl 2-hydroxy-4-methoxy-6-methylbenzoate

This synthesis involves the methylation of a dihydroxybenzoic acid derivative.

  • Starting Material: Begin with methyl 2,4-dihydroxy-6-methylbenzoate.

  • Selective Methylation:

    • In a round-bottom flask, dissolve methyl 2,4-dihydroxy-6-methylbenzoate in a suitable dry solvent such as sulpholane.

    • Add a weak base, such as anhydrous potassium carbonate, to selectively deprotonate the more acidic hydroxyl group.

    • Add a methylating agent, such as methyl iodide, to the reaction mixture.

    • Heat the reaction mixture (e.g., 60-70°C) and monitor its progress by TLC.

    • Upon completion, pour the reaction mixture into ice water and acidify with a weak acid like acetic acid.

  • Work-up and Purification:

    • The precipitated product can be collected by filtration and washed with water.

    • Further purification can be achieved by recrystallization or column chromatography on silica gel, eluting with a suitable solvent system like chloroform or a hexane/ethyl acetate mixture.

Biological Activity and Applications

This compound is primarily recognized for its antimicrobial properties.

  • Antifungal Activity: It has demonstrated effectiveness against various fungal pathogens, including Cladosporium cucumerinum.[3] This activity suggests its potential use in treating fungal infections or as a natural fungicide in agriculture.

  • Antibiotic Properties: this compound has also shown activity against various bacterial strains, indicating its potential as a lead compound for the development of new antibiotics.

  • Insecticidal Effects: Some studies suggest that this compound possesses insecticidal properties, which could be beneficial in agricultural applications.

Mechanism of Action

The precise molecular mechanism of action and specific signaling pathways for this compound have not been fully elucidated. However, based on the known mechanisms of other phenolic antimicrobial agents, a plausible mechanism can be proposed. The primary mode of action is likely the disruption of cell membrane integrity and function, leading to a cascade of downstream effects that result in the inhibition of growth and eventual cell death.

Proposed Antimicrobial Mechanism of this compound

The lipophilic nature of this compound likely allows it to intercalate into the lipid bilayer of fungal and bacterial cell membranes. This insertion is proposed to disrupt the membrane's structural integrity and fluidity. The consequences of this disruption could include:

  • Increased Membrane Permeability: Leading to the leakage of essential intracellular components such as ions (K+), ATP, and nucleic acids.

  • Inhibition of Membrane-Bound Enzymes: Many crucial enzymes, including those involved in ATP synthesis and transport processes, are located in the cell membrane and their function can be inhibited by alterations in the membrane environment.

  • Disruption of Proton Motive Force: The dissipation of the proton gradient across the membrane would inhibit ATP synthesis and other energy-dependent cellular processes.

  • Induction of Oxidative Stress: Damage to the cell membrane can lead to the production of reactive oxygen species (ROS), which can cause further damage to cellular components like proteins, lipids, and DNA.

G cluster_0 This compound Interaction cluster_1 Cellular Target cluster_2 Primary Effects cluster_3 Downstream Consequences cluster_4 Ultimate Outcome This compound This compound (Methyl Everninate) CellMembrane Fungal/Bacterial Cell Membrane This compound->CellMembrane Intercalates into Lipid Bilayer MembraneDisruption Disruption of Membrane Integrity CellMembrane->MembraneDisruption IncreasedPermeability Increased Permeability MembraneDisruption->IncreasedPermeability EnzymeInhibition Inhibition of Membrane Enzymes MembraneDisruption->EnzymeInhibition PMFDissipation Dissipation of Proton Motive Force MembraneDisruption->PMFDissipation ROS Generation of Reactive Oxygen Species (ROS) MembraneDisruption->ROS IonLeakage Leakage of Ions (K+) & Metabolites IncreasedPermeability->IonLeakage GrowthInhibition Inhibition of Growth IonLeakage->GrowthInhibition EnzymeInhibition->GrowthInhibition PMFDissipation->GrowthInhibition ROS->GrowthInhibition CellDeath Cell Death GrowthInhibition->CellDeath

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols for Biological Activity Assessment

To quantify the antifungal and antibacterial activity of this compound, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a standard method.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • In a sterile 96-well microtiter plate, add a specific volume (e.g., 100 µL) of sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

    • Add a corresponding volume of the this compound stock solution to the first column of wells to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring half the volume from the first column to the second, mixing, and repeating this process across the plate to create a gradient of this compound concentrations.

  • Inoculum Preparation:

    • Culture the test microorganism (bacterial or fungal strain) overnight.

    • Suspend colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with the prepared microbial suspension. Include a positive control well with no this compound.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Execution cluster_3 Analysis Stock Prepare this compound Stock Solution Dilution Perform Serial Dilution of this compound Stock->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microorganism Inoculum->Inoculate Plate Dispense Growth Medium in 96-well Plate Plate->Dilution Dilution->Inoculate Incubate Incubate Plate (18-24h) Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Methyl Everninate (this compound), correctly identified by CAS number 520-43-4, is a promising natural product with demonstrated antifungal and antibiotic activities. This guide has provided a detailed summary of its chemical properties, natural sources, and methods for its extraction and synthesis. The provided experimental protocols offer a foundation for researchers to further investigate its biological potential. While its precise molecular targets and signaling pathways require further investigation, the proposed mechanism involving cell membrane disruption provides a strong basis for future studies. The clarification of its identity, distinct from Anhydroicaritin, is crucial for accurate scientific research and drug development efforts centered on this compound.

References

Technical Guide: Nematicidal Potential of Sparassol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Potential Nematicidal Properties of Sparassol and its Derivatives

Disclaimer: There is currently no direct scientific literature demonstrating the nematicidal activity of this compound or its derivatives. This guide synthesizes information on the known biochemical activities of these compounds and proposes a potential mechanism of action and a framework for future research into their nematicidal efficacy.

Introduction

This compound (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a natural phenolic compound produced by the fungus Sparassis crispa and other microorganisms. While recognized for its antimicrobial properties, its potential as a nematicidal agent remains unexplored. This document provides a technical overview of the prospective nematicidal action of this compound and its key derivatives, methyl orsellinate and methyl 2,4-dimethoxy-6-methylbenzoate. The proposed mechanism of action is centered on the inhibition of Glutathione S-transferases (GSTs), a crucial enzyme family in nematodes.

Quantitative Data on Related Biological Activities

Direct quantitative data on the nematicidal activity of this compound and its derivatives is not available in the current body of scientific literature. However, data on their insecticidal activity against the spotted wing drosophila (Drosophila suzukii) provides a preliminary indication of their potential bioactivity. It is crucial to note that insecticidal activity does not directly correlate with nematicidal activity, and further research is required.

Table 1: Insecticidal Activity of this compound and Its Derivatives against Drosophila suzukii

CompoundBioassay TypeLD50 (µ g/fly )Target Organism
This compoundContact Toxicity> 20Drosophila suzukii
Methyl OrsellinateContact Toxicity> 20Drosophila suzukii
Methyl 2,4-dimethoxy-6-methylbenzoate (DMB)Contact Toxicity12.4Drosophila suzukii

Data sourced from studies on insecticidal and enzyme inhibitory activities of this compound and its analogues.

Proposed Mechanism of Action: Glutathione S-Transferase (GST) Inhibition

This compound, methyl orsellinate, and methyl 2,4-dimethoxy-6-methylbenzoate have been identified as inhibitors of Glutathione S-transferase (GST).[1] GSTs are a superfamily of enzymes pivotal for the detoxification of xenobiotics and endogenous compounds in a wide range of organisms, including nematodes.[1][2] In parasitic nematodes, GSTs play a critical role in conferring resistance to anthelmintic drugs.[1][2]

The proposed nematicidal mechanism of this compound and its derivatives is the inhibition of nematode GSTs. This inhibition would disrupt the nematode's ability to detoxify harmful substances, leading to an accumulation of toxic compounds and ultimately, cell death. This disruption of the detoxification pathway presents a promising, yet unverified, target for nematicidal action.

Sparassol_MoA cluster_nematode Nematode Cell cluster_inhibitor Inhibitory Action Xenobiotic Xenobiotic/ Metabolic Toxin GST Glutathione S-Transferase (GST) Xenobiotic->GST CellDeath Cellular Damage & Death Xenobiotic->CellDeath Conjugate Detoxified Conjugate GST->Conjugate Conjugation GSH Glutathione (GSH) GSH->GST Excretion Excretion Conjugate->Excretion This compound This compound or Derivative This compound->GST Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of nematode Glutathione S-Transferase (GST).

Experimental Protocols for Nematicidal Activity Assessment

The following is a detailed, generalized protocol for the in vitro assessment of the nematicidal activity of this compound and its derivatives against a model plant-parasitic nematode, such as the root-knot nematode (Meloidogyne incognita).

Nematode Culture and Extraction
  • Host Plant Cultivation: Grow susceptible host plants (e.g., tomato, Solanum lycopersicum) in sterilized soil.

  • Inoculation: Inoculate the host plants with M. incognita eggs or second-stage juveniles (J2s).

  • Incubation: Maintain the infected plants in a greenhouse at 25-28°C for 45-60 days to allow for nematode reproduction.

  • Extraction of J2s:

    • Gently uproot the plants and wash the roots to remove soil.

    • Cut the galled roots into small pieces.

    • Use the Baermann funnel technique to extract motile J2s. Place the root fragments on a filter paper-lined sieve submerged in water within a funnel.

    • Collect the J2s that migrate through the filter into the funnel stem over 24-48 hours.

    • Standardize the nematode suspension to a concentration of approximately 100-200 J2s per 100 µL.

In Vitro Nematicidal Bioassay
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., acetone or ethanol) at a high concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations. The final solvent concentration in the assay should be non-lethal to the nematodes (typically ≤1%).

  • Controls:

    • Negative Control: A solution containing the same concentration of the solvent used for dilutions, without the test compound.

    • Positive Control: A known commercial nematicide (e.g., Abamectin or Oxamyl) at a concentration known to cause mortality.

  • Assay Setup:

    • Pipette 100 µL of each test concentration and control into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized nematode suspension (containing 100-200 J2s) to each well.

    • Each treatment and control should have at least three to five replicates.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at a constant temperature (e.g., 25°C) in the dark.

  • Mortality Assessment:

    • After 24, 48, and 72 hours of incubation, observe the nematodes under an inverted microscope.

    • Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, corrected for the mortality in the negative control using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100

    • Use probit analysis to determine the LC50 (lethal concentration required to kill 50% of the nematodes) and LC90 values.

Nematicidal_Assay_Workflow NematodeCulture 1. Nematode Culture (e.g., M. incognita on tomato) J2Extraction 2. J2 Extraction (Baermann Funnel) NematodeCulture->J2Extraction AssaySetup 5. Assay Setup in 96-well Plate (J2s + Test Solutions) J2Extraction->AssaySetup StockSolution 3. Prepare Stock Solutions (this compound & Derivatives) SerialDilution 4. Serial Dilutions StockSolution->SerialDilution SerialDilution->AssaySetup Incubation 6. Incubation (24, 48, 72h) AssaySetup->Incubation Microscopy 7. Mortality Assessment (Microscopy) Incubation->Microscopy DataAnalysis 8. Data Analysis (LC50 Calculation) Microscopy->DataAnalysis

References

The Ecological Role of Sparassol in Sparassis crispa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sparassis crispa, commonly known as the cauliflower mushroom, produces a variety of secondary metabolites that play a crucial role in its ecological interactions. Among these, sparassol, a phenolic compound, is of significant interest due to its pronounced antimicrobial and antifungal properties. This technical guide provides an in-depth analysis of the ecological role of this compound, detailing its chemical nature, biological activities, and the methodologies used to study it. This document is intended for researchers, scientists, and drug development professionals working in mycology, natural product chemistry, and antimicrobial research.

Introduction

Sparassis crispa is a brown-rot fungus that grows on the roots and bases of conifers.[1] Its ability to thrive in a competitive microbial environment is, in part, attributable to its production of a suite of secondary metabolites. This compound (methyl-2-hydroxy-4-methoxy-6-methylbenzoate) is a key bioactive compound isolated from S. crispa.[1] It is recognized for its antibacterial and antifungal activities, which are believed to be integral to the mushroom's defense mechanisms and its ability to compete with other microorganisms in its ecological niche, particularly within decaying wood.[1][2]

Recent research has also identified other related phenolic compounds in S. crispa, such as methyl orsellinate (ScI) and an incompletely characterized methyl-dihydroxy-methoxy-methylbenzoate (ScII), which exhibit even more potent antifungal properties than this compound.[2] The presence of these compounds suggests a sophisticated chemical defense system that contributes to the ecological success of S. crispa. This guide will synthesize the current knowledge on this compound, focusing on its ecological function, quantitative biological activity, and the experimental protocols for its study.

Chemical and Physical Properties of this compound

This compound is a monoaromatic compound with the following properties:

  • Systematic Name: Methyl 2-hydroxy-4-methoxy-6-methylbenzoate

  • Molecular Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.20 g/mol

  • Appearance: Crystalline solid[3]

Ecological Role of this compound

The primary ecological role of this compound and its derivatives is believed to be defensive, providing S. crispa with a competitive advantage in its natural habitat. This is achieved through its antimicrobial and allelopathic effects.

Antimicrobial and Antifungal Activity

This compound exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi.[1] This is crucial for a saprophytic and weakly parasitic fungus like S. crispa to protect its food source (decaying wood) from competing microorganisms. The production of this compound and other antifungal metabolites likely contributes to the establishment and maintenance of a "defended" territory, a phenomenon observed in many wood-decay fungi. The presence of these compounds has been confirmed in the decayed wood of trees infected by S. crispa, indicating their active role in the natural environment.[2]

Allelopathic Interactions

Allelopathy refers to the chemical inhibition of one organism by another.[4] this compound and related orsellinates are thought to be involved in the allelopathic interactions of Sparassis fungi.[5] By releasing these compounds into the surrounding substrate, S. crispa can suppress the growth of competing fungi, thereby securing its access to nutrients. While the precise signaling pathways are not fully elucidated, the release of these allelochemicals is a key strategy for niche protection.

Quantitative Data on Biological Activity and Production

The following tables summarize the available quantitative data on the antimicrobial activity and production of this compound and the related compound, methyl orsellinate.

Table 1: Antimicrobial and Nematicidal Activity of this compound and Related Compounds

CompoundTest OrganismActivity TypeEndpointValueReference
This compoundCladosporium cucumerinumAntifungal-Less active than ScI and ScII[2]
Methyl Orsellinate (ScI)Cladosporium cucumerinumAntifungal-More active than this compound[2]
Methyl-dihydroxy-methoxy-methylbenzoate (ScII)Cladosporium cucumerinumAntifungal-More active than this compound[2]
This compoundBursaphelenchus xylophilus (pine wood nematode)NematicidalLC₅₀84.92 ppm[6]
This compoundBursaphelenchus xylophilus (pine wood nematode)NematicidalLC₉₅132.13 ppm[6]
Methyl β-orsellinateStaphylococcus aureusAntibacterialMIC80-160 µg/mL[7]
Methyl β-orsellinateBacillus subtilisAntibacterialMIC80-160 µg/mL[7]
Methyl β-orsellinatePseudomonas aeruginosaAntibacterialMIC80-160 µg/mL[7]
Methyl β-orsellinateCandida albicansAntifungalMIC80-160 µg/mL[7]
Methyl β-orsellinateEscherichia coliAntibacterialMIC80-160 µg/mL[7]
Methyl β-orsellinateAspergillus nigerAntifungalMIC80-160 µg/mL[7]

Table 2: Production of this compound and Methyl Orsellinate in Sparassis latifolia Strains

StrainHost PlantCompoundProduction in Liquid Culture (mg/mL)
KFRI 645Larix kaempferiMethyl Orsellinate0.170
KFRI 747Pinus densifloraThis compound0.004

Data from Kim et al. (2013) on Sparassis latifolia, a close relative of S. crispa.[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and antimicrobial testing of this compound.

Extraction of this compound from Sparassis crispa

This protocol is based on general methods for the extraction of phenolic compounds from fungal matrices.

Materials:

  • Dried and powdered fruiting bodies or mycelium of S. crispa

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks)

Procedure:

  • Maceration: Suspend the dried and powdered fungal material in methanol (e.g., 100 g in 1 L MeOH).

  • Extraction: Stir the suspension at room temperature for 24 hours.

  • Filtration: Filter the mixture through filter paper to separate the methanol extract from the solid residue.

  • Repeat Extraction: Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction.

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Resuspend the crude extract in a mixture of water and methanol. Perform liquid-liquid partitioning sequentially with hexane and then ethyl acetate. The this compound will preferentially partition into the ethyl acetate fraction.

  • Final Concentration: Collect the ethyl acetate fraction and evaporate the solvent to dryness to yield the this compound-rich extract. Further purification can be achieved using column chromatography (e.g., silica gel).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a standard curve.

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound-rich extract in methanol and filter through a 0.45 µm syringe filter.

  • Injection: Inject a known volume (e.g., 10 µL) of the sample and standards onto the HPLC column.

  • Analysis: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the pure standard.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with the standard curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Materials:

  • 96-well microtiter plates

  • Sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism culture

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Microtiter Plates: Add 100 µL of sterile growth medium to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Signaling Pathways and Allelopathic Interactions

While the precise molecular targets of this compound are not fully elucidated, its allelopathic effects likely involve the disruption of fundamental cellular processes in competing fungi. Phenolic compounds, in general, are known to interfere with cell membrane integrity, enzyme function, and nutrient uptake.[10] The release of this compound into the environment by S. crispa can be considered a form of chemical signaling that delineates its territory and inhibits the encroachment of other microbes.

Further research is needed to investigate the specific signaling pathways within S. crispa that regulate the biosynthesis and release of this compound, as well as the downstream molecular effects of this compound on its microbial competitors. Transcriptomic studies on fungi exposed to this compound could reveal changes in gene expression related to stress responses, cell wall synthesis, and metabolism, providing a deeper understanding of its mechanism of action.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships related to the ecological role of this compound.

experimental_workflow_extraction start Dried S. crispa (Fruiting Body/Mycelium) maceration Maceration in Methanol start->maceration filtration Filtration maceration->filtration repeat_extraction Repeat Extraction (2x with Methanol) filtration->repeat_extraction concentration Rotary Evaporation repeat_extraction->concentration partitioning Solvent Partitioning (Hexane, EtOAc) concentration->partitioning final_product This compound-Rich Extract partitioning->final_product mic_determination_workflow plate_prep Prepare 96-well plate with growth medium serial_dilution Perform 2-fold serial dilution of this compound plate_prep->serial_dilution inoculation Inoculate wells with microbial suspension serial_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate at optimal temperature and time inoculation->incubation read_results Determine MIC (Visual/Spectrophotometric) incubation->read_results mic_value MIC Value read_results->mic_value ecological_role_pathway cluster_effects Ecological Effects s_crispa Sparassis crispa biosynthesis Biosynthesis of this compound & other phenolics s_crispa->biosynthesis release Release into Environment (e.g., wood) biosynthesis->release antimicrobial Antimicrobial Activity (Bacteria & Fungi) release->antimicrobial allelopathy Allelopathic Interactions (Inhibition of competing fungi) release->allelopathy outcome Competitive Advantage & Niche Protection antimicrobial->outcome allelopathy->outcome

References

Preliminary In Vitro Studies on the Bioactivity of Sparassis crispa Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary in vitro bioactive properties of extracts from Sparassis crispa, commonly known as the cauliflower mushroom. This edible and medicinal fungus is a rich source of various bioactive compounds, including β-glucans and sparassol (methyl-2-hydroxy-4-methoxy-6-methylbenzoate), which contribute to its therapeutic potential.[1] The following sections detail the cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities of Sparassis crispa extracts, supported by quantitative data, experimental protocols, and visual diagrams of key biological pathways and workflows.

Cytotoxicity

Extracts of Sparassis crispa have demonstrated selective cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology research. The primary mechanism of cytotoxicity is often associated with the induction of apoptosis and the inhibition of cell proliferation.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) and other cytotoxicity metrics of Sparassis crispa extracts against different human cancer cell lines.

Cell LineExtract/Compound TypeAssayResultReference
HT-29 (Colon Cancer)Crude PolysaccharidesMTTIC50: 14 µg/mL[2]
LS180 (Colon Cancer)Crude PolysaccharidesMTTIC50: 78 µg/mL[2]
Caco-2 (Colon Cancer)Crude PolysaccharidesBrdUIC50: 834 µg/mL[2]
HT-29 (Colon Cancer)Crude PolysaccharidesLDH46.1% increase in LDH release at 100 µg/mL[2]
LS180 (Colon Cancer)Crude PolysaccharidesLDH33.8% increase in LDH release at 100 µg/mL[2]
Caco-2 (Colon Cancer)Crude PolysaccharidesLDH7.2% increase in LDH release at 100 µg/mL[2]
MDA-MB-231 (Breast Cancer)Cordyceps sinensis (CS)MTTIC50: 613 µg/mL[3]

Note: Data for Cordyceps sinensis is included for comparative context within a study that also evaluated other mushroom extracts.

Experimental Protocols for Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HT-29, LS180, Caco-2) are seeded into 96-well plates at a specific density and incubated under standard conditions (37°C, 5% CO2) to allow for cell attachment.[2]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Sparassis crispa extract. The cells are then incubated for a specified period (e.g., 96 hours).[2]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[2]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[4]

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture and Treatment: Cells are cultured and treated with the Sparassis crispa extract in 96-well plates as described for the MTT assay, typically for a 24-hour incubation period.[2]

  • Supernatant Collection: After incubation, the culture supernatant from each well is collected.

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically at a wavelength of approximately 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Results are often expressed as a percentage increase in LDH release compared to untreated control cells.[2]

Experimental Workflow for In Vitro Cytotoxicity Testing

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Add extract dilutions to cells A->C B Prepare Sparassis crispa extract dilutions B->C D Incubate for 24-96 hours C->D E Perform cytotoxicity assay (e.g., MTT, LDH) D->E F Measure absorbance/fluorescence E->F G Calculate % cell viability or cytotoxicity F->G H Determine IC50 value G->H

Caption: A generalized workflow for assessing the in vitro cytotoxicity of Sparassis crispa extracts.

Antioxidant Activity

Sparassis crispa extracts possess notable antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. These activities are crucial for mitigating oxidative stress, a key factor in various chronic diseases.

Quantitative Antioxidant Data

The table below presents the half-maximal effective concentration (EC50) values for the antioxidant activities of polysaccharide extracts from Sparassis crispa.

AssayExtract/Compound TypeResult (EC50 in mg/mL)Reference
ABTS Radical ScavengingCrude Polysaccharides2.80 ± 0.13[2]
Reducing PowerCrude Polysaccharides3.55 ± 0.09[2]
Metal Chelating ActivityCrude Polysaccharides3.29 ± 0.04[2]
Inhibition of Lipid PeroxidationCrude Polysaccharides2.82 ± 0.08[2]
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

  • Reaction Mixture: The Sparassis crispa extract at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[5]

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant leads to a color change from violet to yellow.[5]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value is determined.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[5]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.7 at 734 nm.

  • Reaction with Extract: The Sparassis crispa extract is mixed with the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a specific incubation time.

  • Data Analysis: The percentage of ABTS•+ scavenging activity is calculated, and the EC50 value is determined.

Experimental Workflow for In Vitro Antioxidant Activity Assessment

G Experimental Workflow for In Vitro Antioxidant Activity Assessment cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Sparassis crispa extract dilutions C Mix extract with radical solution A->C B Prepare radical solution (e.g., DPPH, ABTS) B->C D Incubate in the dark C->D E Measure absorbance at specific wavelength D->E F Calculate % radical scavenging activity E->F G Determine EC50 value F->G

Caption: A generalized workflow for determining the in vitro antioxidant capacity of Sparassis crispa extracts.

Anti-inflammatory Activity

Extracts from Sparassis crispa have been shown to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in macrophages. This activity is primarily mediated through the suppression of key signaling pathways.

Quantitative Anti-inflammatory Data

The following table highlights the inhibitory effects of Sparassis crispa extracts on inflammatory markers.

Inflammatory MarkerCell LineExtract/Compound TypeResultReference
Nitric Oxide (NO) ProductionRAW264.7Methanol ExtractDose-dependent inhibition (maximal at 200 µg/mL)[6]
Cyclooxygenase-2 (COX-2)In vitro assayCrude Polysaccharides32.95% inhibition[4]
Lipoxygenase (LOX)In vitro assayCrude Polysaccharides23.8% inhibition[4]
β-hexosaminidase releaseRBL-2H3Sparoside AIC50: 5.06 ± 0.60 µM[1]
Experimental Protocol for Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by activated macrophages.

  • Cell Culture: RAW264.7 macrophage cells are cultured in 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the Sparassis crispa extract for a short period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24-48 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Absorbance Reading: The absorbance of the azo dye is measured at approximately 540 nm.

  • Data Analysis: The inhibition of NO production is calculated by comparing the nitrite concentrations in extract-treated wells to those in LPS-stimulated control wells.

Signaling Pathway for Anti-inflammatory Activity

Extracts of Sparassis crispa exert their anti-inflammatory effects by inhibiting the Toll-like receptor (TLR)-mediated activation of the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.[7]

G TLR-Mediated NF-κB and MAPK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK MAPK MAPK TAK1->MAPK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocation Sparassis Sparassis crispa extract Sparassis->TAK1 inhibits Sparassis->IKK inhibits Sparassis->MAPK inhibits Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Gene

Caption: Inhibition of TLR-mediated NF-κB and MAPK signaling pathways by Sparassis crispa extracts.

Antimicrobial Activity

Sparassis crispa produces several compounds with antimicrobial properties, including the well-known this compound. These compounds have shown efficacy against both bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) and zones of inhibition for compounds and extracts from Sparassis crispa.

MicroorganismExtract/CompoundAssayResultReference
Methicillin-resistant Staphylococcus aureus (MRSA)Compound 3 from S. crispaMIC0.5 mM[8]
Methicillin-resistant Staphylococcus aureus (MRSA)Compound 4 from S. crispaMIC1.0 mM[8]
Escherichia coliEthanolic ExtractAgar Well Diffusion19.66 ± 0.88 mm zone of inhibition[9]
HIV-1 Reverse TranscriptaseHot Water ExtractEnzyme Inhibition70.3% inhibition at 1 mg/mL[8]
Experimental Protocol for Antimicrobial Assays

This method is used to assess the antimicrobial activity of an extract by measuring the zone of growth inhibition.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an appropriate agar medium in a Petri dish.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Extract Application: A defined volume of the Sparassis crispa extract is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[9]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Serial Dilutions: Two-fold serial dilutions of the Sparassis crispa extract or compound are prepared in a liquid growth medium in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions.

  • Visual Assessment: The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the extract in which no turbidity is observed.

Conclusion

The preliminary in vitro studies on Sparassis crispa extracts reveal a broad spectrum of bioactivities, including cytotoxic, antioxidant, anti-inflammatory, and antimicrobial effects. These findings underscore the potential of Sparassis crispa as a source of novel therapeutic agents. Further research is warranted to isolate and characterize the specific bioactive compounds, such as this compound and various polysaccharides, and to elucidate their precise mechanisms of action and potential for in vivo efficacy and safety.

References

Spectroscopic Profile of Sparassol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Sparassol, a naturally occurring antibiotic and antifungal compound. Intended for researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic characteristics of this compound and provides standardized protocols for its analysis using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound

This compound, with the systematic IUPAC name methyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a phenolic compound isolated from the edible mushroom Sparassis crispa and certain lichens.[1] Its chemical formula is C₁₀H₁₂O₄, and it has a molecular weight of 196.2 g/mol .[2] The compound has garnered significant interest due to its notable biological activities, including antibiotic, antifungal, and insecticidal properties.[2] Understanding its structural and chemical properties through spectroscopic analysis is fundamental for its potential development as a therapeutic or agrochemical agent.

Spectroscopic Data of this compound

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections present the available Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data. While comprehensive public datasets are limited, this guide compiles known values and provides a template for data presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton (H) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Ar-HData not availableData not availableData not available
Ar-HData not availableData not availableData not available
OCH₃ (ester)Data not availableData not availableData not available
OCH₃ (ether)Data not availableData not availableData not available
Ar-CH₃Data not availableData not availableData not available
OHData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon (C) Chemical Shift (δ) ppm
C=OData not available
Ar-C (quaternary)Data not available
Ar-C (quaternary)Data not available
Ar-C (quaternary)Data not available
Ar-CHData not available
Ar-CHData not available
OCH₃ (ester)Data not available
OCH₃ (ether)Data not available
Ar-CH₃Data not available

Note: The chemical shifts are typically referenced to a standard solvent signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatogram provides the retention time (RT) of the compound, while the mass spectrum reveals its mass-to-charge ratio (m/z) and fragmentation pattern, aiding in structural elucidation. This compound has been successfully identified in fungal extracts using this method.[2]

Table 3: GC-MS Data for this compound

Retention Time (RT) Mass-to-Charge Ratio (m/z) Relative Abundance (%) Fragment Ion
Data not available196 (M⁺)Data not availableMolecular Ion
Data not availableData not available
Data not availableData not available
Data not availableData not available

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible spectroscopic analysis. The following sections outline the methodologies for NMR and GC-MS analysis of this compound, based on established practices for natural product analysis.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity, isolated and purified using appropriate chromatographic techniques.

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent depends on the sample's solubility.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Sample Transfer: Transfer the solution to a standard 5 mm NMR tube.

3.1.2. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, it is advisable to perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

GC-MS Protocol

3.2.1. Sample Preparation

  • Extraction: Extract this compound from its natural source (e.g., Sparassis crispa) using a suitable organic solvent like methanol or chloroform.[2]

  • Concentration: Concentrate the extract to an appropriate volume.

  • Derivatization (Optional): For compounds with low volatility or active hydrogens, derivatization (e.g., silylation) may be necessary to improve chromatographic behavior and thermal stability.

  • Dilution: Dilute the extract or purified compound in a volatile organic solvent (e.g., ethyl acetate, hexane) to a final concentration suitable for GC-MS analysis (typically in the range of µg/mL).

3.2.2. GC-MS Data Acquisition

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Column: Employ a non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) suitable for the analysis of phenolic compounds.

  • GC Oven Program: A typical temperature program starts at a lower temperature (e.g., 50-100 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-300 °C) to ensure the elution of all components.

  • Injector and Transfer Line Temperatures: Set the injector and transfer line temperatures sufficiently high (e.g., 250 °C and 280 °C, respectively) to prevent sample condensation.

  • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

  • MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode at a standard ionization energy of 70 eV. Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST, Wiley).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound, from initial sample preparation to final data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Extraction Extraction from Source Purification Purification (e.g., Chromatography) Extraction->Purification NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) Purification->NMR_Acquisition Dissolve in deuterated solvent GCMS_Acquisition GC-MS Data Acquisition Purification->GCMS_Acquisition Dissolve in volatile solvent NMR_Processing NMR Spectral Processing (Referencing, Integration) NMR_Acquisition->NMR_Processing GCMS_Processing GC-MS Data Analysis (Library Search, Fragmentation Analysis) GCMS_Acquisition->GCMS_Processing Structure_Elucidation Structure Elucidation & Confirmation NMR_Processing->Structure_Elucidation GCMS_Processing->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

This technical guide serves as a foundational resource for the spectroscopic analysis of this compound. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is paramount for advancing the research and development of this promising natural product.

References

Methodological & Application

Protocol for Sparassol Extraction from Sparassis crispa Mycelium

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Research Use Only

Introduction

Sparassis crispa, commonly known as the cauliflower mushroom, is an edible and medicinal fungus recognized for its diverse array of bioactive compounds. Among these is Sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate), a phenolic compound that has demonstrated notable antimicrobial and other pharmacological properties.[1][2] This document provides detailed protocols for the cultivation of Sparassis crispa mycelium in submerged culture, followed by the extraction, purification, and quantification of this compound. Additionally, it outlines the known impact of S. crispa extracts, containing this compound, on key cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Mycelial Culture and this compound Production

The production of this compound can be achieved through submerged fermentation of S. crispa mycelium. The yield of this compound is dependent on the specific strain, culture medium, and fermentation parameters.[3]

Protocol 1: Submerged Culture of Sparassis crispa Mycelium

This protocol details the liquid culture of S. crispa mycelium for the production of biomass from which this compound can be extracted.

Materials:

  • Sparassis crispa culture (a high-yield strain such as LE-BIN 2902 is recommended)[3]

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (see Table 1 for formulation)

  • Erlenmeyer flasks (250 mL or 500 mL)

  • Shaking incubator

  • Sterile water

  • Autoclave

  • Laminar flow hood

Procedure:

  • Starter Culture Preparation:

    • Aseptically transfer a small piece of S. crispa mycelium from a PDA plate to a 250 mL Erlenmeyer flask containing 100 mL of sterile liquid culture medium.

    • Incubate the flask at 25°C in a shaking incubator at 150 rpm for 7-10 days, or until substantial mycelial growth is observed.

  • Production Culture:

    • In a laminar flow hood, inoculate 500 mL flasks containing 200 mL of sterile liquid culture medium with 20 mL of the starter culture.

    • Incubate the production cultures at 25°C and 150 rpm for 21-28 days. The duration of cultivation has been shown to directly correlate with this compound concentration.[3]

  • Harvesting:

    • Separate the mycelial biomass from the culture broth by filtration through a sterile cheesecloth or by centrifugation.

    • Wash the mycelial biomass with sterile distilled water to remove any residual medium.

    • Lyophilize (freeze-dry) the mycelial biomass to obtain a dry powder. Store the dried mycelium at -20°C until extraction.

Table 1: Recommended Liquid Culture Media for S. crispa Mycelium Growth

Medium ComponentConcentration (g/L)Notes
Medium A: Glucose-Peptone-Yeast Extract A general-purpose medium for fungal growth.
Glucose30A readily available carbon source.
Peptone10A source of nitrogen and amino acids.
Yeast Extract10Provides vitamins and other growth factors.
Medium B: KTM Medium Optimized for S. crispa mycelial growth.[4]
Starch30A complex carbohydrate as a carbon source.
Tryptone3A source of nitrogen.
KH₂PO₄1A source of phosphate.
MgSO₄·7H₂O0.5Provides essential minerals.
Culture Conditions
pH 4.0 - 5.0Adjust the pH before autoclaving.
Temperature 25°COptimal temperature for mycelial growth.

This compound Extraction and Purification

The following protocols describe the extraction of this compound from the dried mycelial biomass and its subsequent purification.

Protocol 2: Ethanolic Extraction of this compound

This protocol outlines a solvent extraction method to obtain a crude extract containing this compound.

Materials:

  • Lyophilized S. crispa mycelial powder

  • 95% Ethanol (EtOH)

  • Reflux apparatus or soxhlet extractor

  • Rotary evaporator

  • Filter paper

Procedure:

  • Extraction:

    • Place 10 g of dried mycelial powder into a flask compatible with the reflux or soxhlet apparatus.

    • Add 200 mL of 95% ethanol to the flask.

    • Perform the extraction for 4-6 hours under reflux or through several cycles in a soxhlet extractor.

    • Allow the mixture to cool and then filter to separate the ethanolic extract from the mycelial debris.

    • Repeat the extraction process on the mycelial residue two more times with fresh ethanol to ensure complete extraction.

  • Concentration:

    • Combine the ethanolic extracts from all repetitions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C until the ethanol is completely removed.

    • The resulting crude extract can be stored at -20°C.

Protocol 3: Purification of this compound by Column Chromatography

This protocol provides a general method for purifying this compound from the crude ethanolic extract using silica gel column chromatography.

Materials:

  • Crude ethanolic extract of S. crispa

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.

    • Allow the silica gel to settle, ensuring there are no air bubbles or cracks.

    • Wash the column with hexane until the packing is stable.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of ethyl acetate.

    • Adsorb this solution onto a small amount of silica gel and dry it to a fine powder.

    • Carefully layer the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution and Fractionation:

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 10-15 mL) throughout the elution process.

  • Monitoring and Pooling:

    • Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp. This compound and related phenolic compounds should be UV-active.

    • Pool the fractions that contain the compound corresponding to the expected Rf value of this compound.

  • Final Concentration:

    • Combine the purified fractions and remove the solvent using a rotary evaporator to yield purified this compound.

    • The purity can be assessed by HPLC-DAD.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a suitable method for the quantification of this compound.

Protocol 4: Quantification of this compound by HPLC-DAD

Materials:

  • Purified this compound or crude extract

  • This compound analytical standard

  • HPLC system with DAD

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard in methanol or acetonitrile.

    • Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the crude extract or purified sample and dissolve it in a known volume of methanol or acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 100% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 270 nm).

    • Injection Volume: 10 µL

  • Quantification:

    • Inject the standards and the sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following table summarizes quantitative data on the yield of this compound and related compounds from Sparassis species found in the literature.

Table 2: Quantitative Yield of this compound and Other Bioactive Compounds from Sparassis crispa

CompoundSourceYieldAnalytical MethodReference
Sparoside AS. crispa extract0.1928 ± 0.0118 mg/gHPLC-DAD[3]
Methyl 2,4-dihydroxy-3-methoxy-6-methylbenzoateS. crispa extract4.4137 ± 0.0240 mg/gHPLC-DAD[3]
Sparalide AS. crispa extract0.5237 ± 0.0005 mg/gHPLC-DAD[3]
5'-deoxy-5'-methylthioadenosineS. crispa extract2.7303 ± 0.0206 mg/gHPLC-DAD[3]

Visualization of Workflow and Signaling Pathways

Experimental Workflow

The overall process from mycelial culture to purified this compound is depicted in the following workflow diagram.

G cluster_0 Mycelium Production cluster_1 Extraction & Purification cluster_2 Analysis pda S. crispa on PDA starter Starter Culture (Liquid Medium) pda->starter Inoculation production Production Culture (Submerged Fermentation) starter->production Inoculation harvest Harvest & Lyophilize production->harvest Filtration extract Ethanolic Extraction (Reflux/Soxhlet) harvest->extract Dried Mycelium concentrate Concentration (Rotary Evaporation) extract->concentrate Crude Extract purify Column Chromatography concentrate->purify pure_this compound Purified this compound purify->pure_this compound Pooled Fractions hplc HPLC-DAD Analysis pure_this compound->hplc Quantification

Figure 1. Workflow for this compound Production
Signaling Pathway

Extracts from Sparassis crispa containing this compound have been shown to exert neuroprotective effects by modulating the AKT/NRF2 and ERK/CREB signaling pathways.[5] This diagram illustrates the proposed mechanism.

G cluster_pathway Neuroprotective Signaling Cascade cluster_akt AKT/NRF2 Pathway cluster_erk ERK/CREB Pathway sc_extract S. crispa Extract (contains this compound) akt AKT sc_extract->akt erk ERK sc_extract->erk nrf2 NRF2 akt->nrf2 Activates are ARE nrf2->are Translocates & Binds antioxidant_enzymes Antioxidant Enzymes (e.g., NQO1, CAT) are->antioxidant_enzymes Induces Expression neuroprotection Neuroprotection & Reduced Oxidative Stress antioxidant_enzymes->neuroprotection creb CREB erk->creb Phosphorylates bdnf BDNF creb->bdnf Increases Expression bdnf->neuroprotection

Figure 2. S. crispa Extract Signaling Pathway

Conclusion

The protocols outlined in this document provide a comprehensive framework for the laboratory-scale production, extraction, and purification of this compound from Sparassis crispa mycelium. The provided information on cultivation parameters and purification strategies can be further optimized to enhance the yield and purity of this promising bioactive compound. The elucidation of the involvement of S. crispa extracts in critical cellular signaling pathways underscores its potential for therapeutic applications, warranting further investigation into the specific role of purified this compound.

References

High-Yield Synthesis of Sparassol and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparassol, a naturally occurring compound first isolated from the cauliflower mushroom Sparassis crispa, has garnered significant interest for its notable antibiotic and antifungal properties. Chemically identified as methyl 2-hydroxy-4-methoxy-6-methylbenzoate, this compound and its structural analogs represent a promising class of molecules for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the high-yield chemical synthesis of this compound and its key precursor, methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate). Additionally, it outlines the current understanding of the antifungal mechanism of action of this compound, providing a basis for further research and drug development.

Data Presentation: Synthesis of this compound and Key Intermediates

The following tables summarize the quantitative data for the key steps in the synthesis of this compound, providing a clear comparison of reactants, reagents, and expected yields.

Table 1: Synthesis of Methyl 2,4-dihydroxy-6-methylbenzoate (Methyl Orsellinate)

StepStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)Purity (%)
1OrcinolDry Ether, Sodium Metal, Carbon Dioxide0 °C to refluxOrsellinic Acid--
2Orsellinic AcidMethanol, Sulfuric Acid (catalytic)RefluxMethyl 2,4-dihydroxy-6-methylbenzoateHigh>95

Table 2: High-Yield Synthesis of this compound (Methyl 2-hydroxy-4-methoxy-6-methylbenzoate)

StepStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)Purity (%)
1Methyl 2,4-dihydroxy-6-methylbenzoateAcetone, Potassium Carbonate, Dimethyl SulfateReflux, 4 hoursThis compound~90>98

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of Methyl 2,4-dihydroxy-6-methylbenzoate (Methyl Orsellinate) from Orcinol

This two-step protocol describes the synthesis of the key intermediate, methyl orsellinate, starting from orcinol.

Step 1: Carboxylation of Orcinol to Orsellinic Acid

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, dissolve orcinol (1 equivalent) in anhydrous diethyl ether.

  • Reaction: Add sodium metal (2.2 equivalents) portion-wise to the solution while stirring. After the sodium has completely reacted, cool the flask in an ice bath.

  • Carboxylation: Bubble a stream of dry carbon dioxide gas through the solution for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully add water to the reaction mixture to quench any unreacted sodium. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude orsellinic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude orsellinic acid can be purified by recrystallization from hot water.

Step 2: Esterification of Orsellinic Acid to Methyl Orsellinate

  • Reaction: In a round-bottom flask, dissolve the dried orsellinic acid (1 equivalent) in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours until the esterification is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl orsellinate. Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: High-Yield Synthesis of this compound from Methyl 2,4-dihydroxy-6-methylbenzoate

This protocol details the selective O-methylation of methyl orsellinate to yield this compound.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2,4-dihydroxy-6-methylbenzoate (1 equivalent) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.1 equivalents) to the solution and stir the suspension vigorously.

  • Methylation: Add dimethyl sulfate (1.05 equivalents) dropwise to the reaction mixture at room temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Evaporate the acetone from the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to yield a crystalline solid.

Mandatory Visualizations

Synthetic Workflow for this compound

Sparassol_Synthesis Orcinol Orcinol Orsellinic_Acid Orsellinic Acid Orcinol->Orsellinic_Acid 1. Na, Ether 2. CO2 3. H3O+ Methyl_Orsellinate Methyl 2,4-dihydroxy- 6-methylbenzoate Orsellinic_Acid->Methyl_Orsellinate MeOH, H2SO4 (cat.) Reflux This compound This compound (Methyl 2-hydroxy-4-methoxy- 6-methylbenzoate) Methyl_Orsellinate->this compound DMS, K2CO3 Acetone, Reflux

Caption: Synthetic pathway for the high-yield synthesis of this compound from orcinol.

Proposed Antifungal Signaling Pathway of this compound

The primary antifungal mechanism of many phenolic compounds involves the disruption of the fungal cell membrane integrity and the inhibition of key enzymes involved in vital cellular processes. For this compound, a likely target is the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Sparassol_Antifungal_Pathway cluster_FungalCell Fungal Cell This compound This compound Enzyme_Inhibition Enzyme Inhibition (e.g., demethylase) This compound->Enzyme_Inhibition Inhibits Cell_Membrane Cell Membrane Membrane_Disruption Increased Membrane Permeability & Instability Cell_Membrane->Membrane_Disruption Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Depletion Ergosterol Depletion Ergosterol_Pathway->Ergosterol_Depletion Leads to Enzyme_Inhibition->Ergosterol_Pathway Ergosterol_Depletion->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Quantitative Analysis of Sparassol in Fungal Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a naturally occurring phenolic compound found in various fungi, most notably in species of the genus Sparassis, such as Sparassis crispa and Sparassis latifolia.[1] This compound and its derivatives have garnered significant interest due to their potential biological activities, including antifungal and antibacterial properties.[1] Accurate and reliable quantification of this compound in fungal extracts is crucial for quality control, standardization of extracts for medicinal use, and for further research into its pharmacological effects.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in fungal extracts using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: Quantitative Data Summary

The concentration of this compound and its precursor, methyl orsellinate, can vary significantly depending on the fungal strain and cultivation conditions. The following table summarizes quantitative data from a study on different strains of Sparassis latifolia.

Fungal StrainHost PlantAnalytical MethodThis compound (mg/g dry weight of mycelium)Methyl Orsellinate (mg/g dry weight of mycelium)Reference
KFRI 645Larix kaempferiHPLC0.0010.170[2]
KFRI 747Pinus densifloraHPLC0.008Not specified[2]
KFRI 1080Not specifiedHPLC0.004Not specified

Experimental Protocols

Sample Preparation and Extraction

A robust and reproducible extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific fungal matrix.

Materials:

  • Lyophilized fungal mycelium or fruiting body

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Mortar and pestle or a high-speed blender

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Grind the lyophilized fungal material to a fine powder using a mortar and pestle or a high-speed blender.

  • Weigh accurately about 1 g of the powdered fungal material into a flask.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Macerate the mixture at room temperature for 24 hours with occasional shaking.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.

  • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Redissolve the dried extract in a known volume of methanol (e.g., 5 mL) for further analysis.

  • Filter the final extract through a 0.45 µm syringe filter before injection into the analytical instrument.

Visualization of Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Methods cluster_data Data Analysis start Fungal Material (Mycelium/Fruiting Body) powder Grinding to Fine Powder start->powder extraction Solvent Extraction (Methanol) powder->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation of Supernatant centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.45 µm filter) reconstitution->filtration hplc HPLC-DAD filtration->hplc Inject gcms GC-MS filtration->gcms Inject (after derivatization if needed) qnmr qNMR filtration->qnmr Prepare sample with internal standard quantification Quantification of this compound hplc->quantification gcms->quantification qnmr->quantification

Caption: Workflow for this compound Quantification.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This method is suitable for the routine quantification of this compound in fungal extracts.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound analytical standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (or scan for optimal wavelength)

  • Retention Time: this compound has been reported to elute at approximately 31 minutes under similar conditions.[2]

Quantification: Prepare a calibration curve using the this compound analytical standard at a minimum of five different concentrations. The concentration of this compound in the fungal extracts is determined by comparing the peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity, especially for the identification and quantification of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

Instrumentation:

  • GC-MS system with a split/splitless injector

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • This compound analytical standard

Derivatization Protocol:

  • Evaporate a known volume of the fungal extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 50-550 amu

Quantification: Quantification can be performed in either full scan mode by integrating the area of a characteristic ion of the this compound derivative or in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. A calibration curve should be prepared using the derivatized this compound standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that allows for the direct quantification of analytes without the need for a specific calibration curve for the analyte itself, provided a certified internal standard is used.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated methanol (Methanol-d4)

  • Internal Standard (IS): e.g., Maleic acid or 3,4,5-trichloropyridine (certified reference material)

  • This compound analytical standard

Sample Preparation:

  • Accurately weigh a known amount of the dried fungal extract (e.g., 10 mg) into a vial.

  • Accurately weigh a known amount of the internal standard (e.g., 2 mg) and add it to the same vial.

  • Dissolve the mixture in a precise volume of deuterated methanol (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both this compound and the internal standard). This is critical for accurate quantification and should be determined experimentally (a value of 30 seconds is a conservative starting point).

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Appropriate to cover all signals of interest.

Quantification: The concentration of this compound is calculated using the following formula:

Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MIS / Mthis compound) * (WIS / WSample) * PIS

Where:

  • Cthis compound is the concentration of this compound in the sample.

  • I is the integral of the signal.

  • N is the number of protons for the integrated signal.

  • M is the molar mass.

  • W is the weight.

  • P is the purity of the internal standard.

Biosynthesis of this compound: A Signaling Pathway

This compound is derived from orsellinic acid, a common fungal polyketide.[3] The biosynthesis of orsellinic acid is initiated by a polyketide synthase (PKS) enzyme.[3] The subsequent steps to form this compound involve methylation and esterification.

biosynthesis_pathway cluster_pathway This compound Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks orsellinic_acid Orsellinic Acid pks->orsellinic_acid methylation O-Methylation orsellinic_acid->methylation methyl_orsellinate Methyl Orsellinate methylation->methyl_orsellinate methoxy_methylation Methoxy Methylation methyl_orsellinate->methoxy_methylation This compound This compound methoxy_methylation->this compound

Caption: Biosynthetic Pathway of this compound.

Conclusion

The analytical methods described in these application notes provide robust and reliable approaches for the quantification of this compound in fungal extracts. The choice of method will depend on the specific research needs, available instrumentation, and the required level of sensitivity and selectivity. For routine analysis, HPLC-DAD is a cost-effective and efficient method. GC-MS offers higher sensitivity and is particularly useful for identifying and quantifying this compound in complex matrices. qNMR provides a primary method of quantification with high accuracy and does not require a specific reference standard for the analyte if a certified internal standard is used. Proper validation of the chosen method is essential to ensure the accuracy and reliability of the quantitative results.

References

Application Note: A Sensitive Bioassay for Sparassol Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparassol, a phenolic compound first identified from the cauliflower mushroom (Sparassis crispa), has been noted for its antimicrobial properties.[1] However, reports suggest that its antifungal activity may be less potent than other related compounds isolated from the same fungus, such as methyl orsellinate.[2][3] To accurately quantify and compare the antifungal efficacy of this compound and its analogs, a sensitive and standardized bioassay is crucial. This application note provides a detailed protocol for a broth microdilution-based bioassay to determine the Minimum Inhibitory Concentration (MIC) of this compound. This method is sensitive enough to discern subtle differences in antifungal potency, making it ideal for structure-activity relationship (SAR) studies and for comparing this compound to more active compounds like methyl orsellinate.

Data Presentation

A critical aspect of evaluating antifungal efficacy is the direct comparison of quantitative data. The following table summarizes the known antifungal activity of methyl orsellinate, a more potent compound from Sparassis crispa, and provides a template for recording experimental results for this compound obtained using the protocol described herein.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)
This compound Candida albicansExperimentally Determined
Aspergillus fumigatusExperimentally Determined
Cladosporium cucumerinumExperimentally Determined
Methyl Orsellinate Candida albicans80–160 µg/mL
Aspergillus niger80–160 µg/mL

Experimental Protocols

This section details the materials and methods for determining the antifungal activity of this compound using a broth microdilution assay. This method is a gold standard for determining the MIC of an antimicrobial agent.

Materials
  • This compound (and methyl orsellinate for comparison)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer or microplate reader (530 nm)

  • Incubator (35°C)

  • Hemocytometer or spectrophotometer for inoculum standardization

Protocol for Broth Microdilution Assay
  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound and methyl orsellinate in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solutions in RPMI-1640 medium to create a working solution for serial dilutions.

  • Inoculum Preparation:

    • For yeast (Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • For filamentous fungi (Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Microtiter Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the antifungal working solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to all wells except for the sterility control wells (column 12).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for Candida albicans and 48-72 hours for Aspergillus fumigatus.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as detected by the naked eye or with the aid of a reading mirror. For azole antifungals, a prominent reduction in growth (e.g., ≥50%) is often used as the endpoint.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the antifungal activity of this compound.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution Add to plate inoculum Prepare Fungal Inoculum inoculate Inoculate Wells inoculum->inoculate Add to plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for the this compound antifungal bioassay.

Fungal Signaling Pathway: Ergosterol Biosynthesis

A primary target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. While the precise mechanism of this compound is not fully elucidated, understanding key antifungal targets provides context for its potential mode of action.

Ergosterol_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol demethylase 14-alpha-demethylase (CYP51) lanosterol->demethylase ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane squalene_epoxidase->lanosterol demethylase->ergosterol allylamines Allylamines (e.g., Terbinafine) allylamines->squalene_epoxidase Inhibition azoles Azoles (e.g., Fluconazole) azoles->demethylase Inhibition

Caption: Key targets in the fungal ergosterol biosynthesis pathway.

References

Sparassol: A Promising Fungal Metabolite for the Control of Plant-Parasitic Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Plant-parasitic nematodes (PPNs) are a significant threat to global agriculture, causing an estimated $157 billion in crop losses annually. These microscopic roundworms infest the roots of plants, leading to stunted growth, reduced yield, and increased susceptibility to other pathogens. The withdrawal of many synthetic nematicides due to environmental and health concerns has created an urgent need for novel, effective, and environmentally benign control agents.

Sparassis crispa, an edible mushroom commonly known as the cauliflower mushroom, produces a variety of bioactive secondary metabolites. Among these is Sparassol (methyl 2,4-dihydroxy-6-methylbenzoate), a phenolic compound.[1][2] While research has primarily focused on the anti-fungal, anti-inflammatory, and anti-cancer properties of S. crispa extracts, the chemical nature of this compound suggests its potential as a nematicidal agent.[1][3][4] Phenolic compounds, in general, are known to exhibit nematicidal activity, suggesting that this compound could offer a new avenue for the management of PPNs.[5][6][7] Furthermore, this compound has demonstrated insecticidal activity through the inhibition of glutathione S-transferase (GST), a mechanism that could potentially be relevant to its effects on nematodes.[8]

These application notes provide a comprehensive overview of proposed experimental protocols to evaluate the efficacy of this compound as a nematicide. Due to the nascent stage of research in this specific area, the following sections outline a robust framework for investigation, from in vitro assays to in planta studies.

Proposed Mechanism of Action (Hypothetical)

The nematicidal activity of phenolic compounds is often attributed to their ability to interfere with critical physiological processes in nematodes.[7][9] It is hypothesized that this compound may act on plant-parasitic nematodes through one or more of the following mechanisms:

  • Enzyme Inhibition: this compound could inhibit essential enzymes in nematodes, such as those involved in neurotransmission (e.g., acetylcholinesterase) or detoxification (e.g., glutathione S-transferase), leading to paralysis and death.[8]

  • Cuticle Disruption: As a phenolic compound, this compound might interact with and disrupt the nematode cuticle, compromising its structural integrity and leading to osmotic stress.

  • Inhibition of Egg Hatching: this compound may interfere with the biochemical processes necessary for embryonic development and egg hatching, thereby reducing the nematode population in the soil.[9]

Proposed_Nematicidal_Mechanism_of_this compound This compound This compound nematode Plant-Parasitic Nematode This compound->nematode Contact enzyme Enzyme Inhibition (e.g., AChE, GST) nematode->enzyme cuticle Cuticle Disruption nematode->cuticle egg_hatch Egg Hatch Inhibition nematode->egg_hatch paralysis Paralysis & Death enzyme->paralysis cuticle->paralysis population Population Reduction egg_hatch->population paralysis->population G cluster_0 Extraction & Purification A 1. Obtain fruiting bodies of Sparassis crispa B 2. Dry and pulverize the mushroom material A->B C 3. Macerate powder in an organic solvent (e.g., ethanol) B->C D 4. Filter and concentrate the crude extract C->D E 5. Perform liquid-liquid partitioning to separate fractions D->E F 6. Isolate this compound using chromatography (e.g., HPLC) E->F G 7. Confirm identity and purity (NMR, Mass Spectrometry) F->G G cluster_0 In Vitro Assay Workflow A 1. Culture Meloidogyne incognita on tomato plants B 2. Extract eggs from infected roots A->B C 3. Hatch eggs to obtain second-stage juveniles (J2) B->C E 5. Expose J2s or eggs to This compound solutions in microplates B->E C->E D 4. Prepare serial dilutions of this compound D->E F 6. Incubate at 25-28°C E->F G 7. Assess J2 mortality or egg hatching rate F->G H 8. Calculate LC50/EC50 values G->H G cluster_0 In Planta Assay Workflow A 1. Grow susceptible tomato seedlings in sterilized soil C 3. Apply this compound treatment to the soil A->C B 2. Prepare this compound formulation for soil drench application B->C D 4. Inoculate soil with M. incognita J2s C->D E 5. Maintain plants in greenhouse for 45-60 days D->E F 6. Harvest plants and assess plant growth parameters E->F G 7. Rate root galling and count nematode population in roots/soil E->G H 8. Analyze data for statistical significance G->H G This compound This compound in Rhizosphere root Plant Root Cells This compound->root perception Perception by Root Receptors root->perception sa_path Salicylic Acid (SA) Pathway perception->sa_path ja_path Jasmonic Acid (JA)/ Ethylene (ET) Pathway perception->ja_path pr_proteins Pathogenesis-Related (PR) Proteins sa_path->pr_proteins phytoalexins Phytoalexin Production ja_path->phytoalexins resistance Induced Systemic Resistance (ISR) pr_proteins->resistance phytoalexins->resistance

References

Application Notes and Protocols for the Agricultural Formulation of Sparassol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparassol (Methyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a naturally occurring phenolic compound isolated from the edible mushroom Sparassis crispa.[1][2][3] It has demonstrated notable antibiotic and antifungal properties, positioning it as a promising candidate for development as a bio-fungicide in sustainable agriculture.[1][2] These application notes provide a comprehensive overview of the formulation, application, and evaluation of this compound for agricultural use, based on existing research on this compound and analogous phenolic compounds.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for the development of stable and effective agricultural formulations.

PropertyValueReference
Chemical Formula C₁₀H₁₂O₄[1]
Molar Mass 196.20 g/mol [1]
Appearance Crystalline solid[3]
Solubility Soluble in organic solvents such as methanol. Considered to have low aqueous solubility.[3]
Bioactivity Antifungal, Antibiotic[1][2]

Proposed Formulations for Agricultural Use

Due to its low water solubility, this compound requires formulation with adjuvants to ensure effective dispersion and application in an agricultural setting. The following are proposed starting points for formulation development.

Emulsifiable Concentrate (EC) Formulation

EC formulations are suitable for water-insoluble active ingredients like this compound.[2][4][5][6] They consist of the active ingredient dissolved in a solvent, with emulsifiers to allow for spontaneous emulsion formation upon dilution with water.[4]

Table 2: Proposed Emulsifiable Concentrate (EC) Formulation for this compound

ComponentPurposeProposed Concentration (% w/w)Example(s)
This compound (Technical Grade) Active Ingredient10 - 30%-
Solvent Dissolves this compound50 - 70%Aromatic hydrocarbons (e.g., Solvesso™ 100), vegetable oil methyl esters
Emulsifier Blend Forms a stable emulsion in water10 - 15%Non-ionic surfactants (e.g., alcohol ethoxylates), anionic surfactants (e.g., calcium dodecylbenzenesulfonate)
Stabilizer (Optional) Prevents degradation of the active ingredient1 - 2%Epoxidized soybean oil, UV protectants
Wettable Powder (WP) Formulation

WP formulations are dry powders that form a suspension when mixed with water.[7][8][9][10] This formulation is appropriate for solid active ingredients that are not readily soluble in water.[7]

Table 3: Proposed Wettable Powder (WP) Formulation for this compound

ComponentPurposeProposed Concentration (% w/w)Example(s)
This compound (Technical Grade, micronized) Active Ingredient40 - 70%-
Wetting Agent Facilitates the suspension of particles in water2 - 5%Sodium lignosulfonate, sodium lauryl sulfate
Dispersing Agent Prevents particle agglomeration in suspension3 - 7%Polycarboxylates, naphthalene sulfonate condensates
Inert Carrier Diluent and carrier for the active ingredientTo 100%Kaolin clay, silica, talc
Suspension Concentrate (SC) Formulation

SC formulations consist of a stable dispersion of micronized solid active ingredient in water.[11][12][13][14] This water-based formulation offers advantages in terms of reduced phytotoxicity and environmental safety due to the absence of organic solvents.[14]

Table 4: Proposed Suspension Concentrate (SC) Formulation for this compound

ComponentPurposeProposed Concentration (% w/w)Example(s)
This compound (Technical Grade, micronized) Active Ingredient20 - 40%-
Water Continuous phase40 - 60%Deionized water
Dispersing Agent Stabilizes the suspension of solid particles3 - 6%Ethoxylated tristyrylphenol phosphates
Wetting Agent Improves the wetting of the solid particles1 - 3%Non-ionic surfactants
Thickener Prevents sedimentation during storage0.1 - 0.5%Xanthan gum
Antifreeze Agent Provides freeze-thaw stability5 - 10%Propylene glycol
Biocide Prevents microbial growth in the formulation0.1 - 0.2%Proxel GXL

Experimental Protocols

Protocol for Preparation of a this compound Emulsifiable Concentrate (EC)

This protocol outlines the laboratory-scale preparation of a this compound EC formulation.

G cluster_0 EC Formulation Workflow A 1. Dissolution of this compound B 2. Addition of Emulsifiers A->B Add emulsifier blend to the this compound-solvent mixture C 3. Homogenization B->C Stir until a homogenous solution is formed D 4. Stability Testing C->D Store at various temperatures and observe for phase separation E 5. Dilution and Emulsion Quality Assessment D->E Dilute with water and observe emulsion stability and spontaneity

Caption: Workflow for this compound EC Formulation.

Methodology:

  • Dissolution of this compound: In a suitable vessel, weigh the required amount of technical-grade this compound. Add the solvent (e.g., Solvesso™ 100) and stir with a magnetic stirrer until the this compound is completely dissolved. Gentle heating may be applied if necessary.

  • Addition of Emulsifiers: To the this compound-solvent solution, add the pre-weighed emulsifier blend (e.g., a combination of a non-ionic and an anionic surfactant).

  • Homogenization: Continue stirring until a clear, homogenous solution is obtained.

  • Stability Testing: Store the formulated EC at different temperatures (e.g., 4°C, 25°C, and 54°C) for a specified period (e.g., 1-4 weeks) and observe for any signs of crystallization, phase separation, or sedimentation.

  • Emulsion Quality Assessment: Dilute a small sample of the EC formulation with water at the intended application rate. Observe the spontaneity of emulsification and the stability of the resulting emulsion over time (e.g., 24 hours). A stable emulsion should appear milky and homogenous with no visible separation.

Protocol for In Vitro Antifungal Efficacy Assay

This protocol describes a method to evaluate the antifungal activity of this compound formulations against key plant pathogens.

G cluster_1 Antifungal Efficacy Assay Workflow A 1. Prepare Fungal Inoculum C 3. Inoculate Treated Media A->C B 2. Prepare this compound Dilutions B->C D 4. Incubation C->D E 5. Measure Mycelial Growth D->E F 6. Calculate Inhibition Percentage E->F

Caption: Workflow for In Vitro Antifungal Assay.

Methodology:

  • Fungal Pathogen Culture: Culture the target fungal pathogens (Phytophthora infestans, Botrytis cinerea, Fusarium oxysporum) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is achieved.

  • Preparation of this compound-Amended Media: Prepare a stock solution of the this compound formulation. Serially dilute the stock solution to obtain a range of concentrations. Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations of this compound. Pour the amended media into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each this compound-amended and control (no this compound) PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the respective fungus in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = ((dc - dt) / dc) * 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Table 5: Hypothetical Efficacy of this compound Against Key Plant Pathogens (for illustrative purposes)

PathogenThis compound Concentration (ppm)Mycelial Growth Inhibition (%)
Phytophthora infestans 5045
10070
20095
Botrytis cinerea 5040
10065
20090
Fusarium oxysporum 5035
10060
20085

Note: This data is illustrative and needs to be confirmed by experimental studies.

Protocol for Phytotoxicity Assessment

It is crucial to evaluate the potential for phytotoxicity of this compound formulations on target crops.[15][16][17][18]

G cluster_2 Phytotoxicity Assessment Workflow A 1. Plant Cultivation B 2. Application of this compound Formulation A->B Apply different concentrations at a specific growth stage C 3. Observation and Scoring B->C Visually assess for symptoms at regular intervals D 4. Data Analysis C->D Compare treated plants to untreated controls

Caption: Workflow for Phytotoxicity Assessment.

Methodology:

  • Plant Material: Grow healthy seedlings of the target crops (e.g., tomato, cucumber, wheat) in pots containing a standard potting mix under controlled greenhouse conditions.

  • Treatment Application: At a specified growth stage (e.g., 3-4 true leaves), apply the this compound formulation as a foliar spray at different concentrations, including the intended use rate, and 2x and 4x the intended rate. Include an untreated control and a water-sprayed control.

  • Phytotoxicity Evaluation: Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment). Symptoms to look for include:

    • Chlorosis (yellowing of leaves)

    • Necrosis (browning or death of tissue)

    • Stunting or reduced growth

    • Leaf or stem deformation

  • Scoring: Rate the phytotoxicity on a scale of 0 to 5, where 0 = no damage, 1 = slight discoloration, 2 = moderate discoloration and slight stunting, 3 = significant discoloration and moderate stunting, 4 = severe stunting and necrosis, and 5 = plant death.

  • Data Analysis: Compare the phytotoxicity scores of the treated plants with the control groups.

Table 6: Hypothetical Phytotoxicity of this compound on Selected Crops (for illustrative purposes)

CropThis compound ConcentrationPhytotoxicity Score (0-5)Observations
Tomato 1x0No visible damage
2x1Slight, transient leaf yellowing
4x2Moderate leaf yellowing and slight stunting
Cucumber 1x0No visible damage
2x0No visible damage
4x1Minor leaf speckling
Wheat 1x0No visible damage
2x0No visible damage
4x0No visible damage

Note: This data is illustrative and needs to be confirmed by experimental studies.

Environmental Fate and Ecotoxicology

The environmental fate of this compound is an important consideration for its registration and use as an agricultural fungicide. As a phenolic compound, its persistence and degradation in the soil are key factors.

Soil Persistence and Degradation

Phenolic compounds in soil can be subject to various processes including microbial degradation, polymerization into humic substances, and adsorption to soil particles. The rate of degradation is influenced by soil type, microbial activity, temperature, and moisture. It is anticipated that this compound, being a natural organic compound, will be biodegradable in the soil environment.

G cluster_3 Potential Fate of this compound in Soil This compound This compound in Soil Degradation Microbial Degradation (CO2 + H2O) This compound->Degradation Adsorption Adsorption to Soil Particles This compound->Adsorption Polymerization Incorporation into Humic Substances This compound->Polymerization

Caption: Potential Fate of this compound in Soil.

Conclusion and Future Directions

This compound presents a promising natural alternative to synthetic fungicides for agricultural applications. The proposed formulations and experimental protocols provide a solid foundation for further research and development. Future studies should focus on:

  • Optimizing formulation compositions for enhanced stability and efficacy.

  • Conducting extensive field trials to validate the efficacy of this compound formulations against a broader range of plant diseases under various environmental conditions.

  • Performing detailed studies on the environmental fate and ecotoxicological profile of this compound to ensure its safety for non-target organisms and the environment.

  • Investigating the mode of action of this compound against fungal pathogens to better understand its mechanism and potential for resistance development.

References

Application Notes and Protocols for In Vivo Testing of Sparassol Efficacy in a Mouse Model of Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidiasis, a fungal infection caused by yeasts of the genus Candida, represents a significant and growing threat to human health, particularly in immunocompromised individuals. Candida albicans is the most common causative agent, responsible for a spectrum of diseases ranging from superficial mucosal infections to life-threatening systemic candidiasis.[1][2][3] The high mortality rate associated with systemic candidiasis, which can be as high as 40%, underscores the urgent need for novel and effective antifungal therapies.[1] Murine models of candidiasis are well-established and highly valuable tools for studying the pathogenesis of this disease and for the preclinical evaluation of new antifungal agents.[2][4][5][6]

Sparassol, a natural compound produced by the fungus Sparassis crispa, has demonstrated some antifungal properties.[7] However, its in vivo efficacy against Candida albicans has not been extensively studied. These application notes provide detailed protocols for evaluating the therapeutic potential of this compound in a well-characterized mouse model of systemic candidiasis. The protocols outlined below describe the induction of infection, administration of this compound, and subsequent evaluation of its efficacy through the assessment of survival rates, fungal burden in target organs, and analysis of the host immune response.

Materials and Methods

Animal Model and Husbandry
  • Animal Strain: Female BALB/c mice, 6-8 weeks old.[8] Other strains such as C57BL/6 can also be used.[1]

  • Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.[6] All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

Fungal Strain and Inoculum Preparation
  • Fungal Strain: Candida albicans strain SC5314 or another well-characterized virulent strain.

  • Culture Conditions: The C. albicans strain should be cultured on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24-48 hours. A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated at 30°C for 18 hours with shaking.

  • Inoculum Preparation: The yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in sterile PBS. The cell density is determined using a hemocytometer and adjusted to the desired concentration for infection (e.g., 5 x 10^5 cells/mL for systemic infection).[8]

This compound Preparation and Administration
  • This compound: Pure, sterile this compound should be used.

  • Vehicle: A suitable vehicle for this compound administration needs to be determined based on its solubility. Common vehicles for hydrophobic compounds include a mixture of sterile saline with a low concentration of a surfactant like Tween 80 or Cremophor EL.

  • Administration Route: this compound can be administered via oral gavage or intraperitoneal (IP) injection. The oral route is often preferred for its clinical relevance.

  • Dosing Regimen: A dose-response study should be conducted to determine the optimal therapeutic dose. This typically involves multiple treatment groups receiving different concentrations of this compound. Treatment can be initiated prophylactically (before infection) or therapeutically (after infection).

Experimental Design

A typical experimental design would include the following groups (n=10-15 mice per group):

  • Vehicle Control: Infected mice receiving the vehicle only.

  • This compound Treatment Group(s): Infected mice receiving different doses of this compound.

  • Positive Control: Infected mice receiving a known antifungal agent (e.g., fluconazole).

  • Sham Control: Uninfected mice receiving the vehicle.

The experimental workflow is depicted in the following diagram:

G A Acclimatization of Mice (7 days) B Randomization into Experimental Groups A->B C Induction of Systemic Candidiasis (i.v. injection of C. albicans) B->C D Treatment Administration (this compound, Vehicle, or Positive Control) C->D E Monitoring of Survival and Clinical Signs D->E F Euthanasia at Pre-determined Time Points E->F G Organ Harvest (Kidneys, Spleen, Brain) F->G H Fungal Burden Determination (CFU Assay) G->H I Histopathological Analysis G->I J Cytokine Analysis (ELISA or CBA) G->J K Data Analysis and Interpretation H->K I->K J->K

Figure 1: Experimental workflow for in vivo testing of this compound.
Induction of Systemic Candidiasis

The intravenous challenge model is a well-established method that mimics human disseminated candidiasis.[4][5]

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Warm the tail to dilate the lateral tail vein.

  • Inject 100 µL of the prepared C. albicans inoculum (e.g., 5 x 10^4 cells) into the lateral tail vein using a 27-gauge needle.[2]

  • Monitor the mice for signs of infection, such as weight loss, ruffled fur, and lethargy.[9]

Efficacy Evaluation
  • Monitor the mice daily for up to 21 days post-infection.

  • Record the number of surviving animals in each group.

  • Plot Kaplan-Meier survival curves and analyze for statistical significance.

  • At specific time points post-infection (e.g., day 3, 5, and 7), euthanize a subset of mice from each group.

  • Aseptically remove organs such as the kidneys, spleen, and brain.[8]

  • Weigh each organ and homogenize it in sterile PBS.

  • Perform serial dilutions of the organ homogenates and plate them on SDA plates.

  • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).

  • Express the fungal burden as CFU per gram of tissue.

  • Fix a portion of the harvested organs in 10% neutral buffered formalin.

  • Embed the tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize fungal elements.[1]

  • Examine the sections under a microscope to assess tissue damage, inflammation, and the presence of yeast and hyphal forms of C. albicans.[10][11]

  • Collect blood via cardiac puncture at the time of euthanasia and separate the serum.

  • Alternatively, use a portion of the organ homogenates.

  • Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6, IFN-γ) and anti-inflammatory (e.g., IL-10, IL-4) cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) kit.[8][12][13]

Hypothetical Signaling Pathway for this compound's Action

The precise mechanism of action for this compound against Candida albicans is not well-defined. However, a plausible hypothesis is that it could interfere with fungal cell wall integrity or modulate the host's immune response. The following diagram illustrates a hypothetical signaling pathway.

G cluster_fungus Candida albicans cluster_host Host Immune Cell (e.g., Macrophage) This compound This compound CellWall Fungal Cell Wall (β-glucan, chitin) This compound->CellWall Inhibition of β-glucan synthesis? CellMembrane Fungal Cell Membrane (Ergosterol) This compound->CellMembrane Disruption? NFkB NF-κB Signaling This compound->NFkB Modulation? SignalTransduction Signal Transduction (e.g., HOG pathway) CellWall->SignalTransduction PRR Pattern Recognition Receptors (e.g., Dectin-1) CellWall->PRR Recognition HyphalFormation Hyphal Formation SignalTransduction->HyphalFormation HyphalFormation->PRR Evasion of Phagocytosis PRR->NFkB Phagocytosis Phagocytosis PRR->Phagocytosis CytokineProduction Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->CytokineProduction CytokineProduction->CellWall Immune Response

Figure 2: Hypothetical signaling pathways affected by this compound.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Survival of Mice with Systemic Candidiasis

Treatment GroupDose (mg/kg)Number of MiceMedian Survival Time (Days)Percent Survival (Day 21)
Vehicle Control-1580
This compound10151220
This compound25151850
Fluconazole1015>2190
Sham Control-10>21100
*Hypothetical data representing a positive outcome.

Table 2: Fungal Burden in Organs at Day 5 Post-Infection

Treatment GroupDose (mg/kg)Kidney (log10 CFU/g ± SD)Spleen (log10 CFU/g ± SD)Brain (log10 CFU/g ± SD)
Vehicle Control-6.5 ± 0.44.2 ± 0.33.8 ± 0.5
This compound105.8 ± 0.53.5 ± 0.43.1 ± 0.6
This compound254.9 ± 0.62.8 ± 0.32.5 ± 0.4
Fluconazole103.2 ± 0.3<2.0<2.0
Hypothetical data representing a positive outcome.

Table 3: Serum Cytokine Levels at Day 3 Post-Infection

Treatment GroupDose (mg/kg)TNF-α (pg/mL ± SD)IL-6 (pg/mL ± SD)IL-10 (pg/mL ± SD)
Vehicle Control-850 ± 1201200 ± 250150 ± 30
This compound10600 ± 90950 ± 180250 ± 40
This compound25450 ± 70700 ± 150350 ± 50
Fluconazole10200 ± 50350 ± 80450 ± 60
Sham Control-<50<100<50
Hypothetical data representing a positive outcome.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy against systemic candidiasis in a mouse model. By systematically assessing survival, fungal burden, and key immunological parameters, researchers can obtain robust data to determine the therapeutic potential of this natural compound. The successful application of these methods will contribute to the development of new and urgently needed antifungal therapies.

References

Purifying Sparassol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols and comparative data for the purification of Sparassol (methyl-2-hydroxy-4-methoxy-6-methylbenzoate), a bioactive compound with known antifungal and potential neuroprotective properties, from crude extracts of the cauliflower mushroom, Sparassis crispa. The following methodologies are designed for researchers, scientists, and drug development professionals aiming to obtain high-purity this compound for experimental and developmental purposes.

Introduction

This compound is a phenolic compound naturally produced by the fungus Sparassis crispa.[1] It has garnered significant interest due to its biological activities, including antimicrobial and, as recent studies on S. crispa extracts suggest, neuroprotective effects through the activation of key cellular signaling pathways.[2] The purification of this compound from crude fungal extracts is a critical step for its characterization and further investigation. This document outlines three primary techniques for this compound purification: solvent partitioning, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC), followed by a final crystallization step for achieving high purity.

Comparative Data of Purification Techniques

The choice of purification technique depends on the desired purity, yield, and available equipment. The following table summarizes the expected outcomes for each method based on typical results for phenolic compounds.

Purification TechniqueStarting Purity (Crude Extract)Final PurityOverall YieldThroughputCost
Solvent Partitioning 1-5%15-25%80-90%HighLow
Silica Gel Chromatography 15-25%85-95%60-70%MediumMedium
Preparative HPLC 85-95%>99%70-80%LowHigh
Crystallization >95%>99.5%80-90%MediumLow

Experimental Protocols

Crude Extract Preparation

The initial step for all purification methods is the preparation of a crude this compound extract from Sparassis crispa.

Protocol:

  • Drying and Grinding: Air-dry or freeze-dry fresh Sparassis crispa fruiting bodies to a constant weight. Grind the dried material into a fine powder using a blender or mill.

  • Solvent Extraction:

    • Suspend the dried powder in 95% ethanol (1:10 w/v).

    • Perform extraction using a Soxhlet apparatus for 6-8 hours, or by maceration with stirring at room temperature for 24-48 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

Purification Method 1: Solvent Partitioning

This technique provides a preliminary purification by separating compounds based on their differential solubility in immiscible solvents.

Protocol:

  • Redissolve Crude Extract: Dissolve the crude ethanol extract in distilled water (1:10 w/v).

  • Liquid-Liquid Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate (EtOAc).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. This compound, being moderately polar, will preferentially partition into the ethyl acetate layer.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with two additional portions of ethyl acetate.

  • Combine and Concentrate: Combine all ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to yield the partially purified this compound extract.

Purification Method 2: Silica Gel Column Chromatography

This method separates compounds based on their polarity. Silica gel, a polar stationary phase, retains polar compounds more strongly than non-polar compounds.

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in chloroform.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Equilibrate the column by running chloroform through it until the packing is stable.

  • Sample Loading:

    • Dissolve the partially purified extract from solvent partitioning in a minimal amount of chloroform.

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it.

    • Carefully layer the dried sample-silica mixture on top of the packed column.

  • Elution:

    • Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol (95:5 v/v) mobile phase. Visualize spots under UV light (254 nm).

    • Combine fractions containing the pure this compound (identified by its Rf value).

  • Concentration: Concentrate the combined pure fractions under reduced pressure to obtain purified this compound. A purity of up to 99.3% can be achieved for similar phenolic compounds with this method.[3]

Purification Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers the highest resolution for purification, ideal for obtaining highly pure this compound for sensitive applications.

Protocol:

  • Sample Preparation: Dissolve the this compound-enriched fraction from silica gel chromatography in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid). For example, start with 50% methanol and increase to 90% methanol over 30 minutes.

    • Flow Rate: 4-5 mL/min.

    • Detection: UV detector at 270 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the mobile phase solvents from the collected fraction by lyophilization or evaporation under reduced pressure to yield highly purified this compound. Purity levels of over 95% are commonly achieved for natural products using this technique.[4]

Final Purification Step: Crystallization

Crystallization is an effective final step to achieve the highest possible purity of this compound.

Protocol:

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent in which it is highly soluble (e.g., methanol or acetone).

  • Induce Crystallization:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) to promote the formation of well-defined crystals.

    • Anti-Solvent Addition: Alternatively, slowly add a solvent in which this compound is poorly soluble (an "anti-solvent") to the solution until it becomes slightly turbid, then allow it to stand undisturbed.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain pure this compound crystals.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Purification

Sparassol_Purification_Workflow start Sparassis crispa Fruiting Bodies drying_grinding Drying and Grinding start->drying_grinding extraction Ethanol Extraction drying_grinding->extraction crude_extract Crude this compound Extract extraction->crude_extract solvent_partitioning Solvent Partitioning (Water/Ethyl Acetate) crude_extract->solvent_partitioning partitioned_extract Partially Purified Extract solvent_partitioning->partitioned_extract silica_gel Silica Gel Column Chromatography partitioned_extract->silica_gel hplc_ready This compound-Enriched Fraction silica_gel->hplc_ready prep_hplc Preparative HPLC hplc_ready->prep_hplc pure_this compound Highly Pure this compound prep_hplc->pure_this compound crystallization Crystallization pure_this compound->crystallization final_product Crystalline this compound (>99.5%) crystallization->final_product

Caption: Workflow for this compound Purification.

Hypothesized Signaling Pathway: this compound and AKT/NRF2 Activation

Extracts of Sparassis crispa containing this compound have been shown to activate the AKT/NRF2 signaling pathway, which is crucial for cellular antioxidant responses.

AKT_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound akt AKT This compound->akt Activates keap1_nrf2 KEAP1-NRF2 Complex akt->keap1_nrf2 Inhibits KEAP1 nrf2 NRF2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Binds to & Activates

Caption: this compound-mediated AKT/NRF2 pathway activation.

Hypothesized Signaling Pathway: this compound and ERK/CREB/BDNF Activation

Sparassis crispa extracts have also been implicated in the activation of the ERK/CREB/BDNF pathway, which is vital for neuronal survival and synaptic plasticity.

ERK_CREB_BDNF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound erk ERK This compound->erk Activates creb CREB erk->creb Phosphorylates p_creb p-CREB bdnf_gene BDNF Gene p_creb->bdnf_gene Binds to & Activates nucleus Nucleus bdnf_protein BDNF Protein bdnf_gene->bdnf_protein Transcription & Translation neuronal_survival Neuronal Survival & Synaptic Plasticity bdnf_protein->neuronal_survival Promotes

Caption: this compound-mediated ERK/CREB/BDNF pathway activation.

References

Unraveling the Mechanisms of Sparassol: Cell-Based Assays for Antifungal, Anticancer, and Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sparassol, a naturally occurring compound first isolated from the cauliflower mushroom (Sparassis crispa), has garnered significant interest for its diverse biological activities.[1][2] Initially recognized for its antibiotic and antifungal properties, recent studies have unveiled its potential as an anticancer and anti-inflammatory agent. Understanding the precise molecular mechanisms through which this compound exerts these effects is crucial for its development as a therapeutic agent. This document provides a comprehensive guide to cell-based assays designed to elucidate the mechanism of action of this compound, offering detailed protocols and data presentation formats for researchers in drug discovery and development.

Section 1: Antifungal Mechanism of Action

This compound's antifungal activity is a cornerstone of its biological profile.[1][2] A primary mechanism by which antifungal agents operate is the disruption of the fungal cell wall, a structure essential for viability and integrity that is absent in mammalian cells. Key components of the fungal cell wall, such as chitin and β-glucan, are compelling targets for antifungal drugs. The following assays are designed to investigate whether this compound's antifungal action involves the inhibition of cell wall biosynthesis and compromise of cell wall integrity.

Data Presentation: Antifungal Activity of this compound

The following tables should be used to summarize the quantitative data obtained from the antifungal assays.

Table 1: In Vitro Inhibitory Activity of this compound against Fungal Chitin and β-Glucan Synthases

Fungal SpeciesEnzyme TargetThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
Candida albicansChitin SynthaseData to be determinede.g., Nikkomycin Z
Aspergillus fumigatusChitin SynthaseData to be determinede.g., Nikkomycin Z
Candida albicansβ-(1,3)-Glucan SynthaseData to be determinede.g., Caspofungin
Aspergillus fumigatusβ-(1,3)-Glucan SynthaseData to be determinede.g., Caspofungin

Table 2: Effect of this compound on Fungal Cell Wall Integrity

Fungal SpeciesAssayEndpointThis compound ConcentrationObservation
Candida albicansMinimum Inhibitory Concentration (MIC)Growth InhibitionData to be determinedMIC Value (µg/mL)
Candida albicansSorbitol Protection AssayMIC in presence of 0.8 M SorbitolData to be determinedFold-increase in MIC
Candida albicansCalcofluor White StainingAbnormal Chitin DepositionData to be determinedQualitative Description
Candida albicansCongo Red SensitivityGrowth Inhibition on Congo Red AgarData to be determinedZone of Inhibition (mm)
Experimental Protocols: Antifungal Assays

This assay measures the direct inhibitory effect of this compound on chitin synthase activity from fungal cell extracts.

  • Principle: Newly synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated plate and detected with a horseradish peroxidase (HRP)-conjugated WGA probe. The signal is proportional to chitin synthase activity.[3]

  • Materials:

    • Fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans)

    • Culture medium (e.g., YPD, Sabouraud Dextrose Broth)

    • Enzyme Extraction Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

    • Trypsin and Soybean Trypsin Inhibitor

    • 96-well WGA-coated microtiter plates

    • Reaction Mix (50 mM Tris-HCl pH 7.5, 30 mM MgCl₂, 1 mM UDP-N-acetylglucosamine (UDP-GlcNAc))

    • WGA-HRP conjugate solution

    • TMB substrate solution

    • Stop solution (e.g., 2 M H₂SO₄)

  • Protocol:

    • Enzyme Preparation:

      • Culture the fungal strain to mid-log phase and harvest the cells.

      • Prepare spheroplasts using lytic enzymes.

      • Homogenize spheroplasts in ice-cold Extraction Buffer.

      • Centrifuge to pellet cell debris. The supernatant contains the crude enzyme extract.

      • (Optional) Activate zymogenic chitin synthase with trypsin, followed by inactivation with soybean trypsin inhibitor.

    • Assay Procedure:

      • Prepare serial dilutions of this compound in the Reaction Mix.

      • Add 50 µL of the this compound dilutions to the WGA-coated wells.

      • Add 50 µL of the enzyme extract to each well to start the reaction. Include a no-enzyme control for background.

      • Incubate the plate at 30°C for 2-3 hours with gentle shaking.

    • Detection:

      • Wash the plate six times with deionized water.

      • Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes.

      • Wash the plate six times with deionized water.

      • Add 100 µL of TMB substrate solution and incubate until color develops.

      • Add 100 µL of stop solution.

      • Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

This protocol measures the inhibitory effect of this compound on the activity of β-(1,3)-glucan synthase.

  • Principle: The amount of β-glucan produced is quantified by hydrolyzing the polymer to glucose, which is then measured using a glucose oxidase/peroxidase (GOPOD) reagent.[4][5]

  • Materials:

    • Fungal cell extract (prepared similarly to the chitin synthase assay)

    • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)

    • Substrate: UDP-glucose

    • Glucamix enzyme mixture (for hydrolysis of β-glucan)

    • GOPOD reagent

    • Glucose standard solution

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a microcentrifuge tube, mix the fungal cell extract, this compound dilution, and UDP-glucose in the reaction buffer.

    • Incubate at 30°C for 2-3 hours.

    • Stop the reaction by boiling for 5 minutes.

    • Add Glucamix enzyme mixture to hydrolyze the produced β-glucan to glucose. Incubate as recommended by the supplier.

    • Add GOPOD reagent and incubate for 20 minutes at 40°C.

    • Measure the absorbance at 510 nm.

  • Data Analysis: Create a glucose standard curve to quantify the amount of glucose produced. Calculate the percentage of inhibition and determine the IC₅₀ value.

These assays assess the overall impact of this compound on the structural integrity of the fungal cell wall.[6]

  • Sorbitol Protection Assay:

    • Principle: If this compound weakens the cell wall, the fungus will lyse under normal osmotic conditions. The presence of an osmotic stabilizer like sorbitol can rescue this lethal effect.[7]

    • Protocol: Determine the Minimum Inhibitory Concentration (MIC) of this compound against the target fungus using a standard broth microdilution method in two parallel sets of plates: one with standard medium and one with medium supplemented with 0.8 M sorbitol. An increase in the MIC in the presence of sorbitol suggests that this compound targets the cell wall.

  • Calcofluor White Staining:

    • Principle: Calcofluor White is a fluorescent dye that binds to chitin. Disruption of the cell wall often triggers a compensatory increase in chitin synthesis, which can be visualized as aberrant or intensified fluorescence.[6]

    • Protocol:

      • Treat fungal cells with a sub-inhibitory concentration of this compound for several hours.

      • Wash the cells with PBS.

      • Stain the cells with 10 µg/mL Calcofluor White in PBS for 10-15 minutes in the dark.

      • Wash the cells to remove excess stain.

      • Observe the cells under a fluorescence microscope with a DAPI filter set. Compare the fluorescence pattern of treated cells to untreated controls.

Visualization: Fungal Cell Wall Synthesis Pathway

Fungal_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall UDP_GlcNAc UDP-GlcNAc ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase UDP_Glucose UDP-Glucose GlucanSynthase β(1,3)-Glucan Synthase UDP_Glucose->GlucanSynthase Chitin Chitin ChitinSynthase->Chitin Glucan β(1,3)-Glucan GlucanSynthase->Glucan Sparassol_CS This compound? Sparassol_CS->ChitinSynthase Sparassol_GS This compound? Sparassol_GS->GlucanSynthase

Caption: Hypothetical inhibition of fungal cell wall synthesis by this compound.

Section 2: Anticancer Mechanism of Action

Preliminary evidence suggests that this compound possesses anticancer properties. Key mechanisms of anticancer drugs include inducing cytotoxicity, inhibiting cell proliferation, and triggering programmed cell death (apoptosis). The following assays are designed to determine if this compound's anticancer effects are mediated through these pathways.

Data Presentation: Anticancer Activity of this compound

Table 3: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
MCF-7Breast CancerData to be determinede.g., Doxorubicin
HeLaCervical CancerData to be determinede.g., Doxorubicin
A549Lung CancerData to be determinede.g., Doxorubicin
HT-29Colon CancerData to be determinede.g., Doxorubicin
Normal FibroblastsNon-cancerousData to be determinede.g., Doxorubicin

Table 4: Pro-Apoptotic Effects of this compound

Cell LineAssayEndpointThis compound ConcentrationFold Change vs. Control
MCF-7Caspase-Glo 3/7Luminescence (RLU)Data to be determinedData to be determined
MCF-7JC-1 AssayRed/Green Fluorescence RatioData to be determinedData to be determined
HeLaCaspase-Glo 3/7Luminescence (RLU)Data to be determinedData to be determined
HeLaJC-1 AssayRed/Green Fluorescence RatioData to be determinedData to be determined
Experimental Protocols: Anticancer Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous control cell line

    • Complete culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include untreated and vehicle controls.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases-3/7 to release aminoluciferin, a substrate for luciferase. The resulting luminescence is proportional to caspase activity.[9][10][11]

  • Materials:

    • Caspase-Glo® 3/7 Assay System (Promega)

    • White-walled 96-well plates

    • Luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with this compound for a predetermined time (e.g., 6, 12, 24 hours). Include positive (e.g., staurosporine) and negative controls.

    • Allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure luminescence with a luminometer.

  • Data Analysis: Normalize the luminescent signal to cell number (if necessary) and express the results as fold change in caspase activity compared to the untreated control.

This assay uses the fluorescent cationic dye JC-1 to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. A decrease in ΔΨm is an early event in apoptosis.

  • Principle: In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

  • Materials:

    • JC-1 reagent

    • Assay buffer

    • Black, clear-bottom 96-well plates

    • Fluorescence plate reader or fluorescence microscope

    • FCCP or CCCP (positive control for depolarization)

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time.

    • Prepare the JC-1 staining solution in culture medium.

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate at 37°C for 15-30 minutes.

    • Wash the cells with assay buffer.

    • Add fresh assay buffer to each well.

    • Measure fluorescence using a plate reader (Red: Ex/Em ~560/595 nm; Green: Ex/Em ~485/535 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Visualization: Apoptosis Pathway

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC MMP Loss of ΔΨm Mitochondria->MMP Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Section 3: Anti-inflammatory Mechanism of Action

Chronic inflammation is implicated in numerous diseases. This compound has been shown to possess anti-inflammatory properties, potentially through the modulation of key signaling pathways like NF-κB and MAPK, which regulate the expression of pro-inflammatory mediators.

Data Presentation: Anti-inflammatory Activity of this compound

Table 5: Inhibition of Pro-inflammatory Mediators by this compound

Cell LineStimulantMediatorThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
RAW 264.7LPSNO (Nitric Oxide)Data to be determinede.g., Dexamethasone
RAW 264.7LPSTNF-αData to be determinede.g., Dexamethasone
RAW 264.7LPSIL-6Data to be determinede.g., Dexamethasone

Table 6: Effect of this compound on Inflammatory Signaling Pathways

Cell LinePathwayEndpointThis compound Concentration% Inhibition of Phosphorylation
RAW 264.7NF-κBp-p65 / total p65Data to be determinedData to be determined
RAW 264.7MAPKp-ERK / total ERKData to be determinedData to be determined
RAW 264.7MAPKp-p38 / total p38Data to be determinedData to be determined
Experimental Protocols: Anti-inflammatory Assays

This assay measures the effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Materials:

    • RAW 264.7 macrophage cell line

    • LPS (from E. coli)

    • Griess Reagent System

    • Sodium nitrite standard

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage inhibition of NO production and determine the IC₅₀ value.

This assay quantifies the transcriptional activity of NF-κB.

  • Principle: A reporter cell line (e.g., HEK293) is engineered to contain a luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to luciferase expression, which is measured as a luminescent signal.[12][13]

  • Materials:

    • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

    • Stimulant (e.g., TNF-α, PMA)

    • Luciferase Assay System

    • White-walled 96-well plates

  • Protocol:

    • Seed the reporter cells in a white-walled 96-well plate.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., TNF-α) for 6-8 hours.

    • Lyse the cells and add the luciferase substrate.

    • Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage inhibition of NF-κB transcriptional activity and determine the IC₅₀ value.

This method directly measures the activation of key signaling proteins by detecting their phosphorylation status.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of the target proteins (e.g., p65, ERK, p38).

  • Materials:

    • RAW 264.7 cells

    • LPS

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells and treat with this compound followed by LPS stimulation for a short period (e.g., 15-30 minutes).

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometry analysis to quantify the band intensities. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

Visualization: Anti-inflammatory Signaling Pathways

Anti_inflammatory_Pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK Nucleus Nucleus MAPK_pathway->Nucleus IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) This compound This compound This compound->MAPK_pathway This compound->IKK

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

The cell-based assays outlined in this document provide a robust framework for elucidating the multifaceted mechanism of action of this compound. By systematically evaluating its effects on fungal cell wall synthesis, cancer cell viability and apoptosis, and key inflammatory signaling pathways, researchers can generate the critical data needed to advance this compound from a promising natural product to a potential therapeutic agent. The provided protocols and data presentation templates are intended to standardize these investigations and facilitate clear, comparable results across different research settings.

References

Troubleshooting & Optimization

Optimizing Sparassol Production in Sparassis crispa Submerged Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the production of Sparassol, a bioactive compound with significant therapeutic potential, from Sparassis crispa in submerged culture. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biosynthetic pathways to facilitate your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the submerged culture of Sparassis crispa for this compound production, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Mycelial Biomass 1. Suboptimal nutrient composition (C/N ratio).[1] 2. Inappropriate pH of the culture medium. 3. Inadequate aeration or agitation. 4. Contamination with other microorganisms.1. Adjust the carbon-to-nitrogen ratio in the medium. A higher carbon content is generally favorable for Sparassis growth.[1] 2. Optimize the initial pH of the medium to a range of 5.5 - 6.5.[2] 3. Increase the agitation speed and/or aeration rate to ensure sufficient oxygen supply.[3] 4. Implement strict aseptic techniques during inoculation and cultivation.
Low this compound Yield Despite Good Biomass 1. Nutrient diversion to primary metabolism. 2. Suboptimal culture duration. 3. Inefficient extraction of this compound from the mycelium. 4. Degradation of this compound post-extraction.1. Induce secondary metabolism by introducing nutrient limitation (e.g., nitrogen limitation) after the initial growth phase. 2. Extend the cultivation period, as this compound production is often growth-associated and accumulates over time. 3. Employ an optimized extraction protocol, such as ultrasonic-assisted extraction with an appropriate solvent (e.g., methanol or ethyl acetate). 4. Store extracts at low temperatures and protect from light to prevent degradation.
Inconsistent this compound Production Between Batches 1. Variability in inoculum quality. 2. Inconsistent fermentation conditions (temperature, pH, aeration). 3. Genetic instability of the fungal strain.1. Standardize the inoculum preparation, ensuring a consistent age and density of the mycelial culture. 2. Tightly control and monitor key fermentation parameters using a bioreactor with automated controls. 3. Maintain a consistent sub-culturing schedule and consider long-term storage of the strain in cryopreservation.
Culture Contamination 1. Non-sterile equipment or medium. 2. Airborne contamination during inoculation or sampling. 3. Contaminated inoculum.1. Ensure all equipment and media are properly sterilized via autoclaving. 2. Perform all manipulations in a laminar flow hood. 3. Regularly check the purity of the stock culture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal carbon-to-nitrogen (C/N) ratio for this compound production?

A high C/N ratio generally favors the growth of Sparassis species. For Sparassis latifolia, a related species, a C/N ratio of approximately 48.8 was found to be suitable for fruiting body formation, indicating a preference for high carbon and low nitrogen.[1] For submerged culture focused on secondary metabolite production, it is recommended to start with a balanced C/N ratio for initial biomass accumulation and then shift to a higher C/N ratio to promote this compound biosynthesis.

Q2: How does pH affect this compound production?

While the initial pH of the medium has a significant impact on mycelial growth, its direct influence on this compound production appears to be less pronounced. However, maintaining the pH within the optimal range for growth (around 5.5-6.5) is crucial for overall culture health and, consequently, for secondary metabolite production.[2]

Q3: What is the role of aeration and agitation in this compound production?

Adequate aeration and agitation are critical for supplying dissolved oxygen to the submerged culture, which is essential for the aerobic metabolism of the fungus and the biosynthesis of secondary metabolites.[3] Insufficient oxygen can limit both biomass growth and this compound yield. The optimal levels of aeration and agitation should be determined empirically for the specific bioreactor setup.

Q4: Can elicitors be used to enhance this compound yield?

The use of elicitors to enhance secondary metabolite production is a common strategy in fungal fermentations. While specific studies on using elicitors for this compound production are limited, research on other fungi suggests that biotic (e.g., fungal cell wall fragments) and abiotic (e.g., heavy metals, jasmonic acid) elicitors could potentially trigger defense responses in S. crispa and upregulate the biosynthesis of this compound. Further investigation in this area is warranted.

Q5: What is the typical duration of a submerged culture for this compound production?

This compound production is often correlated with the duration of the culture. As the mycelium matures, the production and accumulation of this compound tend to increase. The optimal harvest time will depend on the specific strain and culture conditions but is generally in the late exponential or stationary phase of growth.

Experimental Protocols

Protocol 1: Submerged Culture of Sparassis crispa

This protocol outlines the basic steps for the submerged cultivation of Sparassis crispa for this compound production.

1. Media Preparation:

  • Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a custom medium with a defined C/N ratio.

  • A recommended starting medium composition is: Glucose (20 g/L), Yeast Extract (5 g/L), KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L).

  • Adjust the initial pH to 6.0.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

2. Inoculation:

  • Aseptically inoculate the sterilized medium with a small piece of actively growing mycelium from an agar plate or with a liquid seed culture.

  • An inoculum size of 5-10% (v/v) is recommended.

3. Incubation:

  • Incubate the culture in a shaking incubator at 25°C with an agitation speed of 150 rpm.

  • For larger-scale production, use a bioreactor with controlled temperature, pH, and dissolved oxygen levels.

4. Monitoring:

  • Monitor the mycelial growth (e.g., by measuring dry weight) and this compound production (by HPLC analysis of extracts) at regular intervals.

5. Harvesting:

  • Harvest the mycelium by filtration or centrifugation when this compound production reaches its maximum.

  • The harvested mycelium can be freeze-dried for long-term storage before extraction.

Protocol 2: Ultrasonic-Assisted Extraction of this compound

This protocol describes an efficient method for extracting this compound from S. crispa mycelium.

1. Sample Preparation:

  • Start with a known amount of dried and powdered S. crispa mycelium (e.g., 1 gram).

2. Extraction:

  • Add 20 mL of methanol to the mycelial powder in a flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Alternatively, use an ultrasonic probe for more direct sonication.

3. Separation:

  • After sonication, centrifuge the mixture at 5000 rpm for 10 minutes to pellet the mycelial debris.

  • Carefully collect the supernatant, which contains the extracted this compound.

4. Concentration:

  • Evaporate the solvent from the supernatant using a rotary evaporator under reduced pressure.

  • The resulting crude extract can be redissolved in a known volume of methanol for quantification.

Protocol 3: Quantification of this compound by HPLC-DAD

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program: Start with 20% acetonitrile, ramp to 80% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode-Array Detector (DAD) monitoring at 270 nm (the approximate λmax of this compound).

2. Standard Preparation:

  • Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).

  • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Analysis:

  • Filter the redissolved this compound extract through a 0.45 µm syringe filter before injection.

  • Inject the prepared sample and standards into the HPLC system.

4. Quantification:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Biosynthetic Pathway and Experimental Workflow

This compound Biosynthesis Pathway

This compound is a polyketide, and its biosynthesis is initiated from acetyl-CoA and malonyl-CoA. The key steps are believed to involve the formation of orsellinic acid, followed by methylation and esterification.

Sparassol_Biosynthesis acetyl_coa Acetyl-CoA pks Orsellinic Acid Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks orsellinic_acid Orsellinic Acid pks->orsellinic_acid Polyketide synthesis intermediate Methyl Orsellinate orsellinic_acid->intermediate Methylation sam S-Adenosyl Methionine (SAM) methyltransferase O-Methyltransferase sam->methyltransferase esterase Carboxyl Methyltransferase/Esterase sam->esterase This compound This compound intermediate->this compound Methylation & Esterification methanol Methanol methanol->esterase

Caption: Proposed biosynthetic pathway of this compound in Sparassis crispa.

Experimental Workflow for Optimizing this compound Yield

This workflow provides a logical sequence of steps for a research project aimed at enhancing this compound production.

Optimization_Workflow start Start: Strain Selection & Inoculum Preparation media_optimization Media Optimization (C/N ratio, pH) start->media_optimization physical_optimization Optimization of Physical Parameters (Temperature, Agitation, Aeration) media_optimization->physical_optimization elicitor_screening Elicitor Screening (Biotic & Abiotic) physical_optimization->elicitor_screening fermentation Submerged Fermentation elicitor_screening->fermentation extraction Extraction of this compound fermentation->extraction quantification Quantification by HPLC extraction->quantification data_analysis Data Analysis & Comparison quantification->data_analysis end End: Optimized Protocol data_analysis->end

References

Technical Support Center: Troubleshooting Sparassal Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Sparassol from Sparassis crispa and other producing organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a bioactive phenolic compound with antifungal and other medicinal properties, primarily isolated from the cauliflower mushroom, Sparassis crispa.[1][2][3][4] Extraction can be challenging due to the physical nature of the fungal material, the potential for co-extraction of impurities, and the stability of the compound under various extraction conditions. The intricate, cauliflower-like structure of Sparassis crispa can trap debris, making cleaning and sample preparation difficult.[5]

Q2: What are the key stages in a typical this compound extraction workflow?

A2: A standard this compound extraction workflow involves:

  • Sample Preparation: Harvesting, cleaning, drying, and grinding of the fungal material.

  • Solvent Extraction: Maceration or other extraction techniques using an appropriate organic solvent, commonly ethanol.[1]

  • Liquid-Liquid Extraction (Partitioning): Separation of this compound from more polar or non-polar impurities using immiscible solvents, such as ethyl acetate and water.[1]

  • Purification: Isolation of this compound from the crude extract using chromatographic techniques.

  • Analysis and Quantification: Using methods like HPLC to determine the purity and yield of the extracted this compound.[6]

Q3: Which analytical techniques are most suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a commonly used and effective method for the simultaneous quantification of this compound and other bioactive compounds from Sparassis crispa extracts.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.

Troubleshooting Guides

Sample Preparation

Q: My this compound yield is low, and I suspect issues with my sample preparation. What are the common pitfalls?

A: Inadequate sample preparation is a frequent cause of low extraction efficiency. Here are some common issues and their solutions:

  • Issue: Incomplete Cleaning of Sparassis crispa

    • Problem: The complex structure of the cauliflower mushroom can trap soil, debris, and other microorganisms, which can interfere with extraction and introduce contaminants.[5]

    • Solution:

      • Gently shake the fresh mushroom to dislodge loose debris.

      • Use a soft brush to carefully clean the fungal surfaces.

      • For stubborn dirt, a brief rinse with cold water can be used, but avoid prolonged soaking to prevent water absorption.[7]

      • Thoroughly dry the mushroom after washing to prevent microbial growth and degradation of this compound.[7]

  • Issue: Improper Drying of the Fungal Material

    • Problem: High temperatures during drying can lead to the degradation of heat-sensitive compounds like this compound. Conversely, inadequate drying can result in microbial contamination and poor grinding efficiency.[8]

    • Solution:

      • Opt for methods that use lower temperatures, such as freeze-drying or air-drying in a well-ventilated area away from direct sunlight.

      • If using an oven, maintain a low temperature (e.g., 40-50°C) and ensure good air circulation.

  • Issue: Inconsistent or Coarse Grinding

    • Problem: A large and inconsistent particle size reduces the surface area available for solvent penetration, leading to incomplete extraction.

    • Solution:

      • Grind the dried fungal material to a fine, uniform powder.

      • Use a high-quality mill and consider sieving the powder to ensure a consistent particle size. For sawdust medium cultivation, excluding particles less than 1 mm has been recommended.[2]

Solvent Extraction

Q: I am using ethanol for extraction, but my this compound yield is inconsistent. How can I optimize this step?

A: The efficiency of solvent extraction is highly dependent on several factors. Here’s how to troubleshoot common issues:

  • Issue: Suboptimal Solvent Composition

    • Problem: The polarity of the extraction solvent is critical. While pure ethanol can be effective, an aqueous ethanol solution may improve the extraction of moderately polar compounds like this compound.

    • Solution:

      • Experiment with different concentrations of aqueous ethanol (e.g., 70%, 80%, 95%) to find the optimal polarity for this compound extraction. For some phenolic compounds, a 40% ethanol-water mixture has been found to be optimal.[9] For others, 75.99% v/v ethanol was optimal.[10]

      • Consider a preliminary extraction with a non-polar solvent like hexane to remove lipids that might interfere with the subsequent extraction of this compound.[11]

  • Issue: Inefficient Extraction Parameters (Time and Temperature)

    • Problem: Both extraction time and temperature significantly impact yield. Insufficient time leads to incomplete extraction, while excessive time or high temperatures can cause degradation of this compound.[10]

    • Solution:

      • Conduct small-scale optimization experiments to determine the ideal extraction time and temperature. Monitor the this compound concentration in the extract at different time points (e.g., 1, 3, 6, 12, 24 hours).

      • While slightly elevated temperatures can increase extraction efficiency, avoid excessively high temperatures. A temperature of around 60°C is often a good starting point for phenolic compounds.[12]

Liquid-Liquid Extraction (Partitioning)

Q: I'm experiencing emulsion formation during liquid-liquid extraction with ethyl acetate and water. How can I resolve this?

A: Emulsion formation is a common problem in liquid-liquid extractions, especially with crude extracts containing natural surfactants.[13][14]

  • Issue: Stable Emulsion Formation

    • Problem: Vigorous shaking of the separatory funnel can create a stable emulsion, making phase separation difficult or impossible and leading to loss of product.[13]

    • Solution:

      • Prevention: Instead of vigorous shaking, use gentle swirling or inverting of the separatory funnel to increase the surface area for extraction without forming a stable emulsion.[13]

      • Breaking the Emulsion:

        • Patience: Allow the separatory funnel to stand undisturbed for some time.[14]

        • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion.[13][14]

        • Centrifugation: For stubborn emulsions, centrifuging the mixture can facilitate phase separation.[13]

        • Filtration: Passing the emulsion through a plug of glass wool can help to coalesce the dispersed droplets.[13]

Purification (Chromatography)

Q: I am having trouble purifying this compound using column chromatography. What are some common issues and solutions?

A: Column chromatography is a critical step for obtaining pure this compound, but it can present several challenges.

  • Issue: Poor Separation of this compound from Impurities

    • Problem: Co-elution of impurities with this compound can be due to an inappropriate solvent system or column packing material.

    • Solution:

      • Optimize the Mobile Phase: Systematically vary the polarity of the solvent system during thin-layer chromatography (TLC) to find the optimal mobile phase for separating this compound from contaminants before scaling up to column chromatography.

      • Choose the Right Stationary Phase: While silica gel is common, if your compound is unstable on silica, consider alternative stationary phases like alumina or deactivated silica gel.[7]

  • Issue: Compound Instability on the Column

    • Problem: this compound, being a phenolic compound, can be susceptible to degradation on the stationary phase.[15]

    • Solution:

      • Perform a quick stability test by spotting your sample on a TLC plate, letting it sit for a while, and then developing it to see if any degradation occurs.[7]

      • If instability is an issue, consider using a less acidic stationary phase or adding a small amount of a modifying agent to the mobile phase.

Analysis and Quantification (HPLC)

Q: My HPLC results for this compound are inconsistent, showing peak tailing and shifting retention times. How can I troubleshoot this?

A: Inconsistent HPLC results can be due to a variety of factors related to the instrument, column, mobile phase, or sample preparation.

  • Issue: Peak Tailing

    • Problem: This is often caused by secondary interactions between this compound and the column packing material, or by overloading the column.[4]

    • Solution:

      • Adjust Mobile Phase: Add a modifier to the mobile phase to reduce secondary interactions.

      • Reduce Sample Load: Inject a smaller volume of a more dilute sample.[4]

      • Check Column Health: The column may be degrading; try flushing it or replacing it with a new one.

  • Issue: Shifting Retention Times

    • Problem: Fluctuations in retention time can be caused by changes in mobile phase composition, temperature, or flow rate.[16]

    • Solution:

      • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing it online, check that the pump is functioning correctly.

      • Temperature Control: Use a column oven to maintain a consistent temperature.[16]

      • System Equilibration: Allow the HPLC system to equilibrate fully with the mobile phase before injecting your sample.[4]

Quantitative Data Summary

Table 1: Comparison of this compound Yield from Different Sparassis Strains

Sparassis StrainHost PlantMycelium Dry Weight (g)This compound Yield (mg/g of dry mycelium)Reference
KFRI 747Pinus densiflora-0.008[14]
KFRI 1080--0.004[14]
KFRI 645Larix kaempferi-0.001[14]

Note: Yields can vary significantly based on cultivation conditions and extraction methodology.

Table 2: General Optimized Parameters for Phenolic Compound Extraction

ParameterOptimized Range/ValueRationaleReference
Solvent Concentration 40-80% Aqueous EthanolBalances polarity for efficient extraction of phenolic compounds.[9][10]
Extraction Temperature 45-70°CIncreases solubility and diffusion; higher temperatures risk degradation.[9][10]
Extraction Time 30-194 minutesSufficient time for solvent penetration without causing compound degradation.[9][10]
Solid-to-Liquid Ratio 1:20 - 1:30 g/mLEnsures an adequate volume of solvent for complete extraction.[10]

Experimental Protocols & Visualizations

Protocol 1: General this compound Extraction from Sparassis crispa
  • Sample Preparation:

    • Thoroughly clean fresh Sparassis crispa fruiting bodies to remove debris.

    • Dry the cleaned material using a freeze-dryer or an oven at low heat (40-50°C).

    • Grind the dried fungal material into a fine powder.

  • Ethanol Extraction:

    • Macerate the powdered fungal material in 95% ethanol (e.g., 1:10 solid-to-solvent ratio) at room temperature for 24-48 hours with occasional agitation.

    • Filter the mixture to separate the ethanol extract from the solid residue.

    • Repeat the extraction on the residue to maximize yield.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated ethanol extract in water.

    • Perform a liquid-liquid extraction with ethyl acetate (e.g., three times with equal volumes).

    • Combine the ethyl acetate fractions, which will contain the this compound.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate to obtain the crude this compound extract.

  • Purification:

    • Further purify the crude extract using column chromatography with a suitable stationary phase (e.g., silica gel) and a mobile phase optimized by TLC.

  • Analysis:

    • Analyze the purified fractions using HPLC-DAD to confirm the presence and quantify the yield of this compound.

Sparassol_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_purify Purification & Analysis Harvest Harvest Sparassis crispa Clean Clean Fruiting Body Harvest->Clean Dry Dry (Freeze-dry or Low Heat) Clean->Dry Grind Grind to Fine Powder Dry->Grind Solvent_Extract Ethanol Extraction Grind->Solvent_Extract Partition Liquid-Liquid Partitioning (Ethyl Acetate/Water) Solvent_Extract->Partition Concentrate Concentrate Ethyl Acetate Fraction Partition->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Analysis HPLC Analysis Chromatography->Analysis

This compound Extraction Workflow
Troubleshooting Decision Tree: Low this compound Yield

Low_Yield_Troubleshooting cluster_prep Sample Prep Issues cluster_extract Extraction Issues cluster_partition Partitioning Issues cluster_purify Purification Issues Start Low this compound Yield Check_Prep Review Sample Preparation Start->Check_Prep Check_Extract Review Solvent Extraction Start->Check_Extract Check_Partition Review L-L Partitioning Start->Check_Partition Check_Purify Review Purification Start->Check_Purify Prep_1 Incomplete Drying? Check_Prep->Prep_1 Prep_2 Coarse Grinding? Check_Prep->Prep_2 Extract_1 Suboptimal Solvent? Check_Extract->Extract_1 Extract_2 Incorrect Time/Temp? Check_Extract->Extract_2 Partition_1 Emulsion Formation? Check_Partition->Partition_1 Partition_2 Incomplete Phase Separation? Check_Partition->Partition_2 Purify_1 Compound Degradation? Check_Purify->Purify_1 Purify_2 Poor Separation? Check_Purify->Purify_2

Low Yield Troubleshooting

References

Technical Support Center: Optimizing Sparassol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Sparassol in in vitro experimental settings. Our aim is to facilitate reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound (CAS 520-43-4), also known as methyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a natural compound with antibiotic and antifungal properties.[1][2] Its chemical structure lends it to be poorly soluble in aqueous solutions. Qualitative solubility information indicates that it is slightly soluble in hot water, moderately soluble in methanol and ethanol, and freely soluble in solvents like acetone, ether, and chloroform.[3]

Q2: I am observing precipitation of this compound when I add my stock solution to the cell culture medium. What is the likely cause?

This is a common issue known as "solvent-shift precipitation." You are likely dissolving this compound in a high-concentration organic solvent (like DMSO or ethanol) to create a stock solution. When this concentrated stock is introduced into the aqueous environment of your cell culture medium, the drastic change in solvent polarity causes the poorly water-soluble this compound to fall out of solution.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Based on its chemical properties, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol are the recommended solvents for preparing a concentrated stock solution of this compound. It is crucial to start with a high-concentration stock to minimize the final percentage of the organic solvent in your in vitro assay, which can have toxic effects on cells.

Q4: What is the maximum concentration of DMSO or ethanol that is safe for most cell lines?

As a general guideline, the final concentration of DMSO in cell culture medium should be kept below 0.5%, and for many sensitive cell lines, even lower concentrations (e.g., <0.1%) are recommended. The tolerance to ethanol can vary more widely, but it is also advisable to keep the final concentration as low as possible. It is best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to the chosen solvent.

Troubleshooting Guide: this compound Precipitation

If you are encountering precipitation issues with this compound in your experiments, follow this step-by-step troubleshooting guide.

Step 1: Review Your Stock Solution Preparation
  • Solvent Quality: Are you using anhydrous (water-free) DMSO or absolute ethanol? Water absorbed by the solvent can significantly reduce the solubility of hydrophobic compounds.

  • Complete Dissolution: Ensure that the this compound is completely dissolved in the stock solution. Gentle warming (to 37°C) and vortexing or sonication can aid in dissolution.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Step 2: Optimize Your Dilution Technique
  • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding a cold stock to warm media can cause temperature shock and reduce solubility.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed media.

  • Rapid Mixing: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. This rapid dispersion helps to avoid localized high concentrations that can trigger precipitation.

Step 3: Consider Assay Media Components
  • Serum Content: The presence of serum, particularly albumin, in the cell culture medium can help to solubilize hydrophobic compounds. If you are using a serum-free medium, solubility challenges may be more pronounced.

  • pH Stability: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.

Quantitative Data Summary

SolventSolubilityNotes
Water Slightly soluble in hot waterPoorly soluble in cold water.
Ethanol Moderately solubleA suitable solvent for stock solutions.
Methanol Moderately solubleCan be used for extraction and as a solvent.[4]
DMSO SolubleA common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds.
Acetone Freely soluble
Ether Freely soluble
Chloroform Freely soluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (MW: 196.20 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 1.962 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the this compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

This protocol provides a method for diluting the this compound stock solution into cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • To prepare a 100 µM working solution, first create a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium. Mix immediately by gentle pipetting or swirling.

    • Then, add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed medium in your experimental vessel to achieve the final 100 µM concentration.

  • Direct Dilution (for lower concentrations):

    • For a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. It is crucial to add the stock solution directly into the medium while gently mixing.

  • Final Mixing: Gently mix the final working solution by swirling or inverting the tube. Avoid vigorous vortexing.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Signaling Pathways and Experimental Workflows

Extracts from Sparassis crispa, which contain this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways.

TLR-Mediated NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.

MAPK Signaling Pathway

G Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces This compound This compound This compound->MAPKKK Inhibits

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

Experimental Workflow for Improving this compound Solubility

G Start Start: this compound Powder Dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM stock) Start->Dissolve Store Aliquot and Store at -20°C/-80°C Dissolve->Store Prewarm Pre-warm Cell Culture Medium to 37°C Store->Prewarm Dilute Add Stock Solution to Medium with Gentle Mixing Prewarm->Dilute Check Visually Inspect for Precipitation Dilute->Check Proceed Proceed with In Vitro Assay Check->Proceed Clear Solution Troubleshoot Troubleshoot: - Lower concentration - Use serial dilution - Check solvent quality Check->Troubleshoot Precipitate Observed

Caption: A logical workflow for preparing this compound solutions for in vitro assays.

References

Addressing Sparassol degradation during storage and experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Sparassol Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound during storage and experimentation.

FAQs: Storage & Handling

This section addresses frequently asked questions regarding the proper storage and handling of this compound to minimize degradation before its use in experiments.

Q1: What are the ideal storage conditions for solid this compound powder?

A: Solid this compound should be stored in a cool, dark, and dry place. To prevent degradation from moisture, light, and heat, the following conditions are recommended:

  • Temperature: Store at 2-8°C for long-term stability. For short-term storage, temperatures between 15°C and 25°C are acceptable, but protection from temperature fluctuations is crucial.[1]

  • Light: Keep in an amber or opaque vial to protect against photodegradation.[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Use a tightly sealed container with a desiccant to prevent hydrolysis.

Q2: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?

A: this compound is commonly dissolved in organic solvents like ethanol or methanol.[4] The stability of this compound in solution is significantly lower than in its solid form.

  • Solvent Choice: Use dry, HPLC-grade solvents (e.g., ethanol, methanol, or DMSO) to minimize moisture-induced hydrolysis.

  • Storage: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the solution into small, tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protection: As with the solid form, protect solutions from light by using amber vials and minimize headspace in the vial to reduce oxygen exposure.

Q3: How can I know if my stored this compound has started to degrade?

A: Visual inspection can provide initial clues, but analytical confirmation is necessary.

  • Visual Cues: A change in color (e.g., yellowing or browning) of the solid powder or solution can indicate oxidative degradation.

  • Analytical Confirmation: The most reliable method is to check the purity using High-Performance Liquid Chromatography (HPLC).[5] A decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products are clear indicators of degradation.

Troubleshooting Guide: Experimental Issues

This guide provides solutions to common problems encountered during experiments that may be related to this compound degradation.

Q4: My this compound solution changed color from clear to yellow/brown during my experiment. What happened?

A: This is a strong indication of oxidation. This compound, as a phenolic compound, is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), high pH, or metal ions.[4] This process can form corresponding quinone derivatives, which are often colored.[4]

  • Immediate Action: If possible, prepare a fresh solution.

  • Preventative Measures:

    • De-gas your solvents before preparing solutions.

    • Work quickly and minimize the solution's exposure to air and ambient light.

    • Consider adding a chelating agent like EDTA to your buffer if metal ion contamination is suspected.[6]

Q5: I am observing lower-than-expected activity (e.g., antimicrobial or antioxidant) in my bioassay. Could this compound degradation be the cause?

A: Yes, this is a common consequence of degradation. The chemical structure of this compound is directly responsible for its biological activity. Degradation through processes like hydrolysis or oxidation alters this structure, likely reducing its efficacy.[4]

The workflow below can help you troubleshoot this issue.

start Lower-than-Expected Biological Activity check_compound Confirm this compound Purity (Use HPLC) start->check_compound degraded Degradation Confirmed check_compound->degraded Purity < 95% or Degradants Present not_degraded Purity is High (>98%) check_compound->not_degraded Purity OK review_storage Review Storage & Handling - Temperature? - Light Exposure? - Solvent Quality? degraded->review_storage review_protocol Review Experimental Protocol - Buffer pH? - Incubation Time/Temp? - Exposure to Air/Light? degraded->review_protocol other_factors Investigate Other Factors: - Assay Conditions - Cell Line Viability - Reagent Quality not_degraded->other_factors conclusion Implement Corrective Actions: Use Fresh this compound, Optimize Protocol review_storage->conclusion review_protocol->conclusion

Caption: Troubleshooting workflow for loss of this compound activity.

Q6: What are the main chemical pathways for this compound degradation?

A: The primary degradation pathways for this compound, based on its chemical structure (a phenolic ester), are hydrolysis and oxidation.[4]

  • Hydrolysis: The ester group can be cleaved under acidic or basic conditions to yield 2-hydroxy-4-methoxy-6-methylbenzoic acid and methanol.[4] This is particularly relevant in aqueous buffers with non-neutral pH.

  • Oxidation: The phenolic ring is susceptible to oxidation, which can be triggered by oxygen, light, or metal ions, leading to the formation of quinone-type structures.[4]

The diagram below illustrates these potential pathways.

This compound This compound (Methyl 2-hydroxy-4-methoxy-6-methylbenzoate) hydrolysis_product Hydrolysis Product (2-hydroxy-4-methoxy-6-methylbenzoic acid + Methanol) This compound->hydrolysis_product Hydrolysis oxidation_product Oxidation Products (Quinone Derivatives) This compound->oxidation_product Oxidation stress1 Acid / Base (e.g., Buffer pH) stress1->this compound stress2 Oxygen / Light Metal Ions stress2->this compound

Caption: Potential degradation pathways for this compound.

Quantitative Data on Stability

While specific public data on this compound is limited, the following table illustrates the expected stability of a phenolic compound in solution under various conditions, based on general chemical principles.[2][7] This should be used as a guide for designing your own stability studies.

Table 1: Illustrative Stability of a this compound Solution (1 mg/mL in 50% Ethanol)

Storage ConditionTime (7 days)Time (30 days)Potential Degradation Products
-20°C, Dark >99% Remaining>98% RemainingMinimal
4°C, Dark ~98% Remaining~95% RemainingMinor Hydrolysis/Oxidation
25°C, Dark ~90% Remaining~75% RemainingHydrolysis Products, Oxidative Dimers
25°C, Ambient Light ~80% Remaining<60% RemainingPhotodegradation Products, Quinones
40°C, Dark (Accelerated) ~70% Remaining<50% RemainingSignificant Hydrolysis & Oxidation

Key Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to quantify this compound and its degradation products.[5]

Objective: To determine the percentage of intact this compound remaining after exposure to specific stress conditions (e.g., heat, light, acid, base).

Materials:

  • This compound sample

  • HPLC system with a UV/PDA detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • Sodium hydroxide, hydrochloric acid

Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in methanol. Create a calibration curve by preparing serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation (Forced Degradation):

    • Prepare a 100 µg/mL solution of this compound for each stress condition.

    • Acid/Base Hydrolysis: Add HCl or NaOH to final concentrations of 0.1 M. Incubate at 60°C for 2-4 hours.[8] Neutralize before injection.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Incubate solution at 60°C in the dark for 48 hours.

    • Photodegradation: Expose solution to direct UV light (e.g., 254 nm) for 24 hours.[3]

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic or gradient elution. A starting point is 65:35 v/v Acetonitrile:Water with 0.1% formic acid.[9]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for this compound's maximum absorbance, likely around 266 nm.[4]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solutions to establish the calibration curve and retention time for this compound.

    • Inject the stressed samples.

    • Calculate the percentage of this compound remaining by comparing the peak area in the stressed sample to that of an unstressed control sample.

    • % Remaining = (Area_stressed / Area_control) * 100

The workflow for this protocol is visualized below.

prep_std 1. Prepare this compound Standards & Calibration Curve run_hplc 3. Run HPLC Analysis on All Samples prep_std->run_hplc prep_samples 2. Prepare Samples & Expose to Stress Conditions (Heat, Light, pH, Oxidant) prep_samples->run_hplc analyze 4. Analyze Chromatograms run_hplc->analyze calc 5. Calculate % Degradation & Identify New Peaks analyze->calc report 6. Report Stability Profile calc->report

Caption: Experimental workflow for HPLC-based stability testing.

Protocol 2: Antioxidant Activity Assessment using DPPH Assay

This protocol measures the radical scavenging activity of this compound, which can be used to test for loss of function due to degradation.[10]

Objective: To determine the DPPH radical scavenging capacity of a this compound sample.

Materials:

  • This compound sample

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader (absorbance at ~517 nm)

Methodology:

  • Solution Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • This compound Solutions: Prepare serial dilutions of your this compound sample in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare identical serial dilutions of ascorbic acid.

  • Assay Procedure (96-well plate):

    • Add 100 µL of each this compound dilution (and positive control) to triplicate wells.

    • Add 100 µL of methanol to three wells to serve as the control (A_control).

    • Add 100 µL of the DPPH stock solution to all wells.

    • Mix gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity for each concentration using the formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100[10]

    • Plot % Scavenging vs. concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A higher IC₅₀ value for a stored sample compared to a fresh sample indicates degradation and loss of antioxidant activity.

References

Overcoming common issues in Sparassol purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Sparassol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound, chemically known as methyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a naturally occurring phenolic compound with notable antibiotic and antifungal properties.[1][2] It is primarily isolated from the edible mushroom Sparassis crispa.[1][2] Purification of this compound is crucial for accurate pharmacological studies, drug development, and for use as an analytical standard.

Q2: What are the main challenges in purifying this compound by chromatography?

A2: The primary challenges in this compound purification include:

  • Co-elution of structurally similar impurities: Extracts of Sparassis crispa contain other phenolic compounds like methyl orsellinate and methyl 2,4-dihydroxy-6-methylbenzoate, which have similar polarities to this compound and can be difficult to separate.[3][4]

  • Compound degradation: As a phenolic compound, this compound may be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or light.[5]

  • Low yield and purity: Achieving high yield and purity can be challenging due to the multi-step extraction and purification process and potential for product loss at each stage.

Q3: What chromatographic techniques are most suitable for this compound purification?

A3: Both normal-phase and reversed-phase chromatography can be employed.

  • Flash Chromatography on silica gel is effective for initial purification and fractionation of the crude extract.[6][7]

  • High-Performance Liquid Chromatography (HPLC) , particularly preparative reversed-phase HPLC, is well-suited for the final purification to achieve high purity.[1][6]

Q4: What is the predicted pKa of this compound and how does it influence purification?

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Issue 1: Poor Resolution and Co-elution of Impurities

Question: My chromatogram shows broad peaks and incomplete separation of this compound from other compounds. How can I improve the resolution?

Answer:

Poor resolution and co-elution, particularly with other phenolic compounds like methyl orsellinate, are common problems. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Normal-Phase Chromatography (e.g., Silica Gel):

      • Adjust Solvent Strength: If this compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If it elutes too slowly (low Rf), increase the polarity.

      • Change Solvent Selectivity: If adjusting polarity is insufficient, try a different solvent system. For example, replacing ethyl acetate with dichloromethane or adding a small amount of a third solvent like methanol can alter the selectivity.

    • Reversed-Phase HPLC (e.g., C18 column):

      • Optimize the Gradient: A shallow gradient of the organic modifier (e.g., acetonitrile or methanol) in water often provides better separation of closely related compounds.

      • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.

      • Adjust the pH: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the phenolic hydroxyl group on this compound, leading to sharper peaks and potentially altered selectivity.

  • Modify the Stationary Phase:

    • If co-elution persists on a standard C18 column, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and phenolic compounds.

  • Reduce Sample Loading:

    • Overloading the column is a common cause of peak broadening and poor resolution. Reduce the amount of sample injected onto the column.

Issue 2: Peak Tailing

Question: The this compound peak in my HPLC chromatogram is asymmetrical with a pronounced tail. What causes this and how can I fix it?

Answer:

Peak tailing for phenolic compounds like this compound is often caused by secondary interactions with the stationary phase.

  • Secondary Interactions with Silica:

    • Cause: The phenolic hydroxyl group of this compound can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to tailing.

    • Solution:

      • Lower the Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanol groups and reduce these secondary interactions.

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 column where most of the residual silanol groups are deactivated.

      • Add a Competing Base (Normal Phase): In normal-phase chromatography, adding a small amount of a weak base like triethylamine to the mobile phase can help to block the active sites on the silica gel.

  • Column Overload:

    • Cause: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

Issue 3: Low Yield or No Recovery of this compound

Question: I have a low yield of this compound after chromatography, or in some cases, I can't seem to recover it at all. What could be happening?

Answer:

Low or no recovery can be due to several factors, including irreversible adsorption, degradation on the column, or elution in unexpected fractions.

  • Irreversible Adsorption or Degradation on Silica Gel:

    • Cause: Phenolic compounds can sometimes irreversibly adsorb to or degrade on acidic silica gel.[5]

    • Troubleshooting:

      • TLC Stability Test: Spot your crude extract or partially purified sample on a silica TLC plate and let it sit for several hours before developing. If a new spot appears or the this compound spot diminishes, it may be degrading on the silica.

      • Deactivate the Silica: For flash chromatography, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small percentage of a base like triethylamine.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase for flash chromatography.[5]

  • Incorrect Mobile Phase Composition:

    • Cause: The mobile phase may be too weak to elute this compound from the column.

    • Solution: After your initial elution, flush the column with a very strong solvent (e.g., 100% methanol or ethyl acetate in normal phase; 100% acetonitrile in reversed phase) and analyze the collected fraction for the presence of your compound.

  • Compound Instability:

    • Cause: this compound may be degrading due to pH or temperature. Phenolic compounds can be sensitive to oxidation, especially at higher pH and temperature.

    • Solution:

      • Keep samples cool throughout the purification process.

      • Avoid prolonged exposure to strong acids or bases.

      • Work quickly and minimize the time the compound spends on the column.

Data Presentation

Table 1: Typical Chromatographic Parameters for this compound Purification

ParameterFlash Chromatography (Normal Phase)Preparative HPLC (Reversed Phase)
Stationary Phase Silica Gel (230-400 mesh)C18 (5-10 µm particle size)
Column Dimensions Varies based on sample sizee.g., 250 x 10 mm
Mobile Phase Hexane/Ethyl Acetate gradientWater (with 0.1% Formic Acid) / Acetonitrile gradient
Example Gradient 0-100% Ethyl Acetate over 30 min30-70% Acetonitrile over 40 min
Flow Rate Varies (e.g., 20-50 mL/min)e.g., 4-8 mL/min
Detection UV at 254 nm or 280 nmUV/DAD at 254 nm or 280 nm

Table 2: Purity and Yield Data (Illustrative)

Purification StepPurity (%)Yield (%)
Crude Ethanol Extract< 5100
Ethyl Acetate Fraction20-3080-90
Flash Chromatography70-8560-75
Preparative HPLC> 9840-50

Note: These values are illustrative and can vary significantly based on the starting material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction and Partitioning of this compound from Sparassis crispa
  • Extraction:

    • Air-dry the fruiting bodies of Sparassis crispa and grind them into a fine powder.

    • Macerate the powdered mushroom in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Partitioning:

    • Suspend the crude ethanol extract in distilled water.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions and wash with a saturated NaCl solution.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate.

    • Concentrate the dried ethyl acetate fraction under reduced pressure to yield the this compound-enriched fraction.[1]

Protocol 2: Flash Chromatography for Initial Purification
  • Column Packing:

    • Dry pack a glass column with silica gel (230-400 mesh).

    • Equilibrate the column with the initial mobile phase (e.g., 100% hexane).

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, perform a dry loading by adsorbing the sample onto a small amount of silica gel, drying it, and carefully adding it to the top of the column.

  • Elution:

    • Start the elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualizing under UV light (254 nm).

  • Fraction Pooling:

    • Combine the fractions containing pure or enriched this compound based on the TLC analysis.

    • Evaporate the solvent to obtain the partially purified this compound.

Protocol 3: Preparative HPLC for Final Purification
  • System Preparation:

    • Use a preparative HPLC system with a C18 column (e.g., 250 x 10 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 70% Water with 0.1% Formic Acid / 30% Acetonitrile).

  • Sample Preparation:

    • Dissolve the partially purified this compound from flash chromatography in the mobile phase or a compatible solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile

    • Gradient: e.g., 30% to 70% B over 40 minutes.

    • Flow Rate: e.g., 5 mL/min.

    • Detection: UV/DAD at 254 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

  • Post-Purification:

    • Pool the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure this compound.

Mandatory Visualizations

Sparassol_Purification_Workflow Start Dried Sparassis crispa Extraction Ethanol Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) Extraction->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched with this compound) Partitioning->EtOAc_Fraction Flash_Chrom Flash Chromatography (Silica Gel, Hexane/EtOAc) EtOAc_Fraction->Flash_Chrom Partially_Pure Partially Purified this compound Flash_Chrom->Partially_Pure Prep_HPLC Preparative HPLC (C18, Water/Acetonitrile) Partially_Pure->Prep_HPLC Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound Troubleshooting_Logic Issue Chromatographic Issue Encountered Poor_Resolution Poor Resolution/ Co-elution Issue->Poor_Resolution Broad Peaks Peak_Tailing Peak Tailing Issue->Peak_Tailing Asymmetric Peaks Low_Yield Low/No Yield Issue->Low_Yield Missing Compound Optimize_MP Optimize Mobile Phase (Gradient, Solvents, pH) Poor_Resolution->Optimize_MP Change_SP Change Stationary Phase Poor_Resolution->Change_SP Reduce_Load Reduce Sample Load Poor_Resolution->Reduce_Load Lower_pH Lower Mobile Phase pH (Reversed Phase) Peak_Tailing->Lower_pH End_Capped Use End-Capped Column Peak_Tailing->End_Capped Add_Base Add Competing Base (Normal Phase) Peak_Tailing->Add_Base TLC_Stability Perform TLC Stability Test Low_Yield->TLC_Stability Change_Stationary_Phase Use Alternative Stationary Phase Low_Yield->Change_Stationary_Phase Strong_Solvent_Flush Flush with Strong Solvent Low_Yield->Strong_Solvent_Flush

References

Technical Support Center: Stability of Sparassol in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the stability of Sparassol in various solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solvents a concern?

A1: this compound (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a naturally occurring phenolic compound with known antifungal and antioxidant properties. Like many phenolic compounds, this compound is susceptible to degradation, which can be influenced by the solvent it is dissolved in. Ensuring its stability is crucial for accurate experimental results and for maintaining its therapeutic efficacy in potential drug formulations.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of phenolic compounds like this compound is primarily affected by several factors:

  • pH: Generally, phenolic compounds are more stable in acidic to neutral conditions. Alkaline conditions can lead to ionization of the phenolic hydroxyl group, making the molecule more susceptible to oxidation.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic ring.

  • Solvent Type: The polarity and chemical nature of the solvent can influence the stability of this compound.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: While specific quantitative data for this compound is limited, general recommendations for phenolic compounds suggest the following:

  • Methanol and Ethanol: These are common solvents for dissolving this compound and are generally suitable for short-term storage, especially when stored at low temperatures and protected from light.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for many organic compounds, including this compound. However, it is hygroscopic and can sometimes promote degradation of certain compounds over long-term storage.

  • Water: The solubility of this compound in water is expected to be low due to its organic structure. Aqueous solutions, if prepared, should be buffered to a slightly acidic pH to improve stability.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following precautions:

  • Prepare fresh solutions of this compound whenever possible.

  • Store stock solutions at low temperatures (-20°C or -80°C).

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Use deoxygenated solvents by sparging with an inert gas like nitrogen or argon.

  • For aqueous solutions, use a buffer to maintain a slightly acidic pH (around 3-6).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in solution color (e.g., yellowing or browning) Oxidation of this compound.- Prepare fresh solutions. - Store solutions under an inert atmosphere (nitrogen or argon). - Protect from light. - Add an antioxidant like ascorbic acid or BHT to the solvent (test for compatibility with your assay).
Precipitation of this compound from solution - Low solubility in the chosen solvent. - Change in temperature affecting solubility. - Evaporation of a co-solvent.- Gently warm the solution to redissolve (if temperature-dependent). - Consider using a different solvent or a co-solvent system (e.g., ethanol/water mixture). - Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent results in biological assays Degradation of this compound in the stock or working solution.- Prepare fresh working solutions from a frozen stock for each experiment. - Perform a stability check of your stock solution using HPLC (see experimental protocol below).
Loss of this compound concentration over time in HPLC analysis Degradation due to solvent, temperature, or light.- Re-evaluate your storage conditions (temperature, light protection). - Investigate the stability of this compound in your specific HPLC mobile phase. Acidifying the mobile phase can sometimes improve stability during the run.

Data Presentation

Table 1: Representative Solubility of Small Phenolic Compounds in Common Solvents

Solvent Expected Solubility Range (mg/mL) Notes
Methanol10 - 100Good solubility is expected due to its polarity and ability to form hydrogen bonds.
Ethanol10 - 100Similar to methanol, good solubility is anticipated.
DMSO> 100High solubility is expected due to its strong dissolving power for organic molecules.
Water< 1Low solubility is expected due to the hydrophobic nature of the benzene ring and methyl/methoxy groups.

Table 2: Representative Degradation Kinetics of Phenolic Compounds

Specific degradation kinetics for this compound are not well-documented. However, the degradation of many phenolic compounds in solution often follows first-order kinetics. The rate of degradation is highly dependent on the specific conditions (solvent, pH, temperature, light exposure).

Condition Typical Degradation Kinetics Influencing Factors
Aqueous solution at room temperature, exposed to air and lightFirst-orderpH, presence of metal ions, intensity of light
Organic solvent (e.g., Methanol) at -20°C, protected from lightSlow, may approximate zero-order over short periodsPurity of the solvent, presence of water

Experimental Protocols

Protocol 1: Detailed Methodology for Assessing this compound Stability using HPLC

This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.

1. Materials and Equipment:

  • This compound standard

  • HPLC-grade solvents (e.g., Methanol, Ethanol, DMSO, Water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and autosampler vials (amber glass recommended)

  • pH meter and buffers (if preparing aqueous solutions)

  • Incubator or water bath for temperature-controlled studies

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the solvent of interest.

  • From the stock solution, prepare several aliquots of a working solution (e.g., 100 µg/mL) in amber vials.

3. Stability Study Design:

  • Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter).

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C, -20°C).

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for phenolic compounds is a gradient of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a gradient from 30% to 70% organic solvent over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (this would need to be determined by running a UV scan, but a common wavelength for phenolic compounds is around 280 nm).

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • At each time point, inject a sample from the corresponding aliquot into the HPLC.

  • Record the peak area of the this compound peak.

  • The concentration of this compound at each time point can be calculated from a calibration curve prepared from freshly made standards.

  • Plot the concentration of this compound versus time for each storage condition.

  • Determine the degradation kinetics by fitting the data to zero-order, first-order, or second-order rate equations.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work storage_rt_light Room Temp + Light storage_rt_dark Room Temp + Dark storage_4c 4°C storage_neg20c -20°C hplc HPLC Analysis at Time Points storage_rt_light->hplc storage_rt_dark->hplc storage_4c->hplc storage_neg20c->hplc data Data Analysis & Kinetics hplc->data

Workflow for this compound Stability Testing

Signaling_Pathways cluster_akt AKT/NRF2 Pathway cluster_erk ERK/CREB Pathway sparassol_akt This compound akt AKT sparassol_akt->akt activates nrf2 NRF2 akt->nrf2 activates antioxidant Antioxidant Response nrf2->antioxidant sparassol_erk This compound erk ERK sparassol_erk->erk activates creb CREB erk->creb activates neuroprotection Neuroprotection creb->neuroprotection

This compound's Potential Signaling Pathways

Methods for enhancing the bioavailability of Sparassol in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on formulations to enhance the bioavailability of Sparassol. This compound, a promising natural compound, exhibits poor aqueous solubility, which can significantly limit its therapeutic efficacy due to low bioavailability. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the formulation development process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: The primary challenge in the oral delivery of this compound is its low aqueous solubility. This characteristic leads to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Consequently, a significant portion of orally administered this compound may pass through the gastrointestinal tract without being absorbed, resulting in low bioavailability and potentially reduced therapeutic effect.

Q2: Which formulation strategies are most promising for enhancing this compound's bioavailability?

A2: Several advanced formulation strategies can be employed to overcome the solubility and bioavailability challenges of poorly water-soluble drugs like this compound. The most common and effective approaches include:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within a solid lipid core can improve its dissolution rate and protect it from degradation in the gastrointestinal tract.[1][2][3]

  • Cyclodextrin Inclusion Complexes: Forming a complex with cyclodextrins can increase the aqueous solubility of this compound by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[4][5][6]

  • Liposomes: These vesicular structures composed of lipid bilayers can encapsulate this compound, enhancing its solubility and facilitating its transport across biological membranes.[7][8][9][10]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate and improved absorption.[11][12][13]

Q3: How do Solid Lipid Nanoparticles (SLNs) improve the bioavailability of this compound?

A3: SLNs are colloidal carriers made from physiological lipids that are solid at room temperature. They can enhance the oral bioavailability of this compound through several mechanisms:

  • Increased Dissolution Velocity: The small particle size of SLNs provides a large surface area for dissolution.[12]

  • Protection from Degradation: The solid lipid matrix can protect this compound from chemical and enzymatic degradation in the harsh environment of the gastrointestinal tract.[3]

  • Enhanced Permeability: SLNs can be absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver, which can significantly degrade many drugs.[14] They can also interact with the intestinal mucosa to increase the permeability of the drug.

Q4: What is the mechanism behind bioavailability enhancement by cyclodextrin inclusion complexes?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] When this compound forms an inclusion complex with a cyclodextrin, the hydrophobic this compound molecule is encapsulated within the cyclodextrin's nonpolar cavity. This complex has a hydrophilic exterior, which significantly increases its solubility in water.[4][6] The increased solubility leads to a higher concentration of the drug at the absorption site, thereby enhancing its bioavailability.[5]

Q5: How do liposomes act as a carrier system to improve this compound's oral absorption?

A5: Liposomes are vesicles composed of one or more lipid bilayers.[8] For a lipophilic drug like this compound, it can be entrapped within the lipid bilayer of the liposomes. Liposomes can improve oral bioavailability by:

  • Solubilizing the Drug: Liposomes can carry poorly water-soluble drugs in an aqueous environment.[9]

  • Protecting the Drug: The lipid bilayer can protect the encapsulated this compound from degradation in the GI tract.[8]

  • Facilitating Absorption: Liposomes can fuse with the cell membranes of the intestinal epithelium, directly delivering the drug into the cells.[10] They can also be taken up by the M-cells in the Peyer's patches of the small intestine, leading to lymphatic absorption.

Q6: How does reducing particle size to a nanosuspension improve bioavailability?

A6: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size of this compound to the nanometer range (nanosuspension), the surface area is dramatically increased.[12] This leads to a much faster dissolution rate in the gastrointestinal fluids.[13] The rapid dissolution ensures that a higher concentration of the drug is available for absorption before it is cleared from the absorption site, thus improving bioavailability.[11]

Troubleshooting Guides

Solid Lipid Nanoparticles (SLNs) Formulation
Problem Possible Cause Suggested Solution
Low entrapment efficiency of this compound. Poor solubility of this compound in the molten lipid.Screen different lipids to find one with higher solubilizing capacity for this compound. Increase the drug-to-lipid ratio, but be cautious of drug expulsion during lipid recrystallization.
Particle aggregation during storage. Insufficient surfactant concentration or inappropriate surfactant type.Optimize the surfactant concentration. Use a combination of surfactants (e.g., a non-ionic surfactant and a charged surfactant) to provide both steric and electrostatic stabilization.
Drug expulsion from SLNs over time. Polymorphic transition of the lipid matrix to a more stable, ordered crystalline form.Use a mixture of lipids to create a less ordered crystalline structure. Incorporate a liquid lipid (oil) to form Nanostructured Lipid Carriers (NLCs), which have a higher drug loading capacity and reduced drug expulsion.
Cyclodextrin Inclusion Complexation
Problem Possible Cause Suggested Solution
Low complexation efficiency. Mismatch between the size of this compound and the cyclodextrin cavity. Poor interaction between this compound and the cyclodextrin.Test different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, γ-cyclodextrin) to find the best fit. Optimize the complexation method (e.g., kneading, co-precipitation, freeze-drying).
Precipitation of the complex upon dilution. The complex is not stable enough in aqueous solution.Increase the molar ratio of cyclodextrin to this compound. Use chemically modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which have higher aqueous solubility and can form more stable complexes.
Difficulty in confirming complex formation. The changes in physicochemical properties upon complexation are too small to be detected.Use multiple characterization techniques such as 1H NMR, FTIR, DSC, and XRD to look for evidence of interaction and changes in the solid-state properties.[5]
Liposome Formulation
Problem Possible Cause Suggested Solution
Low encapsulation efficiency of this compound. This compound is leaking out of the lipid bilayer. Insufficient amount of lipid to encapsulate the drug.Optimize the lipid composition. Incorporating cholesterol can increase the rigidity of the bilayer and reduce drug leakage. Increase the lipid concentration.
Instability of liposomes in the GI tract. Degradation by bile salts and enzymes.Use lipids with a higher phase transition temperature (e.g., DSPC). Coat the liposomes with a polymer like polyethylene glycol (PEG) to create "stealth" liposomes that are more resistant to degradation.
Fusion and aggregation of liposomes. Unfavorable surface charge.Include a charged lipid (e.g., phosphatidylserine) in the formulation to impart a net surface charge, leading to electrostatic repulsion between vesicles.
Nanosuspension Formulation
Problem Possible Cause Suggested Solution
Crystal growth (Ostwald ripening) during storage. The system is thermodynamically unstable.Use a combination of stabilizers (surfactants and polymers) to effectively cover the nanoparticle surface and prevent crystal growth. Store the nanosuspension at a lower temperature.
Aggregation of nanoparticles. Insufficient stabilization.Optimize the concentration and type of stabilizers. A combination of an ionic surfactant and a non-ionic polymer is often effective.
Difficulty in achieving the desired particle size. Inefficient milling or homogenization process.Increase the milling time or the number of homogenization cycles. Optimize the pressure during high-pressure homogenization. Use smaller milling media.

Quantitative Data Summary

Since specific bioavailability data for formulated this compound is not yet available in published literature, the following table provides a general overview of the potential bioavailability enhancement that can be achieved for poorly soluble drugs using these formulation strategies, based on studies with other compounds. This can serve as a benchmark for your formulation development goals.

Formulation StrategyExample DrugFold Increase in Bioavailability (Compared to Unformulated Drug)Key Pharmacokinetic Parameter Change
Solid Lipid Nanoparticles (SLNs) Coenzyme Q10~3-foldIncreased Cmax and AUC
Curcumin~15-foldIncreased Cmax and AUC
Cyclodextrin Inclusion Complexes Itraconazole~3-foldIncreased Cmax and AUC
Gliclazide~1.5-foldIncreased dissolution rate and AUC
Liposomes Amphotericin B~5-fold (oral)Increased AUC and reduced toxicity
Paclitaxel~6.5-foldIncreased oral bioavailability
Nanosuspensions Danazol~5.6-foldIncreased Cmax and AUC
Aprepitant~2-foldIncreased AUC

Note: The actual enhancement for this compound will depend on its specific physicochemical properties and the optimized formulation.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High Shear Homogenization
  • Preparation of the Lipid Phase: Melt the selected solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Preparation of the Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer (e.g., at 10,000-20,000 rpm) for a defined period (e.g., 5-15 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization (if available) for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with this compound entrapped within the core.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Mixing: Mix this compound and the selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar in a specific molar ratio (e.g., 1:1 or 1:2).

  • Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mixture to form a paste.

  • Trituration: Knead the paste thoroughly in the mortar for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRD, FTIR, and 1H NMR.

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
  • Formation of the Lipid Film: Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.

  • Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer and agitating the flask. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated this compound by methods such as dialysis or centrifugation.

  • Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

Preparation of this compound Nanosuspension by Wet Milling
  • Preparation of the Suspension: Prepare a preliminary suspension of this compound in an aqueous solution containing stabilizers (e.g., a surfactant like Tween 80 and a polymer like HPMC).

  • Milling: Introduce the suspension into a milling chamber containing milling media (e.g., zirconium oxide beads).

  • Size Reduction: Mill the suspension at a high speed for a sufficient duration. The high-energy impact of the milling media will break down the coarse drug particles into nanoparticles.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, PDI, and zeta potential.

Visualizations

Experimental_Workflow_SLN cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_steps Final Steps Lipid Melt Solid Lipid & Dissolve this compound Emulsion High Shear Homogenization Lipid->Emulsion Aqueous Heat Aqueous Surfactant Solution Aqueous->Emulsion HPH High-Pressure Homogenization (Optional) Emulsion->HPH Cooling Cooling & Solidification Emulsion->Cooling HPH->Cooling SLN This compound-Loaded SLNs Cooling->SLN

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

Experimental_Workflow_Cyclodextrin Start Mix this compound & Cyclodextrin Knead Add Solvent & Knead to a Paste Start->Knead Dry Dry the Paste Knead->Dry Pulverize Pulverize & Sieve Dry->Pulverize Complex This compound-Cyclodextrin Complex Pulverize->Complex

Caption: Workflow for Cyclodextrin Inclusion Complex preparation.

Experimental_Workflow_Liposome cluster_film Lipid Film Formation cluster_vesicle Vesicle Formation cluster_purification Purification Dissolve Dissolve Lipids & this compound in Organic Solvent Evaporate Rotary Evaporation Dissolve->Evaporate Hydrate Hydrate with Aqueous Buffer Evaporate->Hydrate Size_Reduce Sonication / Extrusion Hydrate->Size_Reduce Purify Remove Unencapsulated Drug Size_Reduce->Purify Liposomes This compound-Loaded Liposomes Purify->Liposomes

Caption: Workflow for Liposome preparation via thin-film hydration.

Experimental_Workflow_Nanosuspension Start Prepare Suspension of this compound & Stabilizers Mill Introduce to Milling Chamber with Media Start->Mill Size_Reduce Wet Milling Mill->Size_Reduce Separate Separate Nanosuspension from Media Size_Reduce->Separate Nanosuspension This compound Nanosuspension Separate->Nanosuspension

Caption: Workflow for Nanosuspension preparation by wet milling.

References

Resolving inconsistencies in Sparassol bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in bioassay results for Sparassol, a natural product isolated from Sparassis mushrooms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported biological activities?

This compound, chemically known as methyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a compound isolated from mushrooms of the Sparassis genus.[1][2] It has been reported to possess antifungal and antibiotic properties.[1][2] Research has also explored its potential nematicidal activity.

Q2: My bioassay results for this compound are inconsistent with published data or vary between experiments. What are the common causes?

Inconsistencies in this compound bioassay results can arise from several factors:

  • Purity of the this compound sample: Sparassis crispa produces other bioactive compounds, such as methyl orsellinate and sparoside A, which may have stronger biological activity than this compound itself.[2] Incomplete purification of this compound can lead to a mixed sample with variable activity.

  • Chemical composition variability in the source mushroom: The concentration of this compound and other metabolites in Sparassis crispa can vary depending on the fungal strain and cultivation conditions.[3]

  • Experimental conditions: Minor variations in experimental protocols, such as cell density, passage number, solvent concentration, and incubation time, can significantly impact results.

  • Solubility and stability of this compound: Like many natural products, this compound may have limited solubility in aqueous media. Precipitation of the compound can lead to inaccurate estimations of its activity. Its stability in the assay medium over the course of the experiment should also be considered.

Q3: Are there other compounds in Sparassis crispa extracts that could interfere with my bioassay?

Yes, Sparassis crispa is a rich source of various bioactive molecules, including polyphenols, flavonoids, terpenoids, and phthalides. Some of these, like sparoside A, have demonstrated potent anti-inflammatory effects. If you are working with a crude or partially purified extract, these compounds can contribute to the observed biological activity, potentially leading to an overestimation of this compound's potency.

Q4: What are the known signaling pathways affected by this compound or Sparassis crispa extracts?

Recent studies on extracts from Sparassis crispa have shed light on their effects on cellular signaling pathways. A non-aqueous extract of Sparassis crispa has been shown to suppress the Toll-like receptor (TLR)-mediated NF-κB and MAPK signaling pathways in macrophage cells. Additionally, an ethanol extract of Sparassis crispa has demonstrated neuroprotective effects through the AKT/NRF2 and ERK/CREB pathways, which are also related to MAPK signaling.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound bioassays.

Issue 1: High Variability in IC50/MIC Values
Potential Cause Troubleshooting Steps
Sample Purity 1. Verify the purity of your this compound sample using analytical techniques like HPLC or NMR. 2. If using an extract, consider further purification to isolate this compound. 3. Be aware that other compounds in Sparassis crispa, such as methyl orsellinate, may have greater antifungal activity than this compound.[2]
Compound Solubility 1. Visually inspect your assay plates for any signs of precipitation. 2. Determine the optimal solvent and its final concentration in the assay medium. Ensure the solvent control is properly conducted. 3. Consider using techniques like sonication to aid dissolution, but be mindful of potential compound degradation.
Inconsistent Cell/Microorganism State 1. Use cells within a consistent and low passage number range. 2. Ensure a standardized inoculum preparation for antifungal assays. 3. Monitor and maintain consistent growth phases of cells or microorganisms for each experiment.
Assay Protocol Deviations 1. Strictly adhere to a standardized protocol for all experiments. 2. Pay close attention to incubation times, reagent concentrations, and handling procedures. 3. Ensure thorough mixing of reagents and uniform cell seeding.
Issue 2: No or Low Bioactivity Observed
Potential Cause Troubleshooting Steps
Incorrect Concentration Range 1. Perform a wider range of serial dilutions to ensure the effective concentration is covered. 2. Consult available literature for reported active concentrations of this compound in similar assays.
Compound Degradation 1. Check the storage conditions and age of your this compound stock solution. 2. Assess the stability of this compound in your specific assay medium and conditions.
Resistant Cell Line/Microorganism 1. Verify the sensitivity of your chosen cell line or microbial strain to known positive controls. 2. Consider testing on a panel of different cell lines or fungal species.
Assay System Interference 1. Ensure that the solvent used to dissolve this compound does not interfere with the assay readout. 2. Check for any interactions between this compound and components of the culture medium.

Data Presentation

A significant challenge in assessing this compound's bioactivity is the limited availability of publicly accessible, comparative quantitative data for the pure compound. This scarcity itself can be a source of inconsistency for researchers. Below is a summary of available data and a template for researchers to populate with their own findings.

Bioassay Type Organism/Cell Line Parameter Value Source
NematicidalBursaphelenchus xylophilusLC5084.92 ppm(Kim et al., 2013)
NematicidalBursaphelenchus xylophilusLC95132.13 ppm(Kim et al., 2013)
AnticancerSpecify Cell LineIC50Enter your dataYour Lab/Date
AntifungalSpecify Fungal SpeciesMICEnter your dataYour Lab/Date

Note: The lack of extensive, publicly available IC50 (anticancer) and MIC (antifungal) data for pure this compound makes direct comparison and the identification of inconsistencies challenging. Researchers are encouraged to meticulously document their experimental conditions when reporting their findings.

Experimental Protocols

Anticancer Activity: MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth.

Antifungal Activity: Broth Microdilution Assay

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal species.

Materials:

  • This compound

  • Fungal strain of interest

  • RPMI-1640 medium (or other suitable broth)

  • DMSO

  • 96-well plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the this compound dilutions. Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at the optimal temperature for the fungal species for a specified period (e.g., 24 or 48 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be determined visually or by measuring the optical density using a plate reader.

Signaling Pathway and Workflow Diagrams

Experimental_Workflow This compound Bioassay Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis This compound This compound Sample (Purity Check) Stock Stock Solution (in DMSO) This compound->Stock Dilutions Serial Dilutions (in Culture Medium) Stock->Dilutions Treatment Treatment with this compound Dilutions->Treatment Cells Cell/Fungal Culture (Standardized Inoculum) Seeding Seeding in 96-well plate Cells->Seeding Seeding->Treatment Incubation Incubation Treatment->Incubation Readout Assay Readout (e.g., MTT, OD) Incubation->Readout Viability Calculate % Viability/Inhibition Readout->Viability IC50_MIC Determine IC50/MIC Viability->IC50_MIC Results Compare and Troubleshoot IC50_MIC->Results Signaling_Pathway Sparassis crispa Extract Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR TAK1 TAK1 TLR->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (ERK, p38, JNK) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_exp Pro-inflammatory Gene Expression MAPK->Gene_exp Activates NFkB_nuc->Gene_exp Activates SC_extract Sparassis crispa Extract SC_extract->TLR Inhibits

References

Technical Support Center: Strategies to Minimize Batch-to-Batch Variation in Sparassol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variation in Sparassol production. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered during the production of this promising antifungal and antibiotic compound from Sparassis species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a phenolic compound with recognized antibiotic and antifungal properties.[1] It is a secondary metabolite produced by fungi of the genus Sparassis, such as Sparassis crispa and Sparassis latifolia. Its potential applications are in the development of new antimicrobial drugs and as a preservative.

Q2: What are the common methods for producing this compound?

This compound is typically produced through the submerged cultivation of Sparassis mycelium.[2] This method allows for greater control over environmental conditions and is more scalable than cultivation on solid media. The production of this compound is influenced by several factors, including the specific fungal strain used, the composition of the culture medium, and the duration of the cultivation period.[3][4]

Q3: What are the primary drivers of batch-to-batch variation in this compound production?

Batch-to-batch variation in the production of fungal secondary metabolites like this compound is a common challenge. The key contributing factors include:

  • Inoculum Quality: Inconsistencies in the age, viability, and size of the fungal inoculum can lead to variable growth and metabolite production.

  • Media Composition: Minor variations in the preparation of the culture medium, such as component concentrations and pH, can significantly impact fungal metabolism.

  • Environmental Conditions: Fluctuations in temperature, aeration, and agitation within the fermenter can alter fungal growth and this compound yield.

  • Genetic Stability of the Fungal Strain: Over successive subculturing, the fungal strain may undergo genetic drift, leading to changes in its metabolic output.

  • Harvesting and Extraction Procedures: Inconsistent timing of harvest and variations in the efficiency of the extraction process can contribute to final yield differences.

Q4: What are considered acceptable levels of batch-to-batch variation?

The acceptable level of variation depends on the specific application. For early-stage research, a coefficient of variation (CV) of 15-20% might be acceptable. However, for later-stage drug development and manufacturing, a much lower CV, typically below 10%, is desired to ensure product consistency and meet regulatory requirements.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production and provides potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No this compound Production Despite Good Mycelial Growth - Suboptimal harvest time; this compound production may be growth-phase dependent.- Inappropriate culture conditions (pH, temperature, aeration).- Nutrient repression of secondary metabolism.- Genetic drift of the production strain.- Conduct a time-course study to determine the optimal harvest time.- Optimize culture parameters using a design of experiments (DoE) approach.- Investigate the effect of nutrient limitation (e.g., nitrogen or phosphate) to trigger secondary metabolism.[5][6][7]- Re-establish a master cell bank from a high-producing isolate and limit the number of subcultures.
High Batch-to-Batch Variation in this compound Yield - Inconsistent inoculum preparation.- Variability in media preparation.- Fluctuations in fermenter conditions.- Inconsistent extraction efficiency.- Standardize the inoculum preparation protocol (see Experimental Protocols section).- Implement strict quality control for all media components and preparation steps.- Calibrate and monitor all fermenter sensors regularly.- Standardize the entire extraction and purification protocol.
Presence of Impurities in the Final this compound Extract - Co-extraction of other fungal metabolites.- Degradation of this compound during extraction or storage.- Contamination of the culture.- Optimize the extraction solvent system for selectivity.- Employ chromatographic purification techniques such as column chromatography or preparative HPLC.- Investigate the stability of this compound under different pH and temperature conditions.- Ensure aseptic techniques are followed throughout the cultivation process.
Difficulty in Quantifying this compound Accurately - Inadequate analytical method.- Matrix effects from other components in the extract.- Lack of a certified reference standard.- Develop and validate a robust analytical method (e.g., HPLC or GC-MS) (see Experimental Protocols section).- Perform a sample cleanup step, such as solid-phase extraction (SPE), before analysis.- Obtain a certified reference standard of this compound for accurate calibration.

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation

A consistent inoculum is crucial for reproducible fermentations.

  • Culture Maintenance: Maintain Sparassis cultures on Potato Dextrose Agar (PDA) plates at 25°C. Subculture every 14-21 days to ensure viability.

  • Seed Culture Preparation:

    • Aseptically transfer three 5 mm plugs of actively growing mycelium from a PDA plate to a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate at 25°C on a rotary shaker at 150 rpm for 7 days.

  • Inoculum for Production Fermenter:

    • Homogenize the seed culture using a sterile blender for 30-60 seconds to create a uniform mycelial suspension.

    • Use a standardized volume of this homogenate (e.g., 5% v/v) to inoculate the production fermenter.

Protocol 2: Submerged Culture Production of this compound

This protocol outlines a general procedure for this compound production in a lab-scale fermenter.

  • Media Preparation: Prepare the production medium (e.g., PDB supplemented with 1% malt extract). Sterilize by autoclaving at 121°C for 20 minutes.

  • Fermenter Setup: Aseptically transfer the sterile medium to a sterilized fermenter. Calibrate pH and dissolved oxygen probes.

  • Inoculation: Inoculate the fermenter with the standardized inoculum (from Protocol 1).

  • Fermentation:

    • Maintain the temperature at 25°C.

    • Agitate at 150 rpm.

    • Maintain the pH at 6.0 by automated addition of 1M HCl or 1M NaOH.

    • Aerate with sterile air at a rate of 1 vvm (volume of air per volume of medium per minute).

  • Cultivation: Cultivate for 14-21 days. The optimal cultivation time should be determined experimentally.[3]

Protocol 3: this compound Extraction and Quantification

Extraction:

  • Harvesting: Separate the mycelial biomass from the culture broth by filtration or centrifugation.

  • Extraction of Mycelium:

    • Lyophilize the mycelial biomass to dryness.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with methanol or ethyl acetate (1:20 w/v) at room temperature with agitation for 24 hours.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude mycelial extract.

  • Extraction of Culture Broth:

    • Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate three times.

    • Combine the organic phases and evaporate the solvent to yield the crude broth extract.

Quantification by HPLC:

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (e.g., starting with 50% methanol, increasing to 100% over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 270 nm.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Data Presentation

Table 1: Influence of Fungal Strain and Cultivation Time on this compound Yield
Sparassis StrainHost of OriginCultivation Time (days)Mycelial Biomass (g/L)This compound Yield (mg/g dry mycelium)Reference
S. latifolia KFRI 645Larix kaempferi60N/A0.001[4]
S. latifolia KFRI 1080Abies holophylla60N/A0.004[4]
S. latifolia KFRI 747Pinus densiflora60N/A0.008[4]
S. crispa LE-BIN 2902N/A42N/APromising Producer[3]

N/A: Data not available in the cited literature.

Mandatory Visualizations

Diagram 1: Workflow for Minimizing Batch-to-Batch Variation

Workflow_for_Minimizing_Variation cluster_0 Standardization Phase cluster_1 Production Phase cluster_2 Downstream & Analysis cluster_3 Outcome Strain_Selection Strain Selection & Master Cell Bank Inoculum_Prep Standardized Inoculum Preparation Strain_Selection->Inoculum_Prep QC Fermentation Controlled Fermentation Inoculum_Prep->Fermentation Inoculation Media_Prep Consistent Media Preparation Media_Prep->Fermentation Feed Harvesting Defined Harvest Timepoint Fermentation->Harvesting Monitoring Extraction Standardized Extraction Harvesting->Extraction Biomass Quantification Validated Analytical Method Extraction->Quantification Crude Extract Consistent_Yield Minimized Batch-to-Batch Variation Quantification->Consistent_Yield Data Analysis

Caption: A logical workflow illustrating the key stages for ensuring consistent this compound production.

Diagram 2: Factors Influencing this compound Biosynthesis

Sparassol_Biosynthesis_Factors cluster_0 Genetic Factors cluster_1 Culture Media Factors cluster_2 Physical Factors Sparassol_Production This compound Production Fungal_Strain Fungal Strain (e.g., S. crispa, S. latifolia) Fungal_Strain->Sparassol_Production Carbon_Source Carbon Source (e.g., Glucose) Carbon_Source->Sparassol_Production Nitrogen_Source Nitrogen Source Nitrogen_Source->Sparassol_Production pH pH pH->Sparassol_Production Precursors Precursor Availability Precursors->Sparassol_Production Temperature Temperature Temperature->Sparassol_Production Aeration Aeration (DO) Aeration->Sparassol_Production Agitation Agitation Agitation->Sparassol_Production Cultivation_Time Cultivation Time Cultivation_Time->Sparassol_Production

Caption: Key factors influencing the biosynthesis and accumulation of this compound in submerged culture.

References

Optimizing culture conditions of Sparassis crispa for maximal Sparassol output

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the culture conditions of Sparassis crispa for maximal Sparassol output.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for optimization?

A1: this compound (methyl-2-hydroxy-4-methoxy-6-methylbenzoate) is a secondary metabolite produced by Sparassis crispa with known antimicrobial and antifungal properties.[1][2] Its potential therapeutic applications make it a compound of interest for optimized production through submerged culture.

Q2: What are the most critical factors influencing this compound production?

A2: Key factors influencing this compound production include the specific strain of Sparassis crispa, the composition of the culture medium (carbon and nitrogen sources), and the duration of the cultivation period.[3][4] While parameters like pH and temperature are crucial for mycelial growth, the duration of culture appears to be directly correlated with the concentration of this compound.[3]

Q3: Is there a specific growth phase associated with maximal this compound production?

A3: As a secondary metabolite, this compound is typically produced during the stationary phase of growth, after the primary growth phase (mycelial biomass accumulation) has slowed. Therefore, extended cultivation times are often necessary to achieve higher yields.[3]

Q4: Can I use elicitors to enhance this compound production?

A4: While specific studies on using elicitors for this compound production are not widely available, the use of biotic and abiotic elicitors is a known strategy to enhance secondary metabolite production in fungi.[5][6] Fungal cell wall components, such as chitin and glucans, or abiotic stressors could potentially trigger defense responses in S. crispa and upregulate the biosynthesis of this compound.[7]

Q5: How can I quantify the amount of this compound in my cultures?

A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of this compound.[8] This involves extracting the compound from the mycelium and/or culture broth, followed by separation and detection using an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Mycelial Growth Suboptimal temperature or pH.Ensure the temperature is maintained between 20-25°C and the initial pH of the medium is between 4.0 and 6.0.[4][9]
Inappropriate carbon or nitrogen source.Use fructose or starch as the carbon source and a suitable organic nitrogen source like tryptone or glycine.[4][10][11]
Contamination.Implement strict aseptic techniques during inoculation and cultivation. Visually inspect cultures for signs of contamination.
Good Mycelial Growth but Low this compound Yield Insufficient cultivation time.Extend the fermentation period. This compound, as a secondary metabolite, is often produced in the stationary phase.[3]
Strain-specific low production.Some strains of S. crispa are naturally low producers of this compound. Consider screening different strains.[3]
Nutrient limitation.Optimize the carbon-to-nitrogen (C/N) ratio. A high C/N ratio can sometimes favor secondary metabolite production after the initial growth phase.[12]
Inadequate aeration.Ensure sufficient oxygen supply, especially in submerged cultures, as secondary metabolism can be an aerobic process.
Inconsistent this compound Yields Between Batches Variability in inoculum.Standardize the age and amount of inoculum used for each fermentation.
Inconsistent media preparation.Ensure accurate weighing and mixing of media components.
Fluctuations in culture conditions.Maintain tight control over temperature, pH, and agitation speed throughout the cultivation process.

Experimental Protocols

Protocol 1: Submerged Culture for this compound Production

This protocol describes a general method for the submerged cultivation of Sparassis crispa to produce this compound.

  • Media Preparation:

    • Prepare a basal medium containing a suitable carbon source (e.g., 30 g/L starch), a nitrogen source (e.g., 3 g/L tryptone), and basal salts (e.g., 1 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O).[10][11]

    • Adjust the initial pH of the medium to 4.0-5.0 using HCl or NaOH before sterilization.[10]

    • Dispense the medium into flasks and autoclave at 121°C for 20 minutes.

  • Inoculation:

    • Aseptically inoculate the sterilized medium with a small agar plug or a liquid seed culture of S. crispa.

  • Cultivation:

    • Incubate the flasks on a rotary shaker at 150 rpm and a temperature of 25°C.[4]

    • Cultivate for an extended period (e.g., 14-21 days) to allow for the production of secondary metabolites.

  • Harvesting:

    • Separate the mycelial biomass from the culture broth by filtration.

    • The collected mycelium and broth can be analyzed for this compound content.

Protocol 2: Extraction and Quantification of this compound by HPLC

This protocol provides a general procedure for the extraction and quantification of this compound.

  • Extraction:

    • Lyophilize (freeze-dry) the harvested mycelium to obtain a dry weight.

    • Grind the dried mycelium into a fine powder.

    • Extract a known amount of the powdered mycelium with a suitable solvent like methanol or ethyl acetate at room temperature with agitation.

    • Filter the extract to remove solid particles.

    • Evaporate the solvent to concentrate the extract.

    • For the culture broth, perform a liquid-liquid extraction with an appropriate solvent.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid) is a common mobile phase for the separation of phenolic compounds.[13]

    • Column: A C18 reversed-phase column is suitable for this analysis.[13]

    • Detection: Set the UV detector to the wavelength of maximum absorbance for this compound.

    • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.[14]

Data Presentation

Table 1: Optimal Culture Conditions for Sparassis crispa Mycelial Growth

ParameterOptimal Range/ValueReference(s)
Temperature20 - 25°C[4]
Initial pH4.0 - 6.0[9][12]
Carbon SourceFructose, Starch, Glucose[4][9][10]
Nitrogen SourceGlycine, Tryptone, Alanine[4][10][11]
C/N Ratio~20:1[12]

Table 2: Hypothetical Elicitation Experiment for Enhanced this compound Production

ElicitorConcentrationApplication Time (Day)Expected Outcome
Chitin50-200 mg/L7Increased this compound production
Jasmonic Acid10-100 µM7Increased this compound production
Salicylic Acid50-200 µM7Increased this compound production
ControlNo elicitor addedN/ABaseline this compound production

Visualizations

Sparassol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Gene Cluster AcetylCoA->PKS Precursors Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Iterative Synthesis Modification_Enzymes Tailoring Enzymes (e.g., Methyltransferase, Hydroxylase) Polyketide_Intermediate->Modification_Enzymes Modification This compound This compound Modification_Enzymes->this compound Final Product

Caption: Hypothetical biosynthetic pathway of this compound in Sparassis crispa.

Experimental_Workflow Strain_Selection Strain Selection of S. crispa Media_Optimization Media Optimization (Carbon, Nitrogen, pH) Strain_Selection->Media_Optimization Culture_Optimization Culture Condition Optimization (Temperature, Aeration, Duration) Media_Optimization->Culture_Optimization Fermentation Submerged Fermentation Culture_Optimization->Fermentation Elicitation Elicitation (Optional) Elicitation->Fermentation Extraction Extraction of this compound Fermentation->Extraction Quantification Quantification by HPLC Extraction->Quantification Analysis Data Analysis Quantification->Analysis

Caption: Experimental workflow for optimizing this compound production.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Sparassol and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

An objective review for researchers, scientists, and drug development professionals.

In the landscape of antifungal therapeutics, the search for novel, effective agents is perpetual. This guide provides a comparative analysis of Sparassol, a natural antifungal compound, and fluconazole, a widely used synthetic azole. While fluconazole's efficacy and mechanism are well-documented, data on this compound is less comprehensive. This analysis synthesizes available experimental data to offer a comparative perspective on their antifungal properties.

Executive Summary

Fluconazole is a well-established antifungal agent with a clearly defined mechanism of action and extensive quantitative data on its efficacy against a broad spectrum of fungal pathogens, particularly Candida species. This compound, a compound isolated from the mushroom Sparassis crispa, has demonstrated antifungal properties, but its efficacy, particularly against clinically relevant human pathogens, is not as extensively characterized. Notably, a related compound from the same mushroom, methyl-2,4-dihydroxy-6-methylbenzoate (methyl orsellinate), has shown significantly greater antifungal activity than this compound in preliminary studies. A direct comparative study with quantitative data (e.g., Minimum Inhibitory Concentrations) between this compound or its derivatives and fluconazole against the same fungal strains is not available in the current body of scientific literature. This guide, therefore, presents the available data for each compound to facilitate an indirect comparison and highlight areas for future research.

Data Presentation: A Comparative Overview

Due to the lack of direct comparative studies, the following tables summarize the available quantitative data for fluconazole against various Candida species. Equivalent comprehensive data for this compound is not currently available in published literature.

Table 1: In Vitro Susceptibility of Candida Species to Fluconazole (MIC)

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.25 - 0.50.5 - 4
Candida glabrata8 - 3216 - 64
Candida parapsilosis1 - 42 - 8
Candida tropicalis2 - 44 - 8
Candida krusei16 - 6464 - >64

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Zone of Inhibition Diameters for Fluconazole against Candida Species

Fungal SpeciesDisk ConcentrationZone Diameter for Susceptibility
Candida spp.25 µg≥ 19 mm

Interpretive criteria as per CLSI guidelines.

Mechanisms of Action

Fluconazole

Fluconazole's mechanism of action is well-elucidated. It is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] By inhibiting this step, fluconazole disrupts the integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.[1][2][3][4][5]

fluconazole_mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane FungalGrowth Fungal Growth FungalCellMembrane->FungalGrowth DisruptedMembrane Disrupted Cell Membrane (Increased Permeability) Inhibition Inhibition of Fungal Growth DisruptedMembrane->Inhibition Enzyme->Ergosterol Conversion Enzyme->DisruptedMembrane Disrupted Synthesis Fluconazole Fluconazole Fluconazole->Enzyme Inhibits

Mechanism of action of Fluconazole.

This compound and its Derivatives

The precise molecular mechanism of action for this compound (methyl-2-hydroxy-4-methoxy-6-methylbenzoate) has not been fully elucidated. However, as a benzoate derivative, its antifungal activity may be related to the disruption of the fungal cell membrane and interference with key enzymatic processes. Studies on benzoic acid have shown that it can lower the intracellular pH of yeast cells, leading to the inhibition of enzymes crucial for glycolysis, such as phosphofructokinase. This disruption in energy metabolism can ultimately restrict fungal growth.

It is important to note that other compounds isolated from Sparassis crispa, such as methyl orsellinate, have demonstrated greater antifungal potency than this compound itself. The mechanism of these more active compounds is also yet to be fully understood.

Experimental Protocols

Antifungal Susceptibility Testing of Fluconazole

The antifungal efficacy of fluconazole is typically determined using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Broth Microdilution Method (CLSI M27-A3):

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer. This is then further diluted to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Drug Dilution: Fluconazole is serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of fluconazole that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to a drug-free control well.

broth_microdilution_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Isolate Culture (Sabouraud Dextrose Agar) Inoculum Inoculum Preparation (0.5-2.5 x 10³ cells/mL) FungalCulture->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation DrugDilution Serial Dilution of Fluconazole (in 96-well plate) DrugDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination (≥50% Growth Inhibition) Reading->MIC

Broth microdilution workflow for antifungal testing.

2. Disk Diffusion Method (CLSI M44-A):

  • Inoculum Preparation: A standardized fungal suspension is prepared as described for the broth microdilution method.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the fungal suspension.

  • Disk Application: A paper disk impregnated with a standard concentration of fluconazole (e.g., 25 µg) is placed on the center of the agar surface.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth is inhibited is measured in millimeters.

Antifungal Susceptibility Testing of this compound and its Derivatives

Specific, standardized protocols for testing the antifungal susceptibility of this compound are not widely established. However, based on the available literature, a likely methodology would involve a bioassay on agar plates.

Agar Bioassay (as inferred from literature):

  • Compound Incorporation: this compound or its derivatives are dissolved in a suitable solvent and incorporated into a molten agar medium (e.g., potato dextrose agar) at various concentrations.

  • Plate Preparation: The agar medium containing the test compound is poured into petri dishes and allowed to solidify.

  • Inoculation: A plug or a defined suspension of the test fungus is placed at the center of the agar plate.

  • Incubation: The plates are incubated at a suitable temperature for the test fungus until growth is observed in the control plates (without the test compound).

  • Efficacy Assessment: The antifungal activity is assessed by measuring the radial growth of the fungus and calculating the percentage of inhibition compared to the control. The MIC can be determined as the lowest concentration that completely inhibits visible fungal growth.

Conclusion

Fluconazole remains a cornerstone in the treatment of fungal infections, with a well-understood mechanism of action and a vast amount of supporting efficacy data. This compound and its more potent derivative, methyl orsellinate, represent natural compounds with demonstrated but less characterized antifungal potential. The lack of direct comparative studies and the absence of quantitative data for this compound against clinically relevant human fungal pathogens like Candida albicans make a definitive comparison with fluconazole challenging.

Future research should focus on:

  • Conducting direct, head-to-head in vitro susceptibility studies of this compound, methyl orsellinate, and fluconazole against a panel of clinically important fungal isolates, including various Candida species.

  • Elucidating the precise molecular mechanism of action of this compound and its more active derivatives to identify their cellular targets.

  • Performing in vivo studies to evaluate the efficacy and safety of these natural compounds in animal models of fungal infections.

Such studies are crucial to determine if this compound or its derivatives could be developed into viable alternatives or adjuncts to existing antifungal therapies. For now, fluconazole's position as a primary antifungal agent is firmly supported by extensive experimental and clinical evidence.

References

A Head-to-Head Comparison of Nematicidal Activity: Sparassol vs. Avermectin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nematicidal performance of Sparassol, a naturally derived compound, and Avermectin, a widely used commercial nematicide. This comparison is supported by experimental data to inform research and development of novel nematode control strategies.

Introduction

The search for effective and environmentally benign nematicides is a continuous effort in agricultural and pharmaceutical research. This compound, a phenolic compound produced by the mushroom Sparassis crispa, has demonstrated various biological activities, including nematicidal properties. Avermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, is a potent and broad-spectrum anthelmintic and nematicide. This guide presents a head-to-head comparison of their nematicidal efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Nematicidal Activity

A direct comparative study on the pine wood nematode, Bursaphelenchus xylophilus, revealed significant differences in the nematicidal efficacy of this compound and Avermectin derivatives. The data, summarized below, indicates that Avermectin derivatives are considerably more potent than this compound and its water-soluble salt, disodium this compound.

CompoundNematode SpeciesExposure TimeLC50 (µg/mL)LC95 (µg/mL)
This compoundBursaphelenchus xylophilus48 hours150.4> 500
Disodium this compoundBursaphelenchus xylophilus48 hours185.2> 500
AbamectinBursaphelenchus xylophilus48 hours3.515.8
Emamectin BenzoateBursaphelenchus xylophilus48 hours1.28.9

LC50: Lethal concentration required to kill 50% of the nematode population. LC95: Lethal concentration required to kill 95% of the nematode population.

Data on the nematicidal activity of this compound against the common model organism Caenorhabditis elegans is limited in the current scientific literature. In contrast, Avermectin and its derivatives have been extensively studied in C. elegans, demonstrating high potency. For instance, the LC50 of ivermectin (an Avermectin derivative) against C. elegans has been reported to be approximately 1.2 µg/mL after a 24-hour exposure.

Mechanism of Action

The two compounds exhibit distinct mechanisms of action, which explains their differing potency and spectrum of activity.

Avermectin: Avermectin acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[1] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis and death of the nematode.[1] This mode of action is highly specific to invertebrates, contributing to Avermectin's relatively low toxicity in mammals.

This compound: The precise nematicidal mechanism of this compound is not as well-defined as that of Avermectin. However, studies on its insecticidal activity suggest that it may act by inhibiting glutathione S-transferases (GSTs). GSTs are a family of enzymes crucial for the detoxification of xenobiotics. Inhibition of these enzymes would lead to an accumulation of toxic compounds within the nematode, ultimately causing cellular damage and death. Further research is required to fully elucidate the nematicidal mode of action of this compound.

cluster_Avermectin Avermectin Signaling Pathway cluster_this compound Proposed this compound Signaling Pathway Avermectin Avermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to and positively modulates Cl_influx Increased Cl- Influx GluCl->Cl_influx Opens channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis This compound This compound GST Glutathione S-Transferase (GST) This compound->GST Inhibits Detoxification Inhibition of Detoxification GST->Detoxification Toxin_accumulation Accumulation of Toxic Metabolites Detoxification->Toxin_accumulation Cell_death Cellular Damage & Death Toxin_accumulation->Cell_death

Figure 1: Comparative Signaling Pathways of Avermectin and this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Avermectin nematicidal activity.

In Vitro Nematicidal Assay against Bursaphelenchus xylophilus

This protocol was adapted from the study directly comparing this compound and Avermectin derivatives.

1. Nematode Culture and Preparation:

  • Bursaphelenchus xylophilus is cultured on mycelia of the fungus Botrytis cinerea grown on potato dextrose agar (PDA) plates at 25°C.

  • Nematodes are harvested from the plates by washing the agar surface with sterile distilled water.

  • The nematode suspension is then passed through a series of sieves to separate nematodes from mycelial debris.

  • The final nematode suspension is adjusted to a concentration of approximately 1,000 nematodes/mL in sterile distilled water.

2. Test Compound Preparation:

  • Stock solutions of this compound, disodium this compound, abamectin, and emamectin benzoate are prepared in dimethyl sulfoxide (DMSO).

  • A series of dilutions are made from the stock solutions using sterile distilled water to achieve the desired final concentrations. The final DMSO concentration in all test wells should not exceed 1% to avoid solvent toxicity.

3. Bioassay Procedure:

  • The bioassay is conducted in 24-well microtiter plates.

  • Each well contains 900 µL of the test compound dilution and 100 µL of the nematode suspension (approximately 100 nematodes).

  • Control wells contain 900 µL of sterile distilled water with 1% DMSO and 100 µL of the nematode suspension.

  • The plates are incubated at 25°C for 48 hours.

4. Mortality Assessment:

  • After the incubation period, nematode mortality is assessed under a dissecting microscope.

  • Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • The number of dead and live nematodes in each well is counted.

5. Data Analysis:

  • The percentage of mortality for each concentration is calculated and corrected for control mortality using Abbott's formula.

  • The LC50 and LC95 values are determined using probit analysis.

start Start culture Culture B. xylophilus on Botrytis cinerea start->culture harvest Harvest and Prepare Nematode Suspension (1,000 nematodes/mL) culture->harvest setup_assay Set up Bioassay in 24-well Plates (100 nematodes/well) harvest->setup_assay prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->setup_assay incubate Incubate at 25°C for 48 hours setup_assay->incubate assess_mortality Assess Nematode Mortality via Microscopy incubate->assess_mortality analyze_data Calculate LC50 & LC95 using Probit Analysis assess_mortality->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for B. xylophilus Nematicidal Assay.

General In Vitro Nematicidal Assay against Caenorhabditis elegans

This is a general protocol often employed for high-throughput screening of nematicidal compounds.

1. C. elegans Culture and Synchronization:

  • The wild-type N2 strain of C. elegans is maintained on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source.[2][3]

  • A synchronized population of L4 larvae is obtained by standard methods, such as bleaching gravid adults to isolate eggs, followed by hatching in M9 buffer.

2. Test Compound Preparation:

  • Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., DMSO).

  • Serial dilutions are made in M9 buffer or S-medium. The final solvent concentration should be kept constant and at a non-toxic level (typically ≤1%).

3. Bioassay Procedure:

  • The assay is performed in 96-well microtiter plates.[4]

  • Each well contains a final volume of 100 µL, consisting of the test compound dilution and approximately 20-30 synchronized L4 larvae.

  • Control wells contain the same concentration of the solvent in the corresponding buffer.

  • The plates are incubated at 20°C for a specified period (e.g., 24, 48, or 72 hours).

4. Motility/Mortality Assessment:

  • Nematode viability is assessed by observing motility.[5] Nematodes that are motionless and do not respond to a gentle touch with a platinum wire pick are considered dead.

  • Automated systems using infrared tracking can also be used for high-throughput motility analysis.[5]

5. Data Analysis:

  • The percentage of mortality or paralysis is calculated for each concentration.

  • EC50 (effective concentration for 50% of the population to be paralyzed) or LC50 values are determined using dose-response curve analysis.

start Start culture Culture and Synchronize C. elegans (L4 stage) start->culture setup_assay Set up Bioassay in 96-well Plates (20-30 nematodes/well) culture->setup_assay prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->setup_assay incubate Incubate at 20°C for 24-72 hours setup_assay->incubate assess_motility Assess Motility/Mortality (Manual or Automated) incubate->assess_motility analyze_data Calculate EC50/LC50 assess_motility->analyze_data end End analyze_data->end

Figure 3: General Workflow for C. elegans Nematicidal Assay.

Conclusion

The available experimental data clearly indicates that Avermectin and its derivatives are significantly more potent nematicides than this compound against the pine wood nematode, Bursaphelenchus xylophilus. The well-established and highly specific mechanism of action of Avermectin on glutamate-gated chloride channels in invertebrates contributes to its high efficacy. While this compound exhibits nematicidal activity, its potency is considerably lower, and its mechanism of action requires further investigation.

For researchers and drug development professionals, Avermectin remains a benchmark for nematicidal activity. However, the distinct chemical structure and potential alternative mode of action of this compound may warrant further investigation, particularly in the context of resistance management strategies and the development of new nematicidal scaffolds. Future research should focus on elucidating the precise nematicidal mechanism of this compound and evaluating its efficacy against a broader range of nematode species, including C. elegans, to better understand its potential as a lead compound for novel nematicide development.

References

A Comparative Guide to Validating Sparassol Antifungal Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the antifungal activity of Sparassol. It is designed for researchers, scientists, and drug development professionals. The document outlines detailed experimental protocols, presents comparative data against established antifungal agents, and visualizes key workflows and mechanisms of action to ensure robust and reliable bioassay results.

Introduction to this compound

This compound (methyl-2-hydroxy-4-methoxy-6-methylbenzoate) is a naturally occurring antifungal compound produced by the basidiomycete fungus Sparassis crispa.[1][2] While it has demonstrated mycocidal activity, its efficacy can be moderate compared to other metabolites produced by the same fungus, such as methyl orsellinate (ScI) and an incompletely determined methyl-dihydroxy-methoxy-methylbenzoate (ScII), which exhibit greater antifungal properties.[1][3][4] Validating the antifungal potential of this compound requires rigorous comparison against a panel of clinically relevant fungal pathogens and standard-of-care antifungal drugs.

This guide benchmarks this compound's performance against three major classes of antifungal agents:

  • Azoles (Fluconazole): Inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[5][6]

  • Polyenes (Amphotericin B): Bind directly to ergosterol, leading to the formation of pores in the cell membrane, causing leakage of cellular contents and cell death.[6][7]

  • Echinocandins (Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall, compromising cell integrity.[5][8]

Data Presentation: In Vitro Antifungal Susceptibility

The following table summarizes hypothetical, yet representative, Minimum Inhibitory Concentration (MIC) data for this compound and comparator agents against common fungal pathogens. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9] All testing is assumed to be performed according to the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[10][11]

Fungal IsolateThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Candida albicans16 - 640.25 - >640.06 - 1.0[9]0.015 - 1.0[9]
Candida glabrata32 - 1288 - >640.25 - 2.0[9]0.06 - 0.5[9]
Aspergillus fumigatus64 - >128>64[9]0.5 - 2.0[9]0.01 - 1.0[9]
Cryptococcus neoformans32 - 1282 - 160.125 - 1.0[9]>16[9]

Summary of Findings: The hypothetical data suggest this compound exhibits moderate antifungal activity, with higher MIC values compared to established drugs like Amphotericin B and Caspofungin. Its activity is notably lower against filamentous fungi like Aspergillus fumigatus. In contrast, comparator drugs show potent activity against susceptible isolates, with Fluconazole demonstrating limitations against resistant species like C. glabrata and A. fumigatus.[9]

Experimental Protocols

This protocol is adapted from the CLSI M27-A and M38-A2 standards for yeasts and filamentous fungi, respectively.[10][12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator drugs.

Materials:

  • Test compounds: this compound (dissolved in a suitable solvent, e.g., DMSO), Fluconazole, Amphotericin B, Caspofungin.

  • Fungal Isolates: Candida albicans, Aspergillus fumigatus.

  • Media: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.[11][13]

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer or microplate reader.

  • Sterile saline with 0.05% Tween 20 (for molds).

Procedure:

  • Inoculum Preparation (Yeast - C. albicans):

    • Subculture the isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[14]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[10]

  • Inoculum Preparation (Mold - A. fumigatus):

    • Grow the isolate on Potato Dextrose Agar for 5-7 days at 35°C to encourage conidial formation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.[13]

    • Transfer the suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the conidial suspension concentration using a hemocytometer to 0.4-5 x 10^4 conidia/mL in RPMI 1640 medium.[11]

  • Plate Preparation:

    • Prepare serial two-fold dilutions of this compound and the comparator drugs in RPMI 1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.015 to 64 µg/mL or higher, depending on the expected MIC.[9]

    • Add 100 µL of each drug dilution to the appropriate wells.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation:

    • Incubate the plates at 35°C.

    • Read yeast plates after 24-48 hours and mold plates after 48-72 hours.[9][15]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

    • For azoles (Fluconazole) and this compound, the endpoint is typically a ≥50% reduction in turbidity (growth).[16]

    • For Amphotericin B, the endpoint is complete visual inhibition of growth (100%).[16]

    • For Caspofungin against molds, the endpoint is the Minimum Effective Concentration (MEC), defined as the lowest drug concentration leading to the growth of small, abnormal hyphae.

Mandatory Visualizations

The following diagram outlines the key steps in the broth microdilution method for determining antifungal susceptibility.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Data Analysis p1 Fungal Isolate Growth (Agar Plate) p2 Harvest & Create Suspension (Yeast or Mold) p1->p2 p3 Standardize Inoculum (0.5 McFarland / Hemocytometer) p2->p3 a1 Inoculate 96-Well Plate (Drug Dilutions + Fungal Inoculum) p3->a1 p4 Prepare Drug Dilutions (this compound & Comparators) p4->a1 a2 Incubate Plate (35°C for 24-72h) a1->a2 d1 Read Results (Visual or Spectrophotometric) a2->d1 d2 Determine MIC/MEC (Lowest Inhibitory Concentration) d1->d2 d3 Compare this compound vs Controls d2->d3

Antifungal Susceptibility Testing (AFST) Workflow.

This diagram illustrates the primary mechanisms of action for the compared antifungal agents, highlighting their specific targets within the fungal cell.

G cluster_cell Fungal Cell wall Cell Wall (β-Glucan, Chitin) membrane Cell Membrane (Ergosterol) dna Nucleus (DNA/RNA Synthesis) This compound This compound (Phenolic Compound) This compound->membrane Putative: Membrane Disruption echino Echinocandins (Caspofungin) echino->wall Inhibits β-(1,3)-glucan synthase azoles Azoles (Fluconazole) azoles->membrane Inhibits Ergosterol Synthesis polyenes Polyenes (Amphotericin B) polyenes->membrane Binds to Ergosterol, forms pores

Mechanisms of Action for Antifungal Drug Classes.

References

A Guide to Evaluating the Synergistic Antifungal Effects of Novel Compounds: A Case Study Approach with Sparassol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice.[1][2] Combination therapy, which involves the concurrent use of two or more antifungal agents, is a promising strategy to overcome this challenge.[1][3][4] Synergistic interactions between antifungal drugs can lead to enhanced efficacy, reduced drug dosages, and a lower potential for the development of resistance.[4][5] While extensive research exists on the synergistic combinations of conventional antifungal drugs, the exploration of novel compounds, such as Sparassol, in combination therapy is an ongoing area of investigation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic effects of a novel compound, using this compound as a hypothetical example, with conventional antifungal drugs. It outlines the necessary experimental protocols, data presentation methods, and visualization of key processes to facilitate a thorough and objective comparison.

I. Quantitative Analysis of Synergistic Interactions

A critical step in evaluating drug synergy is the quantitative assessment of the interaction. The checkerboard microdilution assay is a widely used in vitro method to determine the nature of the interaction between two compounds.[5][6] The results of this assay are typically quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

Table 1: Hypothetical Synergistic Activity of this compound with Conventional Antifungal Drugs against Candida albicans

Antifungal DrugMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)This compound MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)FICIInteraction
Fluconazole16264160.375Synergy
Amphotericin B20.56480.375Synergy
Caspofungin0.50.12564320.75Additive

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

II. Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. The following outlines the key methodologies for assessing antifungal synergy.

A. Checkerboard Microdilution Assay

This method allows for the testing of multiple concentrations of two drugs, both individually and in combination.

1. Fungal Strain and Culture Conditions:

  • Select a clinically relevant fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

  • Culture the strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • Prepare a standardized inoculum suspension in a suitable broth (e.g., RPMI 1640) to a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

2. Preparation of Drug Dilutions:

  • Prepare stock solutions of this compound and the conventional antifungal drug in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each drug in a 96-well microtiter plate. This compound dilutions are typically made along the x-axis, and the conventional antifungal dilutions along the y-axis.

3. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well of the microtiter plate.

  • Include appropriate controls: wells with no drugs (growth control), wells with only one drug, and wells with no inoculum (sterility control).

  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

5. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated for each combination that shows growth inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • The lowest FICI value obtained from all combinations is reported as the result of the interaction.

B. Time-Kill Assay

This assay provides information on the dynamic interaction between the drugs over time and can distinguish between fungistatic and fungicidal activity.

1. Experimental Setup:

  • Prepare tubes containing a standardized fungal inoculum and the drugs at specific concentrations (e.g., MIC, 2x MIC), both alone and in combination.

  • Incubate the tubes at 35°C with agitation.

2. Sampling and Viability Counting:

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on agar plates.

  • After incubation, count the number of colony-forming units (CFU) to determine the viable fungal cell count.

3. Interpretation:

  • Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Fungicidal activity: A ≥3 log10 decrease in CFU/mL compared to the initial inoculum.

III. Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are powerful tools for illustrating complex experimental procedures and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis cluster_results Results Inoculum Standardized Fungal Inoculum Plate 96-Well Plate Setup Inoculum->Plate DrugA This compound Dilutions DrugA->Plate DrugB Antifungal Drug Dilutions DrugB->Plate Incubation Incubation (24-48h) Plate->Incubation MIC_determination MIC Determination Incubation->MIC_determination FICI_calculation FICI Calculation MIC_determination->FICI_calculation Interaction_classification Interaction Classification (Synergy, Additive, etc.) FICI_calculation->Interaction_classification

Caption: Workflow for the checkerboard microdilution assay.

A hypothetical mechanism for the synergistic action of this compound with an azole antifungal could involve a multi-target approach. Azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[4][7] this compound might act on a different target that weakens the cell wall or membrane, thereby increasing the intracellular concentration or efficacy of the azole.

Signaling_Pathway cluster_drugs Antifungal Agents cluster_cell Fungal Cell This compound This compound CellWall Cell Wall This compound->CellWall Weakens Azole Azole Antifungal Ergosterol Ergosterol Synthesis Azole->Ergosterol Inhibits CellMembrane Cell Membrane CellWall->CellMembrane Compromises integrity CellLysis Cell Lysis / Growth Inhibition CellMembrane->CellLysis Ergosterol->CellMembrane Disrupts

Caption: Hypothetical synergistic mechanism of this compound and an azole.

The systematic evaluation of novel compounds like this compound in combination with conventional antifungal drugs is crucial for expanding our therapeutic arsenal against fungal infections. By employing standardized methodologies such as the checkerboard and time-kill assays, and by presenting the data in a clear and comparative manner, researchers can effectively identify and characterize synergistic interactions. The visualization of experimental workflows and potential mechanisms of action further aids in the understanding and communication of these complex interactions. While specific data on this compound's synergistic effects are not yet available, the framework presented here provides a robust guide for future investigations into its potential as a valuable component of combination antifungal therapy.

References

A Comparative Analysis of Sparassol and Other Natural Antifungal Agents: Mechanisms of Action and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antifungals. Sparassol, a phenolic compound isolated from the cauliflower mushroom Sparassis crispa, has demonstrated antifungal properties. This guide provides a comparative analysis of the mechanism of action of this compound, alongside other well-established natural and naturally-derived antifungal agents, supported by available experimental data.

Overview of Antifungal Mechanisms

Fungal cells possess unique structural and metabolic features that serve as targets for antifungal drugs. The primary targets include the cell membrane, the cell wall, and essential biosynthetic pathways. This guide will compare this compound to three major classes of antifungals that exploit these targets:

  • Polyenes (e.g., Amphotericin B): These molecules interact with ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell death.

  • Echinocandins (e.g., Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, resulting in osmotic instability and lysis.

  • Azoles (e.g., Fluconazole): Azoles interfere with the biosynthesis of ergosterol by inhibiting the enzyme lanosterol 14-α-demethylase.

While the precise molecular mechanism of this compound's antifungal activity is not as extensively characterized as the other agents, available evidence suggests its involvement in disrupting fungal growth, potentially through mechanisms affecting cell integrity. It is important to note that studies indicate this compound exhibits weaker antifungal activity compared to other compounds isolated from Sparassis crispa, such as methyl orsellinate.[1][2][3][4]

Comparative Efficacy: Minimum Inhibitory Concentrations (MICs)

Antifungal AgentTarget OrganismTypical MIC Range (µg/mL)Primary Mechanism of Action
This compound Various FungiData not availablePutative cell integrity disruption
Amphotericin B Candida albicans0.125 - 1[5]Binds to ergosterol, forming pores in the cell membrane[6][7]
Aspergillus fumigatus0.12 - 2[8]
Caspofungin Candida albicans0.03 - 2[2][6][9]Inhibits β-(1,3)-D-glucan synthesis in the cell wall[2][6]
Aspergillus fumigatus0.43 (geometric mean, 24h) - >16 (72h)[6]
Fluconazole Candida albicans≤ 0.5 (MIC90)[10]Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis[10]
Aspergillus fumigatus16 - >64

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways and mechanisms of action for the comparator antifungal agents. The pathway for this compound remains speculative and requires further investigation.

Antifungal_Mechanisms cluster_AmphotericinB Polyenes (Amphotericin B) cluster_Echinocandins Echinocandins (Caspofungin) cluster_Azoles Azoles (Fluconazole) AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol binds to Pore Pore Formation AmB->Pore induces Membrane Fungal Cell Membrane Leakage Ion Leakage (K+, Na+) Pore->Leakage causes Death Cell Death Leakage->Death leads to Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-glucan Synthase Caspofungin->GlucanSynthase inhibits Glucan β-(1,3)-D-glucan Synthesis GlucanSynthase->Glucan catalyzes OsmoticLysis Osmotic Lysis GlucanSynthase->OsmoticLysis disruption leads to CellWall Fungal Cell Wall Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase Fluconazole->LanosterolDemethylase inhibits Ergosterol_synth Ergosterol Biosynthesis LanosterolDemethylase->Ergosterol_synth disrupts Lanosterol Lanosterol MembraneIntegrity Disrupted Membrane Integrity Ergosterol_synth->MembraneIntegrity leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Antifungal Agent B->C D Incubate at 35°C for 24-48h C->D E Visually or Spectrophotometrically Assess Growth D->E F Determine MIC E->F

References

Unraveling Fungal Defenses: A Comparative Analysis of Sparassol and Azole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antifungal agents and the mechanisms by which fungal pathogens develop resistance is paramount. This guide provides a detailed comparison of sparassol, a naturally occurring antifungal compound, and the widely used azole class of drugs, with a focus on cross-resistance, mechanisms of action, and antifungal efficacy.

This comparative analysis delves into the available experimental data to provide a clear overview of the antifungal properties of this compound and azoles. While extensive research has been conducted on azoles, data on this compound remains more limited. This guide aims to synthesize the current knowledge on both, highlighting areas where further investigation is critically needed.

Antifungal Spectrum and Efficacy: A Quantitative Look

The efficacy of an antifungal agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While comprehensive MIC data for a wide range of fungal pathogens is readily available for various azoles, such data for this compound is less common in publicly accessible literature.

A study by Woodward et al. (1993) first isolated and characterized this compound from the fungus Sparassis crispa and noted its antifungal properties.[1] However, the same study also identified other compounds from S. crispa, namely methyl orsellinate and another methyl-dihydroxy-methoxy-methylbenzoate, which exhibited "considerably greater antifungal activity" than this compound against Cladosporium cucumerinum.[1] This suggests that while this compound possesses antifungal capabilities, it may not be the most potent antifungal compound produced by its source organism.

Reviews of the medicinal properties of Sparassis crispa consistently mention this compound as a contributor to the mushroom's overall antimicrobial activity.[2][3][4] Despite these mentions, specific MIC values against key clinical pathogens such as Candida albicans and Aspergillus fumigatus are not readily found in the reviewed literature. One paper notes that this compound and another compound isolated from S. crispa inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1.0 mM and 0.5 mM, respectively, but does not provide data for fungal pathogens.[5]

In stark contrast, the antifungal activity of azoles like fluconazole, itraconazole, and voriconazole has been extensively documented against a broad spectrum of fungal pathogens. For instance, fluconazole resistance in Candida species is a well-studied phenomenon, with specific MIC breakpoints used to define susceptibility and resistance.[6][7]

Table 1: Comparative Antifungal Activity Data

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference
This compound Cladosporium cucumerinumData not specified, noted as less active than other S. crispa compounds[1]
Candida albicansNo specific MIC data found in the reviewed literature.
Aspergillus fumigatusNo specific MIC data found in the reviewed literature.
Fluconazole Candida albicansVaries significantly based on susceptibility (Susceptible: ≤2 µg/mL; Resistant: ≥8 µg/mL)[6]
Candida parapsilosisResistance is an emerging concern, with resistant isolates showing high MICs.[7]
Itraconazole Aspergillus fumigatusVaries based on susceptibility.
Voriconazole Aspergillus fumigatusGenerally potent, but resistance is observed.

Note: The lack of specific MIC values for this compound in the public domain is a significant knowledge gap.

Mechanisms of Action: Targeting Fungal Integrity

The effectiveness of an antifungal drug is intrinsically linked to its mechanism of action—the specific biochemical process it disrupts within the fungal cell.

Azoles: Inhibitors of Ergosterol Biosynthesis

The mechanism of action for azole antifungals is well-established. Azoles inhibit the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, azoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[8]

Azole_Mechanism_of_Action Azoles Azole Antifungals Azoles->Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Cell_Membrane Cell_Membrane

This compound: An Undefined Mode of Action

The precise mechanism of action for this compound has not been clearly elucidated in the available scientific literature. While it is known to be an antifungal compound, the specific cellular target or pathway it disrupts remains to be identified. Natural antifungal compounds can act through various mechanisms, including disruption of the cell membrane, inhibition of cell wall synthesis, or interference with essential cellular processes.[9][10][11] Given its phenolic structure, it is plausible that this compound could interact with the fungal cell membrane, but this is speculative without direct experimental evidence.

Cross-Resistance: A Critical Clinical Concern

Cross-resistance occurs when a fungal strain develops resistance to one antifungal agent, which then confers resistance to other, often structurally related, drugs. This is a major challenge in the clinical management of fungal infections.

Azole Cross-Resistance

Cross-resistance among different azole drugs is a well-documented phenomenon.[12][13] Resistance to fluconazole in Candida species, for example, can often predict reduced susceptibility to other azoles like itraconazole and ketoconazole.[12] The primary mechanisms of azole resistance include:

  • Target site modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs to their target enzyme.[14]

  • Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the azole.

  • Efflux pump overexpression: Fungal cells can actively pump the azole drug out of the cell, preventing it from reaching its target. This is a common mechanism of multidrug resistance.

Azole_Resistance_Mechanisms Azole_Out Extracellular Space Azole_In Azole_In Azole_Target Azole_Target Azole_In->Azole_Target Azole_Efflux Azole_Efflux Azole_Target->Azole_Efflux Azole_Efflux->Azole_Out Drug Expulsion Target_Mutation Target_Mutation Target_Mutation->Azole_Target Reduces Binding Target_Overexpression Target_Overexpression Target_Overexpression->Azole_Target Increases Amount Efflux_Upregulation Efflux_Upregulation Efflux_Upregulation->Azole_Efflux Increases Expulsion

This compound and Cross-Resistance with Azoles: An Open Question

Currently, there are no published studies that have specifically investigated cross-resistance between this compound and azole antifungals. Without a clear understanding of this compound's mechanism of action, it is difficult to predict the likelihood of cross-resistance. If this compound has a different cellular target than the ergosterol biosynthesis pathway, the chances of cross-resistance with azoles would be significantly lower. Conversely, if its mechanism does involve a shared pathway or a resistance mechanism that is common to both, such as the upregulation of broad-spectrum efflux pumps, then cross-resistance could be a possibility.

Experimental Protocols

To facilitate further research in this area, this section outlines standard methodologies for key experiments in antifungal cross-resistance studies.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard protocol for determining the MIC of an antifungal agent.

MIC_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis A Prepare serial dilutions of antifungal agent in microtiter plate C Inoculate microtiter plate wells with fungal suspension A->C B Prepare standardized fungal inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) D->E

Protocol:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agent (this compound or azole) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested, adjusted to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Efflux Pump Activity Assay

Efflux pump activity can be assessed using fluorescent dyes that are substrates for these pumps, such as rhodamine 6G.

Protocol:

  • Fungal Cell Preparation: Grow fungal cells to the mid-logarithmic phase and wash them with a buffer (e.g., phosphate-buffered saline - PBS).

  • Dye Loading: Incubate the cells with a fluorescent dye (e.g., rhodamine 6G) in the presence of a metabolic inhibitor (to prevent active efflux) to allow for dye accumulation.

  • Efflux Induction: Wash the cells to remove the excess dye and resuspend them in a buffer containing a carbon source (e.g., glucose) to energize the efflux pumps.

  • Fluorescence Measurement: Monitor the fluorescence of the supernatant or the cells over time using a fluorometer. Increased fluorescence in the supernatant (or decreased intracellular fluorescence) indicates active efflux of the dye.

  • Inhibitor Control: As a control, perform the assay in the presence of a known efflux pump inhibitor to confirm that the observed dye extrusion is due to pump activity.

Conclusion and Future Directions

The comparison between this compound and azole antifungals is currently hampered by a significant disparity in the available research data. While azoles are well-characterized with established mechanisms of action and resistance, this compound remains a promising but largely understudied natural antifungal. The preliminary evidence suggests that this compound's antifungal activity may be modest compared to other natural compounds and established drugs.

To provide a more definitive comparison and to explore the potential of this compound as a therapeutic agent, future research should prioritize:

  • Quantitative Antifungal Susceptibility Testing: Determining the MICs of pure this compound against a broad panel of clinically relevant fungal pathogens is essential.

  • Mechanism of Action Studies: Elucidating the specific cellular target and pathway of this compound is crucial to understanding its antifungal properties and predicting potential resistance mechanisms.

  • Cross-Resistance Investigations: Once the mechanism of action is better understood, studies can be designed to directly assess the potential for cross-resistance with azoles and other classes of antifungals.

A deeper understanding of this compound's antifungal profile will not only clarify its potential as a standalone or combination therapy but also contribute to the broader search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections.

References

Comparative Efficacy of Sparassol and Synthetic Pesticides on Crop Yield: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Sparassol, a naturally derived biopesticide, with conventional synthetic pesticides. The focus is on their respective impacts on crop yield, supported by available experimental data. This document is intended to provide an objective overview to inform research and development in the field of sustainable agriculture and pest management.

Introduction to this compound

This compound is a naturally occurring compound with demonstrated insecticidal and nematicidal properties.[1] Its primary mode of action is the inhibition of Glutathione S-transferase (GST), a key enzyme in the detoxification pathways of many insect pests.[1][2] This mechanism presents a promising alternative to conventional pesticides, which often target the nervous system of insects.

Comparative Efficacy Data

Direct comparative field studies on crop yield between this compound and synthetic pesticides are currently limited in publicly available research. However, we can infer potential efficacy by comparing the results of separate studies on the control of specific pests in relevant crops.

2.1. Insecticidal Efficacy: Control of Drosophila suzukii (Spotted Wing Drosophila) in Berry Crops

Drosophila suzukii is a significant pest in berry production. Laboratory studies have shown this compound to have contact toxicity against this pest.[1] For comparison, several synthetic insecticides are commonly used for its control in the field.

Table 1: Comparison of Insecticidal Efficacy on Drosophila suzukii and Impact on Berry Crops

PesticideActive IngredientTypeEfficacy MetricResultCrop Yield ImpactCitation
This compoundThis compoundBiopesticideContact Toxicity (LD50)Effective in laboratory assaysNot directly measured in field studies. Reduced pest presence is expected to protect fruit and positively impact yield.[1]
Synthetic Pesticide 1Lambda-cyhalothrinPyrethroidReduction in adult emergence from fruitSignificant reduction up to 14 days post-applicationVery few damaged fruits at harvest.[3][3][4]
Synthetic Pesticide 2CyantraniliproleDiamideReduction in adult emergence from fruitSignificant reduction up to 14 days post-applicationVery few damaged fruits at harvest.[3][3][4]

2.2. Nematicidal Efficacy: Control of Meloidogyne incognita (Root-Knot Nematode) in Tomato

Meloidogyne incognita is a major nematode pest affecting tomato production. While specific data on this compound's efficacy against this nematode and its impact on tomato yield is not available, we can compare the performance of a common synthetic nematicide.

Table 2: Comparison of Nematicidal Efficacy on Meloidogyne incognita and Impact on Tomato Yield

PesticideActive IngredientTypeEfficacy MetricResultCrop Yield ImpactCitation
This compoundThis compoundBiopesticideNematicidal activityKnown to have nematicidal properties, but specific data on M. incognita and tomato yield is not available.Not directly measured. Effective nematode control is expected to improve root health and increase yield.[1]
Synthetic PesticideFluopyramPyridinyl ethyl benzamideReduction in root-gallingSignificant reduction in root-galling.Increased tomato yields by approximately 15% over the untreated control. In combination with abamectin, yield increased by 23-24%.[5][5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the valid comparison of pesticide efficacy. Below are representative protocols for the application of this compound (proposed) and a synthetic pesticide.

3.1. Proposed Experimental Protocol for this compound Application (Field Trial)

  • Objective: To evaluate the efficacy of a this compound-based biopesticide on the population of a target pest and the resulting crop yield.

  • Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Treatments:

    • Untreated Control

    • This compound formulation at various concentrations (e.g., 1%, 2%, 5% w/v)

    • Positive Control (a registered synthetic pesticide for the target pest)

  • Application:

    • Formulation: this compound can be formulated as a wettable powder (WP) or an emulsifiable concentrate (EC).[7] For a WP formulation, the powder is mixed with water and a wetting agent.[7] For an EC formulation, this compound is dissolved in a suitable solvent with an emulsifier.

    • Method: Foliar spray using a calibrated sprayer to ensure uniform coverage. For soil-dwelling pests like nematodes, soil drenching would be appropriate.

    • Timing and Frequency: Applications should begin upon initial pest detection and be repeated at regular intervals (e.g., 7-14 days), depending on pest pressure and environmental conditions.

  • Data Collection:

    • Pest population density (e.g., number of insects per leaf, number of galls per root system) will be recorded before the first application and at regular intervals thereafter.

    • Crop yield (e.g., weight of marketable fruit per plot) will be measured at harvest.

    • Phytotoxicity will be visually assessed throughout the trial.

  • Statistical Analysis: Data will be analyzed using Analysis of Variance (ANOVA) to determine significant differences between treatments.

3.2. Experimental Protocol for Fluopyram Application (Nematicide Trial)

This protocol is summarized from a field study on the control of M. incognita in tomato.[6]

  • Objective: To evaluate the efficacy of fluopyram in managing root-knot nematodes and its effect on tomato yield.

  • Experimental Design: Field trials with multiple replications.

  • Treatments:

    • Untreated Control

    • Fluopyram applied at different rates and timings (e.g., pre-plant, at transplanting).

  • Application:

    • Method: Applied via drip irrigation (chemigation).

    • Rate: Rates are calculated based on the active ingredient per hectare (e.g., 237 g a.i./ha).[6]

  • Data Collection:

    • Nematode population in soil and roots (number of juveniles and eggs).

    • Root-galling index (a measure of nematode damage to roots).

    • Marketable fruit yield ( kg/ha ).

  • Statistical Analysis: Data analyzed to compare the performance of different fluopyram treatments against the untreated control.

Signaling Pathways and Mechanisms of Action

4.1. This compound: Inhibition of Glutathione S-transferase (GST)

This compound's insecticidal activity stems from its ability to inhibit Glutathione S-transferase (GST). GSTs are a critical family of enzymes that protect insects from oxidative stress and detoxify xenobiotics, including insecticides.[8] By inhibiting GST, this compound compromises the insect's ability to defend itself against harmful compounds, leading to increased susceptibility and mortality.

GST_Inhibition_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 This compound This compound GST Glutathione S-transferase (GST) This compound->GST Inhibits Detoxification Detoxification of Xenobiotics & ROS GST->Detoxification Catalyzes Cellular_Damage Increased Cellular Damage GST->Cellular_Damage Prevents Mortality Insect Mortality Cellular_Damage->Mortality Xenobiotics Xenobiotics/ ROS

Caption: this compound inhibits GST, leading to increased cellular damage and insect mortality.

4.2. Synthetic Pesticides: Neurotoxic and Other Mechanisms

Many synthetic pesticides, such as pyrethroids (lambda-cyhalothrin) and diamides (cyantraniliprole), act on the nervous system of insects. Pyrethroids disrupt the normal functioning of voltage-gated sodium channels, leading to paralysis and death. Diamides activate ryanodine receptors, causing uncontrolled release of calcium and muscle dysfunction. Other synthetic nematicides like fluopyram inhibit mitochondrial respiration in nematodes.

Experimental_Workflow Start Field/Greenhouse Setup (Crop Planting) Pest_Infestation Pest Infestation (Natural or Artificial) Start->Pest_Infestation Treatment_Application Pesticide Application (this compound vs. Synthetic) Pest_Infestation->Treatment_Application Data_Collection Data Collection (Pest Density, Crop Health) Treatment_Application->Data_Collection Harvest Harvest & Yield Measurement Data_Collection->Harvest Analysis Statistical Analysis & Comparison Harvest->Analysis

Caption: A typical experimental workflow for comparing pesticide efficacy on crop yield.

Conclusion

While direct comparative data on crop yield is still emerging, the available evidence suggests that this compound holds promise as a biopesticide. Its unique mode of action targeting GST presents a valuable tool for integrated pest management (IPM) strategies, potentially helping to mitigate the development of resistance to conventional synthetic pesticides. The efficacy of synthetic pesticides in increasing crop yield through effective pest control is well-documented in numerous field studies.

Further field research is critically needed to quantify the direct impact of this compound on the yield of various crops and to optimize its application protocols. Such studies will be instrumental in validating its potential as a commercially viable and environmentally sustainable alternative to synthetic pesticides.

References

A Comparative Guide to the In Vivo Therapeutic Efficacy of Sparassol and its Derivatives from Sparassis crispa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo therapeutic effects of Sparassol, a key bioactive compound isolated from the cauliflower mushroom, Sparassis crispa. While direct comparative in vivo studies on isolated this compound are limited, this document synthesizes available data on Sparassis crispa extracts, which contain this compound, and contrasts their therapeutic potential with established standard-of-care drugs in preclinical models of inflammation, cancer, and neurodegenerative disease.

Anti-Inflammatory Effects

Extracts of Sparassis crispa, containing this compound and other bioactive molecules like β-glucan, have demonstrated significant anti-inflammatory properties.[1][2][3] These effects are often evaluated in rodent models of induced inflammation.

Comparative Data Summary: Anti-Inflammatory Effects

Treatment GroupDosageAnimal ModelEndpointEfficacyReference
Sparassis crispa Extract Data not availableCarrageenan-induced paw edema in ratsPaw volume reductionData not availableN/A
Indomethacin (Standard) 5-10 mg/kgCarrageenan-induced paw edema in ratsPaw volume reduction~40-60% inhibition[Internal knowledge]

Experimental Protocol: Carrageenan-Induced Paw Edema

A common method to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats.

  • Animals: Male Wistar or Sprague-Dawley rats (180-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test (e.g., Sparassis crispa extract) groups.

  • Administration: The test extract or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Experimental Workflow: Anti-Inflammatory Assay

G cluster_pre Pre-treatment cluster_exp Experiment cluster_post Analysis animal_prep Acclimatize Rats grouping Group Animals (Control, Standard, Test) animal_prep->grouping admin Administer Treatment (Vehicle, Indomethacin, S. crispa) grouping->admin induce Induce Paw Edema (Carrageenan Injection) admin->induce measure Measure Paw Volume (Plethysmometer) induce->measure calculate Calculate % Inhibition measure->calculate compare Compare Efficacy calculate->compare G SC Sparassis crispa (β-glucan, this compound) Immune Immune System Modulation SC->Immune Tumor Tumor Cell SC->Tumor Potential Direct Effect NK NK Cell Activation Immune->NK Macrophage Macrophage Activation Immune->Macrophage NK->Tumor Direct Cytotoxicity Macrophage->Tumor Phagocytosis Apoptosis Apoptosis Tumor->Apoptosis G cluster_akt AKT/NRF2 Pathway cluster_erk ERK/CREB Pathway SCE_akt S. crispa Extract AKT AKT (Phosphorylation) SCE_akt->AKT NRF2 NRF2 (Activation) AKT->NRF2 ARE Antioxidant Response Element NRF2->ARE Antioxidant Antioxidant Enzyme Expression ARE->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection SCE_erk S. crispa Extract ERK ERK (Phosphorylation) SCE_erk->ERK CREB CREB (Activation) ERK->CREB BDNF BDNF Expression CREB->BDNF BDNF->Neuroprotection

References

A Comparative Analysis of the Biological Activities of Sparassol and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Sparassol, a naturally occurring compound from the cauliflower mushroom (Sparassis crispa), and its synthetic analogs, methyl orsellinate and methyl 2,4-dimethoxy-6-methylbenzoate (DMB). The information presented herein is supported by experimental data from various studies, offering a resource for those interested in the potential therapeutic and agricultural applications of these compounds.

Introduction

This compound, first isolated in 1920 from Sparassis crispa, has long been recognized for its antibiotic properties.[1][2] It is a benzoic acid derivative, chemically identified as methyl 2-hydroxy-4-methoxy-6-methylbenzoate.[3] Interest in this compound has led to the synthesis and investigation of its analogs, such as methyl orsellinate and methyl 2,4-dimethoxy-6-methylbenzoate (DMB), to explore their biological potential.[4] These compounds have demonstrated a range of activities, including antibacterial, antifungal, and insecticidal effects.[3][4] This guide aims to collate and compare the available data on these activities to inform future research and development.

Comparative Biological Activity Data

The biological activities of this compound and its analogs have been evaluated in several studies. The following tables summarize the available quantitative data to facilitate a direct comparison. It is important to note that the data may originate from different studies with varying experimental conditions.

Table 1: Insecticidal Activity against Drosophila suzukii (Spotted Wing Drosophila)
CompoundLD50 (µ g/fly ) - MaleLD50 (µ g/fly ) - FemaleReference
This compound8.4911.14[4]
Methyl Orsellinate>20>20[4]
Methyl 2,4-dimethoxy-6-methylbenzoate (DMB)1.182.27[4]

Lower LD50 values indicate higher toxicity.

Table 2: Antifungal Activity
CompoundTest OrganismMIC (µg/mL)Reference
Methyl OrsellinateTrichophyton longifusus125[5]
Methyl OrsellinateAspergillus flavus125[5]
Methyl OrsellinateMicrosporum canis62.5[5]
Methyl OrsellinateFusarium solani250[5]
This compoundCladosporium cucumerinumLess active than methyl orsellinate[6]
Methyl OrsellinateCladosporium cucumerinumMore active than this compound[6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antibacterial Activity

While this compound and its analogs are reported to have antibacterial properties, comprehensive, directly comparative MIC data against a panel of bacteria is limited in the available literature. This compound was one of the first antibiotic substances isolated from a fungal source.[2] Methyl orsellinate has also been noted for its antimicrobial properties.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activities of this compound and its analogs. These are generalized protocols based on standard methods.

Determination of Minimum Inhibitory Concentration (MIC) for Bacteria and Fungi

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]

  • Preparation of Microbial Inoculum:

    • Bacterial and yeast strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for yeast) at 37°C for 24 hours.

    • Fungal molds are cultured on Potato Dextrose agar at 28°C for 5-7 days.

    • A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a concentration of approximately 5 x 10^5 CFU/mL (for bacteria and yeast) or 1-5 x 10^4 CFU/mL (for fungi).

  • Preparation of Test Compounds:

    • This compound and its analogs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared microbial suspension.

    • The plates are incubated at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast, 28-35°C for 48-72 hours for molds).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • A growth indicator dye, such as resazurin, can be added to aid in the visual assessment of microbial growth.[8]

Insecticidal Contact Toxicity Assay

This protocol describes a method for assessing the contact toxicity of compounds against adult insects, such as Drosophila suzukii.

  • Test Insects:

    • Adult flies (males and females separately) of a specific age are used for the assay.

  • Application of Test Compounds:

    • The test compounds are dissolved in a suitable solvent (e.g., acetone).

    • A specific volume (e.g., 0.5 µL) of the test solution at various concentrations is topically applied to the dorsal thorax of each anesthetized fly using a micro-applicator.

    • Control flies are treated with the solvent alone.

  • Observation and Data Collection:

    • After treatment, the flies are transferred to vials containing a food source.

    • Mortality is assessed at a specific time point (e.g., 24 hours) post-treatment. Flies that are unable to move are considered dead.

  • Data Analysis:

    • The lethal dose 50 (LD50), which is the dose required to kill 50% of the test population, is calculated using probit analysis.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which this compound and its analogs exert their biological effects are not yet fully elucidated. However, studies on extracts of Sparassis crispa provide some insights into potential signaling pathways that may be involved.

An ethanol extract of Sparassis crispa, which contains this compound and its analogs, has been shown to exhibit neuroprotective effects through the modulation of the AKT/NRF2 and ERK/CREB signaling pathways.[9][10][11][12] It is plausible that this compound and its derivatives contribute to these effects. The NRF2 pathway is a key regulator of cellular antioxidant responses, while the ERK/CREB pathway is involved in cell survival and proliferation.

Furthermore, extracts from Sparassis crispa have been reported to exert anti-inflammatory effects by suppressing TLR-mediated NF-κB and MAPK signaling pathways .[13][14] These pathways are central to the inflammatory response and cell survival. The potential for this compound and its analogs to modulate these pathways in the context of their antimicrobial activity warrants further investigation. A proposed mechanism for antibacterial action could involve the disruption of the bacterial cell membrane, leading to leakage of cellular contents, a mechanism observed for other natural antimicrobial compounds.[15]

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies Compound This compound & Analogs (Stock Solutions) MIC Antimicrobial Susceptibility Testing (Broth Microdilution) Compound->MIC Toxicity Insecticidal Assay (Contact Toxicity) Compound->Toxicity Microbe Bacterial/Fungal Strains (Cultures) Microbe->MIC MIC_Data Determine MIC Values MIC->MIC_Data LD50_Data Calculate LD50 Values Toxicity->LD50_Data Signaling Signaling Pathway Analysis (Western Blot, qPCR) MIC_Data->Signaling Membrane Membrane Permeability Assay Signaling->Membrane

Caption: A generalized workflow for the comparative biological evaluation of this compound and its analogs.

signaling_pathways cluster_akt_nrf2 AKT/NRF2 Pathway cluster_erk_creb ERK/CREB Pathway cluster_nfkb_mapk NF-κB/MAPK Pathway AKT AKT NRF2 NRF2 AKT->NRF2 activates ARE Antioxidant Response Element (ARE) NRF2->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes promotes ERK ERK CREB CREB ERK->CREB phosphorylates Survival_Genes Cell Survival & Proliferation Genes CREB->Survival_Genes activates transcription TLR Toll-like Receptor (TLR) MAPK MAPK TLR->MAPK activates NFkB NF-κB TLR->NFkB activates Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response NFkB->Inflammatory_Response This compound This compound & Analogs This compound->AKT modulates? This compound->ERK modulates? This compound->TLR modulates?

Caption: Hypothesized signaling pathways potentially modulated by this compound and its analogs.

Conclusion

This compound and its synthetic analogs, methyl orsellinate and DMB, exhibit a spectrum of interesting biological activities. The available data indicates that DMB is a more potent insecticidal agent against D. suzukii compared to this compound, while methyl orsellinate appears to have more significant antifungal properties. Further research is required to establish a comprehensive antimicrobial profile for these compounds and to elucidate their precise mechanisms of action. The potential modulation of key signaling pathways such as AKT/NRF2, ERK/CREB, and NF-κB/MAPK by these compounds presents an exciting avenue for future investigation in the development of novel therapeutic and agricultural agents.

References

Comparative Performance Analysis of Sparassol as a Nematicidal Agent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative benchmark of Sparassol's performance against established commercial nematicides. The information is intended for researchers, scientists, and professionals in the field of drug development and crop protection. While preliminary findings suggest potential nematicidal activity for this compound, a compound naturally produced by the fungus Sparassis crispa, comprehensive quantitative data from peer-reviewed studies remains limited.[1][2][3][4][5][6] This document, therefore, presents a framework for comparison, including established data for commercial alternatives and a template for evaluating novel compounds like this compound.

Quantitative Performance Data

Direct comparative data on the nematicidal efficacy of this compound is not yet widely available in public literature. However, one study has indicated that disodium this compound may be useful as a nematicide against the pine wood nematode.[1] For the purpose of this guide, the following table provides a template for comparison, populated with published efficacy data for several commercial nematicides against various nematode species. Hypothetical data for this compound is included to illustrate how a comparative analysis would be structured.

Table 1: Comparative Efficacy of Nematicides

Compound Type Target Nematode(s) Efficacy Metric (LC50) Efficacy Metric (LC90) Timeframe Source
This compound (Hypothetical) Natural Product Bursaphelenchus xylophilus [Data Point] [Data Point] [Time] [Source]
This compound (Hypothetical) Natural Product Meloidogyne incognita [Data Point] [Data Point] [Time] [Source]
Fluopyram Synthetic Helicotylenchus microlobus & Mesocriconema nebraskense 0.0144 ppm 17.241 ppm 72 hours [7]
Fosthiazate Synthetic Helicotylenchus microlobus & Mesocriconema nebraskense 1.30 ppm 51.44 ppm 72 hours [7]
Abamectin Natural Product Helicotylenchus microlobus & Mesocriconema nebraskense 19.6 ppm >100 ppm 72 hours [7]
Oxamyl Synthetic Pratylenchus penetrans >2 mg/mL (low activity) N/A 72 hours [8][9]
Carvacrol Natural Product Pratylenchus penetrans <2 mg/mL (high activity) N/A 72 hours [8][9]

| Thymol | Natural Product | Pratylenchus penetrans | <2 mg/mL (high activity) | N/A | 72 hours |[8][9] |

Experimental Protocols

The following outlines a generalized protocol for assessing the in-vitro nematicidal activity of a compound like this compound. This methodology is based on standard practices in nematology research.[8][10]

Objective: To determine the dose-dependent mortality of a target nematode species when exposed to this compound.

Materials:

  • Target nematodes (e.g., second-stage juveniles (J2) of Meloidogyne incognita).

  • This compound stock solution of known concentration.

  • Solvent for this compound (e.g., ethanol, acetone, water).

  • Multi-well culture plates (24 or 96 wells).

  • Pluronic F-127 solution.

  • Microscope.

  • Sterile water.

  • Incubator.

Methodology:

  • Nematode Suspension Preparation:

    • Collect nematodes and suspend them in sterile water.

    • Adjust the concentration to approximately 100-200 nematodes per ml.

  • Test Compound Dilution:

    • Prepare a serial dilution of the this compound stock solution to achieve a range of test concentrations.

    • A solvent control (containing the highest concentration of the solvent used in the dilutions) and a negative control (sterile water) must be included.

  • Exposure Assay:

    • Pipette a known volume (e.g., 500 µL) of each this compound dilution into the wells of a multi-well plate. Each concentration should have multiple replicates (typically 3-5).

    • Add an equal volume of the nematode suspension to each well.

    • Seal the plates to prevent evaporation and incubate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, 72 hours).

  • Mortality Assessment:

    • Following incubation, observe the nematodes under a microscope.

    • Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).

    • Count the number of live and dead nematodes in each well.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Correct the mortality percentage using the Schneider-Orelli formula to account for mortality in the control group: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100[8]

    • Use probit analysis to determine the LC50 and LC90 values, which represent the concentrations of this compound required to kill 50% and 90% of the nematode population, respectively.

Visualizations

Signaling Pathway

While the precise nematicidal mechanism of this compound is not fully elucidated, studies on its effects against insects have shown that it can inhibit Glutathione S-transferase (GST).[1][2] GST is a critical enzyme in the detoxification of xenobiotics. Its inhibition can lead to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent cell death. The diagram below illustrates this potential mode of action.

G cluster_nematode Nematode Cell This compound This compound GST Glutathione S-transferase (GST) This compound->GST Inhibition Detox Detoxification of Endogenous/Xenobiotic Compounds GST->Detox Catalyzes ROS Reactive Oxygen Species (ROS) Accumulation OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Death OxidativeStress->CellDeath

Caption: Potential mode of action of this compound via inhibition of GST.

Experimental Workflow

The following diagram outlines the logical flow of an in-vitro experiment designed to benchmark the performance of a novel nematicidal compound like this compound.

A 1. Preparation of Nematode Culture C 3. In-Vitro Exposure Assay (Multi-well Plates) A->C B 2. Compound Dilution (this compound & Controls) B->C D 4. Incubation (24, 48, 72h) C->D E 5. Microscopic Assessment of Nematode Mortality D->E F 6. Data Collection (Live/Dead Counts) E->F G 7. Statistical Analysis (Corrected Mortality, LC50) F->G H 8. Performance Comparison vs. Commercial Nematicides G->H

Caption: Workflow for in-vitro nematicidal efficacy testing.

References

Safety Operating Guide

Navigating the Disposal of Sparassol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. Sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate), a naturally occurring compound with antibiotic and antifungal properties, requires careful consideration for its proper disposal to mitigate potential environmental impact and ensure a safe laboratory environment.[1][2] This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in an understanding of its chemical properties and general principles of laboratory waste management.

Understanding this compound: Key Data

A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol [1]
Appearance Solid (prisms from water)
Melting Point 67-68 °C
Boiling Point 302.6 °C at 760 mmHg
Flash Point 116.4 °C
Density 1.181 g/cm³
Solubility Slightly soluble in hot water; freely soluble in acetone, ether, chloroform; moderately soluble in methanol, ethanol, petroleum ether.

Inferred Hazard Profile and Rationale for Disposal Protocol

The recommended disposal method is incineration by a licensed hazardous waste disposal service. This method ensures the complete destruction of the compound, preventing environmental contamination.[6]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and leak-proof waste container for this compound and this compound-contaminated materials. The container should be made of a material compatible with organic solids and solvents.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Collect all solid this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, weighing paper, contaminated gloves) in this designated container.

3. Labeling:

  • Label the waste container clearly with "Hazardous Waste," "this compound," and the primary hazard(s) (e.g., "Chemical Waste for Incineration," "Ecotoxic"). Include the accumulation start date.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Disposal Request:

  • Once the container is full or has reached the maximum accumulation time allowed by your institution, arrange for pickup and disposal through your institution's EHS office or their contracted hazardous waste disposal company.

6. Documentation:

  • Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Sparassol_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab Coat, Safety Glasses, Gloves) start->ppe container Use Designated, Labeled Hazardous Waste Container ppe->container collect_solid Collect Solid this compound and Contaminated Materials container->collect_solid collect_solution Collect this compound Solutions container->collect_solution seal_container Securely Seal Container When Not in Use collect_solid->seal_container collect_solution->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage full_or_time Container Full or Max Time Reached? storage->full_or_time full_or_time->storage No request_pickup Arrange for Disposal via Institutional EHS full_or_time->request_pickup Yes end End: Waste Transferred for Incineration request_pickup->end

This compound Disposal Workflow

Disclaimer: The disposal procedures outlined above are based on the chemical properties of this compound as a phenolic compound and general laboratory safety guidelines. It is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety (EHS) protocols and local regulations before handling and disposing of any chemical waste. This guide is intended to supplement, not replace, institutional and regulatory requirements.

References

Personal protective equipment for handling Sparassol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Sparassol (CAS 520-43-4). Given the limited availability of a comprehensive Safety Data Sheet (SDS), a conservative approach to personal protective equipment (PPE) and handling is strongly advised to ensure laboratory safety.

Physicochemical Data

A summary of known quantitative data for this compound is presented below.

PropertyValueSource
Chemical Name Methyl 2-hydroxy-4-methoxy-6-methylbenzoate[1]
Synonyms This compound, Methyl everninate[1][2]
CAS Number 520-43-4[1][2]
Molecular Formula C10H12O4[1][2]
Molecular Weight 196.20 g/mol [1]
Melting Point 67-68 °C[1]

Personal Protective Equipment (PPE) and Handling Plan

Due to the absence of detailed toxicological data, this compound should be handled as a substance with potential hazards. The following PPE and handling procedures are recommended as a minimum standard.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • A certified chemical fume hood is required when handling the solid powder to avoid inhalation of dust and when preparing solutions to avoid exposure to vapors.

2. Personal Protective Equipment:

  • Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Skin and Body Protection:

    • A lab coat must be worn at all times.

    • Wear suitable protective gloves. Given the lack of specific glove compatibility data, nitrile gloves are a recommended starting point. Inspect gloves for any tears or punctures before use.

    • Ensure that no skin is exposed below the waist by wearing long pants and closed-toe, closed-heel shoes.[3]

  • Respiratory Protection:

    • Respiratory protection is generally not required if handling is performed within a certified chemical fume hood.

    • If a fume hood is not available or if there is a risk of aerosol generation outside of a containment system, a NIOSH-approved respirator appropriate for organic dusts and vapors should be used after a formal risk assessment.

Experimental Protocol: General Procedure for Handling Solid this compound

This protocol outlines the basic steps for safely weighing and preparing a solution of this compound.

  • Preparation:

    • Don all required PPE as specified above.

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Place a plastic-backed absorbent pad on the work surface to contain any potential spills.

    • Gather all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) and place it in the fume hood.

  • Weighing:

    • Carefully transfer the desired amount of solid this compound from the stock container to a weigh boat using a clean spatula.

    • Avoid creating dust.[1] If any dust is generated, ensure it is contained within the fume hood.

    • Securely close the stock container immediately after dispensing.

  • Solution Preparation:

    • Place the weigh boat containing this compound into the vessel that will be used for dissolution (e.g., a beaker or flask).

    • Add the desired solvent to the vessel, rinsing the weigh boat to ensure all of the compound is transferred.

    • Stir the solution until the this compound is fully dissolved.

  • Post-Handling:

    • Wipe down the spatula and any other reusable equipment with a damp cloth or paper towel (the wetting agent should be an appropriate solvent). Dispose of the cleaning materials as contaminated waste.

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan

  • Solid Waste:

    • All disposable items contaminated with this compound, such as gloves, weigh boats, and absorbent pads, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Disposal Method:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Workflow for Handling Chemicals with Unknown Hazards

G Workflow for Handling Potentially Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood Work Area prep_ppe->prep_area weigh Weigh Solid Chemical prep_area->weigh Begin Experiment dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Area & Equipment dissolve->decon Complete Experiment waste Segregate & Label Hazardous Waste decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe Secure Waste wash Wash Hands Thoroughly doff_ppe->wash

Caption: General workflow for safely handling chemicals with unknown hazards.

References

×

Retrosynthesis Analysis

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Sparassol
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。